molecular formula C8H8NaO3+ B11818526 Sodium;methyl 4-hydroxybenzoate

Sodium;methyl 4-hydroxybenzoate

Cat. No.: B11818526
M. Wt: 175.14 g/mol
InChI Key: PESXGULMKCKJCC-UHFFFAOYSA-N
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Description

Sodium;methyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H8NaO3+ and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8NaO3+

Molecular Weight

175.14 g/mol

IUPAC Name

sodium;methyl 4-hydroxybenzoate

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum antimicrobial activity, coupled with its high water solubility and stability, makes it an effective agent against bacteria, yeasts, and molds.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of sodium methyl 4-hydroxybenzoate, detailed experimental methodologies for their determination, and an exploration of its antimicrobial mechanism of action.

Chemical and Physical Properties

Sodium methyl 4-hydroxybenzoate is a white, hygroscopic crystalline powder.[3] It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene (B1212753) chloride.[4] The compound is stable under normal temperatures and pressures.[5] Key quantitative properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₇NaO₃
Molar Mass 174.13 g/mol [6][7]
Appearance White to off-white crystalline powder[3][8]
Melting Point >125 °C[3][6]
Boiling Point 265.5 °C at 760 mmHg (for methylparaben)
Density 1.42 g/cm³ (at 20 °C)[6]
Water Solubility 418 g/L (at 20 °C)[4]
pKa 8.4 (at 20 °C)[4]
pH 9.5 - 10.5 (1 g/L in CO₂-free water)
Flash Point 116.4 °C (for methylparaben)[9]
Storage Temperature +15°C to +25°C
CAS Number 5026-62-0
EC Number 225-714-1

Spectroscopic Data

Detailed spectroscopic data for sodium methyl 4-hydroxybenzoate is not consistently available in the public domain. However, data for the parent compound, methyl 4-hydroxybenzoate, provides a close reference.

  • Infrared (IR) Spectrum: The IR spectrum of methyl 4-hydroxybenzoate shows characteristic peaks corresponding to its functional groups. A product specification sheet indicates that the infrared spectrum of sodium methyl 4-hydroxybenzoate conforms to standards.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra for methyl-4-hydroxybenzoate sulfate (B86663) are available in the Human Metabolome Database.[10] For sodium 4-hydroxybenzoate, ¹H and ¹³C NMR spectra are available on ChemicalBook.[11][12]

  • UV-Vis Spectroscopy: The NIST WebBook provides the UV/Visible spectrum for methylparaben.[13]

Experimental Protocols

Synthesis of Sodium Methyl 4-Hydroxybenzoate

A common method for the synthesis of sodium methyl 4-hydroxybenzoate involves the neutralization of methyl 4-hydroxybenzoate with sodium hydroxide (B78521).[1][14]

Workflow for Synthesis:

G cluster_0 Synthesis Protocol Start Start Suspend Methylparaben Suspend Methyl 4-hydroxybenzoate in Water Start->Suspend Methylparaben Neutralize Neutralize with NaOH Solution (e.g., 50% strength) at 20°C Suspend Methylparaben->Neutralize Control pH Slowly add NaOH towards the end to not exceed pH 12.1 Neutralize->Control pH Crystallize Allow solution to stand for crystallization Control pH->Crystallize Filter Centrifugally filter the crystals Crystallize->Filter Dry Vacuum dry the product Filter->Dry End Sodium Methyl 4-hydroxybenzoate Dry->End

Caption: Workflow for the synthesis of sodium methyl 4-hydroxybenzoate.

Detailed Protocol:

  • Suspend a known quantity of methyl 4-hydroxybenzoate in deionized water.[1]

  • At a controlled temperature (e.g., 20°C), slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1.05 times the molar amount of methylparaben) with stirring.[1][14]

  • Monitor the pH and add the final portion of the sodium hydroxide solution slowly to avoid exceeding a pH of 12.1.[1]

  • Allow the resulting solution to stand to facilitate crystallization.[14]

  • Separate the crystals from the solution via centrifugal filtration.[14]

  • Dry the collected crystals under vacuum to obtain the final product.[14]

Determination of Melting Point (Capillary Method - adapted from ASTM E324)

The melting point of a crystalline solid is a key indicator of its purity.

Experimental Workflow:

G cluster_1 Melting Point Determination Sample Prep Pack a small amount of the sample into a capillary tube Place in Apparatus Place the capillary tube in a melting point apparatus Sample Prep->Place in Apparatus Heat Heat the sample Place in Apparatus->Heat Observe Observe the sample through a magnifying lens Heat->Observe Record Temps Record the temperature at which melting begins and is complete Observe->Record Temps Result Melting Range Record Temps->Result

Caption: Workflow for melting point determination.

Detailed Protocol:

  • Introduce a small amount of the crystalline sodium methyl 4-hydroxybenzoate into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observe the sample and record the temperature at which the substance first begins to melt (the initial melting point) and the temperature at which the last solid particle disappears (the final melting point). The range between these two temperatures is the melting range.

Determination of pKa by High-Performance Liquid Chromatography (HPLC)

The pKa value is crucial for understanding the ionization state of the compound at different pH levels.

Experimental Workflow:

G cluster_2 pKa Determination by HPLC Prepare Mobile Phases Prepare a series of mobile phases with varying pH values Inject Sample Inject the sample into the HPLC system for each mobile phase Prepare Mobile Phases->Inject Sample Measure Retention Time Measure the retention time (tR) for each pH Inject Sample->Measure Retention Time Calculate k Calculate the retention factor (k) for each pH Measure Retention Time->Calculate k Plot k vs pH Plot the retention factor (k) against the pH of the mobile phase Calculate k->Plot k vs pH Determine Inflection Point The inflection point of the resulting sigmoidal curve corresponds to the pKa Plot k vs pH->Determine Inflection Point Result pKa Value Determine Inflection Point->Result

Caption: Workflow for pKa determination by HPLC.

Detailed Protocol:

  • Prepare a series of buffered mobile phases with a range of known pH values.

  • Equilibrate a reverse-phase HPLC column (e.g., C18) with the initial mobile phase.

  • Inject a solution of sodium methyl 4-hydroxybenzoate and record the chromatogram to determine the retention time.

  • Repeat the injection for each mobile phase of different pH.

  • Calculate the retention factor (k) for each pH.

  • Plot the retention factor (k) as a function of the mobile phase pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Antimicrobial Mechanism of Action

The antimicrobial efficacy of parabens, including sodium methyl 4-hydroxybenzoate, is attributed to a multi-targeted mechanism that disrupts essential cellular processes in microorganisms.

Signaling Pathway of Antimicrobial Action:

G cluster_3 Antimicrobial Mechanism of Parabens Paraben Sodium Methyl 4-hydroxybenzoate Membrane Microbial Cell Membrane Paraben->Membrane Enzymes Cellular Enzymes Paraben->Enzymes NucleicAcids DNA/RNA Synthesis Paraben->NucleicAcids Disruption Disruption of Membrane Potential & Permeability Membrane->Disruption intercalation Inhibition Inhibition of Key Enzymes (e.g., ATPases, PTS) Enzymes->Inhibition Interference Interference with DNA Replication & RNA Transcription NucleicAcids->Interference Leakage Leakage of Cellular Components (Ions, ATP) Disruption->Leakage EnergyDepletion Depletion of Cellular Energy Inhibition->EnergyDepletion GrowthArrest Inhibition of Growth & Replication Interference->GrowthArrest CellDeath Microbial Cell Death Leakage->CellDeath EnergyDepletion->CellDeath GrowthArrest->CellDeath

Caption: Multi-targeted antimicrobial mechanism of parabens.

  • Disruption of Microbial Cell Membrane: Parabens can integrate into the phospholipid bilayer of the microbial cell membrane, altering its fluidity and increasing its permeability.[4][15] This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, and disrupts the proton motive force, which is critical for cellular energy production.[16] Some studies suggest that parabens may also interact with and activate mechanosensitive channels in bacteria like E. coli, further contributing to osmotic instability.[17]

  • Inhibition of Cellular Enzymes: Parabens have been shown to inhibit various key enzymes essential for microbial metabolism. This includes enzymes involved in glycolysis and energy production, such as those in the phosphotransferase system (PTS) for sugar uptake and F-ATPase.[18]

  • Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication and growth. The precise molecular targets within these pathways are still under investigation.

Conclusion

Sodium methyl 4-hydroxybenzoate is a well-characterized compound with established chemical and physical properties that make it a highly effective preservative. Its multifaceted antimicrobial mechanism, targeting the cell membrane, essential enzymes, and nucleic acid synthesis, provides broad-spectrum protection. The experimental protocols outlined in this guide offer standardized approaches for the verification of its key properties, ensuring its appropriate and effective use in research and product development. Further research into the specific molecular interactions underlying its antimicrobial activity will continue to enhance our understanding and application of this important compound.

References

"physical characteristics of sodium methylparaben"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Sodium Methylparaben

Introduction

Sodium methylparaben (sodium methyl para-hydroxybenzoate) is the sodium salt of methylparaben, a member of the paraben family. It is an organic compound with the chemical formula Na(CH₃(C₆H₄COO)O).[1] Widely utilized as an antimicrobial preservative, it is effective against a broad spectrum of bacteria, yeasts, and molds. Its application spans the pharmaceutical, cosmetic, and food industries, where it serves to extend the shelf life of products by preventing microbial contamination. The sodium salt form of methylparaben offers enhanced solubility in water compared to its ester counterpart, making it particularly suitable for aqueous formulations.[2][3] This guide provides a detailed overview of the core physical and chemical characteristics of sodium methylparaben, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of sodium methylparaben are summarized in the tables below. These parameters are critical for formulation development, stability testing, and quality control.

General Properties
PropertyValueReference
IUPAC Namesodium;4-methoxycarbonylphenolate[3]
SynonymsSodium methyl p-hydroxybenzoate, E219, Methylparaben sodium salt
CAS Number5026-62-0
EC Number225-714-1
Chemical FormulaC₈H₇NaO₃[1]
Molecular Weight174.131 g/mol [1]
AppearanceWhite or almost white, odorless, hygroscopic crystalline powder[4][5]
Physicochemical Data
PropertyValueConditionsReference
Melting Point>125 °C[6]
125 °C to 128 °CFor the precipitate formed after acidification[4]
Boiling Point265.5 °Cat 760 mmHg[3][7]
Density1.42 g/cm³at 20 °C[2]
pKa8.4at 20 °C[2]
pH9.5 - 10.51g/l in H₂O[3][6]
9.7 - 10.30.1% solution in CO₂-free water[4]
Water Solubility418 g/Lat 20 °C[6]

Solubility Profile

Sodium methylparaben's solubility is a key characteristic, particularly its high solubility in water, which facilitates its incorporation into a wide range of product formulations.

SolventSolubilityReference
WaterFreely soluble[8]
Ethanol (96%)Sparingly soluble[8]
Methylene (B1212753) ChloridePractically insoluble[8]
Fixed OilsInsoluble

Stability and Storage

Stability:

  • Sodium methylparaben is stable under ordinary conditions of use and storage.

  • Aqueous solutions are stable over a wide pH range (3.0-11.0), though they are not stable long-term at the alkaline end of this range.

  • The recommended maximum handling temperature is 80°C.

  • It is hygroscopic, meaning it can absorb moisture from the atmosphere.

Incompatibilities:

  • It is incompatible with strong oxidizing agents and highly alkaline or acidic materials.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from light and moisture.[9] Recommended storage temperature is between +15°C and +25°C.[2][6]

Experimental Protocols

Detailed methodologies for determining key physical characteristics are essential for reproducible research and quality assessment.

Melting Point Determination (as per Pharmacopeial Method)

This protocol describes the determination of the melting point for the methylparaben precipitate derived from its sodium salt, a standard identification test.[4][10]

Principle: The sodium salt is converted to its less soluble acid form (methylparaben) by acidification. The resulting precipitate is isolated, dried, and its melting range is determined using a capillary melting point apparatus. A sharp melting range is indicative of high purity.

Apparatus and Reagents:

  • Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Hydrochloric acid (5 M)

  • Litmus (B1172312) paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

  • Deionized water

Procedure:

  • Precipitation: Prepare a 10% (w/v) aqueous solution of sodium methylparaben. Acidify this solution with hydrochloric acid until the solution is acidic, as confirmed by litmus paper.[4] A white precipitate of methylparaben will form.

  • Isolation and Washing: Filter the precipitate from the solution. Wash the collected precipitate thoroughly with cold deionized water to remove any remaining salts.[4]

  • Drying: Dry the washed precipitate at 80°C for two hours.[4]

  • Sample Preparation: Finely powder the dry precipitate. Pack a small amount (2-3 mm height) into a glass capillary tube by tapping the sealed end on a hard surface.[11]

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the apparatus rapidly to about 10-20°C below the expected melting point (125°C), then reduce the heating rate to approximately 1-2°C per minute.[10][11]

  • Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The range T₁ to T₂ is the melting range.

The following diagram illustrates the workflow for this protocol.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result A Prepare 10% (w/v) aqueous solution of Sodium Methylparaben B Acidify with HCl to form precipitate A->B C Filter and wash precipitate with water B->C D Dry precipitate at 80°C for 2 hours C->D E Pack dried sample into capillary tube D->E F Place capillary in melting point apparatus E->F Transfer to Apparatus G Heat rapidly to ~115°C, then slow to 1-2°C/min F->G H Observe and record start and end of melting G->H I Report Melting Range (e.g., 125°C - 128°C) H->I Finalize Data

Caption: Workflow for Melting Point Determination.

Solubility Determination Protocol (Qualitative)

Principle: This protocol provides a qualitative assessment of solubility by observing the dissolution of a specified amount of solute in a given volume of solvent at a controlled temperature.

Apparatus and Reagents:

  • Test tubes

  • Vortex mixer or magnetic stirrer

  • Water bath (optional, for temperature control)

  • Sodium Methylparaben

  • Solvents (e.g., water, ethanol, methylene chloride)

Procedure:

  • Preparation: Add a pre-weighed amount of sodium methylparaben (e.g., 100 mg) to a test tube.

  • Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds).

  • Observation: Visually inspect the solution for any undissolved particles. If the solid dissolves completely, it is considered "soluble" under these conditions. If not, the degree of solubility can be further classified (e.g., "sparingly soluble," "practically insoluble").

  • Temperature Control: For more precise measurements, conduct the procedure at a controlled temperature, such as 20°C or 25°C, using a water bath.

pKa Determination Overview

The pKa is a measure of the acid strength of a compound. For sodium methylparaben, the relevant pKa corresponds to the dissociation of the phenolic proton of its parent compound, methylparaben.[12]

Principle: Potentiometric titration is a common method for pKa determination. A solution of the substance is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal.

Logical Relationship for pKa: The pKa value is intrinsically linked to the pH-dependent stability and antimicrobial efficacy of the preservative.

pKa_Relationship pKa pKa = 8.4 pH_below pH < pKa pKa->pH_below pH_above pH > pKa pKa->pH_above Form_Protonated Predominantly Methylparaben (less soluble, unionized) pH_below->Form_Protonated Form_Deprotonated Predominantly Sodium Salt (more soluble, ionized) pH_above->Form_Deprotonated

Caption: pH-dependent speciation of methylparaben.

References

Synthesis of Methyl 4-Hydroxybenzoate Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 4-hydroxybenzoate (B8730719) sodium salt, a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details the chemical reactions involved, experimental protocols for both laboratory and industrial scales, and a comprehensive summary of the physicochemical properties of the key compounds. Furthermore, it elucidates the antimicrobial mechanism of action of parabens, the class of compounds to which methyl 4-hydroxybenzoate belongs.

Introduction

Methyl 4-hydroxybenzoate, a methyl ester of p-hydroxybenzoic acid, is a member of the paraben family. While effective as an antimicrobial agent, its low solubility in water can be a limitation in certain formulations. The conversion to its sodium salt significantly enhances its water solubility, broadening its applicability. This guide will cover the two primary stages of its synthesis: the esterification of p-hydroxybenzoic acid to form methyl 4-hydroxybenzoate and the subsequent neutralization to yield the desired sodium salt.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis and formulation. The following tables summarize key quantitative data for p-hydroxybenzoic acid, methyl 4-hydroxybenzoate, and methyl 4-hydroxybenzoate sodium salt.

Table 1: Physical and Chemical Properties of Compounds

Propertyp-Hydroxybenzoic AcidMethyl 4-HydroxybenzoateMethyl 4-Hydroxybenzoate Sodium Salt
CAS Number 99-96-799-76-35026-62-0
Molecular Formula C₇H₆O₃C₈H₈O₃C₈H₇NaO₃
Molecular Weight 138.12 g/mol 152.15 g/mol 174.13 g/mol
Appearance White crystalline powderColorless crystals or white crystalline powderWhite or off-white crystalline powder
Melting Point 213-217 °C125-128 °C[1]>125 °C[2]
Boiling Point Decomposes270-280 °C265.5 °C at 760 mmHg[2]
pH -5.72 (1.88 g/L in H₂O at 20 °C)9.7-10.3 (1 g/L in H₂O)[3]

Table 2: Solubility Data

Solventp-Hydroxybenzoic AcidMethyl 4-HydroxybenzoateMethyl 4-Hydroxybenzoate Sodium Salt
Water Slightly solubleSlightly solubleFreely soluble[2][3][4]
Ethanol Freely solubleFreely solubleSparingly soluble[2][3][4]
Methanol Freely solubleFreely soluble-
Ether SolubleSolublePractically insoluble
Methylene Chloride --Practically insoluble[2][3][4]

Table 3: Spectroscopic Data for Methyl 4-Hydroxybenzoate

TechniqueKey Data Points
¹H NMR (Methanol-d₄) δ 7.86 (d, 2H), 6.82 (d, 2H), 3.84 (s, 3H)[5]
¹³C NMR (Methanol-d₄) δ 168.7, 163.6, 132.8, 122.2, 116.2, 52.3[5]
FTIR (KBr) Major peaks at approximately 3350 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O, ester), 1605, 1510 cm⁻¹ (C=C, aromatic), 1280 cm⁻¹ (C-O, ester)
Mass Spectrum (EI) m/z 152 (M⁺), 121, 93, 65

Synthesis Workflow

The overall synthesis of methyl 4-hydroxybenzoate sodium salt is a two-step process. The first step involves the Fischer esterification of p-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid. The resulting methyl 4-hydroxybenzoate is then neutralized with a base, such as sodium hydroxide, to produce the final sodium salt.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Neutralization and Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid esterification Esterification p_hydroxybenzoic_acid->esterification methanol Methanol methanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification methyl_4_hydroxybenzoate Methyl 4-Hydroxybenzoate esterification->methyl_4_hydroxybenzoate neutralization Neutralization methyl_4_hydroxybenzoate->neutralization sodium_hydroxide Sodium Hydroxide sodium_hydroxide->neutralization sodium_salt Methyl 4-Hydroxybenzoate Sodium Salt neutralization->sodium_salt purification Purification (Crystallization/Drying) sodium_salt->purification final_product Final Product purification->final_product Antimicrobial_Mechanism cluster_membrane Membrane Disruption cluster_synthesis_inhibition Inhibition of Macromolecular Synthesis Methylparaben Methylparaben Membrane Cell Membrane Methylparaben->Membrane Replication Replication Methylparaben->Replication inhibits Transcription Transcription Methylparaben->Transcription inhibits Translation Translation Methylparaben->Translation inhibits BacterialCell Bacterial Cell Permeability Increased Permeability Membrane->Permeability disrupts Leakage Leakage of Intracellular Components Permeability->Leakage DNA DNA DNA->Replication DNA->Transcription RNA RNA RNA->Translation Protein Protein Translation->Protein

References

An In-depth Technical Guide on the Core Mechanism of Action of Parabens in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parabens, a group of alkyl esters of p-hydroxybenzoic acid, have been extensively utilized as antimicrobial preservatives in pharmaceutical, cosmetic, and food products for nearly a century. Their broad-spectrum efficacy, chemical stability, and low cost have contributed to their widespread use. This technical guide provides a comprehensive examination of the core mechanisms by which parabens exert their antimicrobial effects. It delves into the molecular interactions with microbial cell structures and key metabolic processes, presents quantitative data on their activity, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows. The primary modes of action discussed are the disruption of microbial cell membrane integrity, leading to the dissipation of the proton motive force, and the inhibition of essential biosynthetic pathways, including DNA, RNA, and protein synthesis.

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of parabens is not attributed to a single, specific target but rather to a multi-pronged assault on the microbial cell. The primary mechanisms can be broadly categorized into two main areas: disruption of the cell membrane and inhibition of intracellular biosynthesis and enzymatic activity. The lipophilic nature of parabens is a key determinant of their efficacy, with antimicrobial potency generally increasing with the length of the alkyl chain (butylparaben > propylparaben (B1679720) > ethylparaben (B1671687) > methylparaben).[1] This increased lipophilicity facilitates their partitioning into the microbial cell membrane.

Disruption of Microbial Cell Membrane Integrity

A primary and well-documented mechanism of paraben action is the disruption of the structural and functional integrity of the microbial cell membrane.[2][3][4] This disruption occurs through several interrelated processes:

  • Alteration of Membrane Fluidity and Permeability: Parabens intercalate into the phospholipid bilayer of the cell membrane, disrupting the packing of the lipid molecules. This leads to an increase in membrane fluidity and permeability, compromising its function as a selective barrier. The consequence is the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and small metabolites, which is detrimental to cell survival.[5]

  • Dissipation of the Proton Motive Force (PMF): The microbial cell membrane maintains a critical electrochemical gradient, known as the proton motive force (PMF), which is essential for vital cellular functions including ATP synthesis, active transport of nutrients, and flagellar motility. By increasing the permeability of the membrane to protons (H+), parabens dissipate this gradient, effectively de-energizing the cell and inhibiting these essential processes.

  • Interaction with Membrane Proteins: Parabens can interfere with the function of integral membrane proteins, such as transporters and enzymes involved in cellular respiration. This can occur indirectly by altering the lipid environment surrounding these proteins or through direct binding interactions. One specific example is the activation of mechanosensitive channels in E. coli, which can lead to the uncontrolled flux of solutes and upset the osmotic balance of the cell.[6]

Paraben_Membrane_Action Paraben Paraben Lipid_Bilayer Lipid_Bilayer Paraben->Lipid_Bilayer Intercalation Membrane_Proteins Membrane_Proteins Paraben->Membrane_Proteins Interaction Increased_Permeability Increased_Permeability Lipid_Bilayer->Increased_Permeability Protein_Inhibition Protein_Inhibition Membrane_Proteins->Protein_Inhibition Leakage Leakage Increased_Permeability->Leakage PMF_Dissipation PMF_Dissipation Increased_Permeability->PMF_Dissipation Cell_Death Cell_Death Leakage->Cell_Death Inhibition_Transport Inhibition_Transport PMF_Dissipation->Inhibition_Transport Inhibition_ATP Inhibition_ATP PMF_Dissipation->Inhibition_ATP Protein_Inhibition->Inhibition_Transport Inhibition_Transport->Cell_Death Inhibition_ATP->Cell_Death

Inhibition of Intracellular Biosynthesis and Enzymatic Activity

In addition to their effects on the cell membrane, parabens can also penetrate the microbial cell and interfere with critical intracellular processes:

  • Inhibition of DNA and RNA Synthesis: Studies have demonstrated that parabens can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis.[1][7] The precise mechanism of this inhibition is not fully elucidated but may involve the inhibition of key enzymes involved in nucleotide metabolism or polymerase activity.

  • Inhibition of Protein Synthesis: Protein synthesis has also been identified as a target of paraben activity. This inhibition could result from the disruption of ribosome function or interference with the enzymatic steps of translation.[7]

  • Inhibition of Key Enzymes: Parabens have been shown to inhibit the activity of essential microbial enzymes. Notably, enzymes such as ATPases and phosphotransferases, which are crucial for energy metabolism and nutrient uptake, have been identified as targets.[8]

Paraben_Intracellular_Action Paraben Paraben (intracellular) DNA_Polymerase DNA_Polymerase Paraben->DNA_Polymerase RNA_Polymerase RNA_Polymerase Paraben->RNA_Polymerase Ribosomes Ribosomes Paraben->Ribosomes Enzymes Enzymes Paraben->Enzymes Cell_Death Inhibition of Growth & Cell Death DNA_Inhibition DNA_Inhibition DNA_Polymerase->DNA_Inhibition RNA_Inhibition RNA_Inhibition RNA_Polymerase->RNA_Inhibition Protein_Inhibition Protein_Inhibition Ribosomes->Protein_Inhibition Metabolic_Disruption Metabolic_Disruption Enzymes->Metabolic_Disruption DNA_Inhibition->Cell_Death RNA_Inhibition->Cell_Death Protein_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Interference with Signaling Pathways

Emerging evidence suggests that parabens may also interfere with bacterial signaling pathways, such as quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[9][10][11] While the precise mechanisms are still under investigation, it is hypothesized that parabens may disrupt QS by interfering with the synthesis, release, or reception of signaling molecules like acyl-homoserine lactones (AHLs) in Gram-negative bacteria.[12][13][14][15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of parabens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. MIC values are influenced by the specific paraben, the target microorganism, and the experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Parabens against Common Bacteria

MicroorganismMethylparaben (µg/mL)Ethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Escherichia coli1000 - 4000500 - 2000250 - 1000125 - 500
Pseudomonas aeruginosa>40002000 - >40001000 - 4000500 - 2000
Staphylococcus aureus1000 - 8000500 - 4000250 - 2000125 - 1000
Bacillus subtilis500 - 2000250 - 1000125 - 50062.5 - 250

Note: MIC values are compiled from various sources and can exhibit variability based on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentrations (MICs) of Parabens against Common Fungi

MicroorganismMethylparaben (µg/mL)Ethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Candida albicans1000 - 4000500 - 2000250 - 1000125 - 500
Aspergillus niger500 - 2000250 - 1000125 - 50062.5 - 250

Note: Parabens are generally more effective against fungi than bacteria. MIC values are compiled from various sources and can exhibit variability.[16][17][18][19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method for determining the MIC of an antimicrobial agent.[20]

Protocol:

  • Preparation of Paraben Stock Solution: Prepare a concentrated stock solution of the desired paraben in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the paraben stock solution in a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without paraben) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow A Prepare Paraben Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Measurement of Potassium Efflux from Bacterial Cells

This protocol assesses membrane damage by measuring the leakage of intracellular potassium ions.

Protocol:

  • Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a low-potassium buffer (e.g., Tris-HCl). Resuspend the cells in the same buffer to a high density.

  • Electrode Calibration: Calibrate a potassium-selective electrode using a series of standard potassium chloride solutions.

  • Potassium Efflux Measurement: Place the bacterial suspension in a stirred vessel at a constant temperature. Immerse the calibrated potassium-selective electrode and a reference electrode into the suspension and allow the baseline reading to stabilize.

  • Addition of Paraben: Add a specific concentration of the paraben to the bacterial suspension.

  • Data Recording: Continuously record the potential (in millivolts) or the potassium concentration over time. An increase in the extracellular potassium concentration indicates membrane damage.

  • Determination of Total Potassium: At the end of the experiment, lyse the bacterial cells (e.g., by adding a detergent like Triton X-100) to release the total intracellular potassium and obtain a maximal reading.

Potassium_Efflux_Workflow A Prepare and Wash Bacterial Cell Suspension C Establish Baseline K+ Reading in Suspension A->C B Calibrate Potassium- Selective Electrode B->C D Add Paraben to Suspension C->D E Continuously Record Extracellular K+ Concentration D->E F Lyse Cells to Determine Total K+ Content E->F G Analyze Data to Quantify Potassium Leakage F->G

Conclusion

The antimicrobial action of parabens is a complex and multifaceted process that involves the disruption of the microbial cell membrane, leading to increased permeability and dissipation of the proton motive force, as well as the inhibition of critical intracellular processes such as DNA, RNA, and protein synthesis, and the inactivation of key enzymes. The efficacy of parabens is directly related to their chemical structure, with longer alkyl chains exhibiting greater antimicrobial activity. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the informed and effective use of parabens as preservatives in various applications within the pharmaceutical and biotechnology industries. Further research into their effects on microbial signaling pathways may reveal additional facets of their antimicrobial activity and inform the development of novel preservation strategies.

References

A Technical Guide to the Antimicrobial Spectrum of Sodium Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antimicrobial properties of sodium methylparaben, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Sodium methylparaben (the sodium salt of methyl 4-hydroxybenzoate) is favored for its high solubility in cold water, which facilitates its incorporation into aqueous formulations.[1][2] The antimicrobial activity is attributed to the methylparaben molecule itself, which exerts a broad spectrum of activity against a wide range of microorganisms.[2][3]

Antimicrobial Spectrum and Efficacy

Sodium methylparaben demonstrates a broad-spectrum antimicrobial effect, inhibiting the growth of bacteria, yeast, and molds.[1][2][4] Its efficacy is particularly pronounced against Gram-positive bacteria, yeasts, and molds.[5] While generally effective, the antimicrobial potency of parabens increases with the length of their alkyl chain; however, this also corresponds to a decrease in water solubility.[6][7] Consequently, methylparaben, with its shorter chain, offers superior water solubility and is considered more effective against certain Gram-negative bacteria compared to longer-chain parabens like propylparaben.[5][8]

The preservative action is concentration-dependent, with typical effective concentrations ranging from 0.01% to 0.3%.[1][5] The antimicrobial activity is optimal in acidic to neutral conditions (pH 4-8) and tends to decrease as the pH becomes more alkaline.[5][9] To achieve a more robust and comprehensive preservative system, methylparaben is frequently used in synergistic combinations with other parabens, such as propylparaben.[5][7][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of parabens like methylparaben is multifaceted and not attributed to a single pathway. The primary mode of action involves the disruption of microbial cell membrane integrity.[5][8] This disruption alters membrane potential and interferes with crucial membrane transport processes.[6][11]

Furthermore, parabens can penetrate the microbial cell and interfere with key enzymatic functions and inhibit the synthesis of DNA and RNA.[5][8] This collective assault on the cell's structural integrity and metabolic functions ultimately leads to the inhibition of growth (a biostatic effect) or cell death (a biocidal effect), depending on the concentration and microorganism.[5][7]

cluster_0 Paraben Action cluster_1 Microbial Cell Paraben Sodium Methylparaben Membrane Cell Membrane Paraben->Membrane Disrupts Integrity & Transport Processes Cytoplasm Cytoplasmic Processes Membrane->Cytoplasm Inhibits DNA/RNA & Enzyme Synthesis Result Inhibition / Death Cytoplasm->Result

Caption: Proposed mechanism of antimicrobial action for methylparaben.

Quantitative Antimicrobial Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize MIC data for methylparaben against common bacterial and fungal species, compiled from various sources. It is important to note that these values can vary depending on the specific strain, testing methodology, and pH of the medium.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben against Bacteria

MicroorganismGram StainMIC (%)MIC (µg/mL)
Staphylococcus aureusPositive0.1%>16,000
Bacillus subtilisPositive0.1%-
Bacillus cereusPositive0.2%-
Escherichia coliNegative0.1%500 - >16,000
Pseudomonas aeruginosaNegative0.2%>16,000

Source: Data compiled from multiple sources.[8][12]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben against Fungi

MicroorganismTypeMIC (%)
Candida albicansYeast0.05% - 0.1%
Saccharomyces cerevisiaeYeast0.1%
Aspergillus brasiliensis (niger)Mold0.05% - 0.1%
Penicillium digitatumMold0.05%

Source: Data compiled from multiple sources.[12]

A study also reported an MIC range for methylparaben of 0.25 - 0.50 mg/mL against four bacterial isolates, with a corresponding Minimum Bactericidal Concentration (MBC) range of 0.50 – 1.00 mg/mL.[13]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of preservatives like sodium methylparaben. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).

4.1 Protocol for Broth Microdilution MIC Assay

  • Preparation of Preservative Stock: Prepare a concentrated stock solution of sodium methylparaben in a suitable solvent (e.g., sterile deionized water).[10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylparaben stock solution with a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). This creates a range of decreasing preservative concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate (including a positive growth control well with no preservative) with the prepared microbial suspension.[10] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 35-37°C for 18-24 hours.[10] For fungi, incubation is typically at 20-25°C for 48-72 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of methylparaben in which there is no visible growth.[8][10]

4.2 Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC test is an extension of the MIC test to determine the lowest concentration that kills a microorganism.

  • Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.[8]

  • Plating: Spread the aliquot onto a fresh agar (B569324) plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain any preservative.[8]

  • Incubation: Incubate the agar plates under the same conditions used for the MIC test.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[8][13]

Workflow for MIC & MBC Determination prep Prepare Materials (Preservative, Media, Microorganism) serial_dil Perform Serial Dilutions of Preservative in 96-Well Plate prep->serial_dil inoc Inoculate Wells with Standardized Microbial Suspension serial_dil->inoc incub_mic Incubate Plate (e.g., 24h at 37°C for bacteria) inoc->incub_mic read_mic Read MIC (Lowest concentration with no visible growth) incub_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC Test incub_mbc Incubate Agar Plates subculture->incub_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% kill) incub_mbc->read_mbc

Caption: Standard workflow for antimicrobial susceptibility testing.

Conclusion

Sodium methylparaben is a versatile and effective broad-spectrum antimicrobial preservative. Its high water solubility, established safety profile at typical use concentrations, and efficacy against a range of bacteria and fungi underscore its continued importance in the formulation of pharmaceuticals, cosmetics, and personal care products.[1][2] Its primary mechanism involves the disruption of cell membranes and key metabolic processes. While effective alone, especially against fungi and Gram-positive bacteria, its performance can be enhanced through synergistic combinations with other preservatives, ensuring robust protection against microbial contamination.

References

Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad antimicrobial spectrum and enhanced water solubility compared to its ester precursor. While its aqueous solubility is well-documented, understanding its solubility characteristics in organic solvents, particularly ethanol (B145695), is crucial for the formulation of non-aqueous and hydro-alcoholic solutions, topical preparations, and for various stages of drug manufacturing and purification processes. This technical guide provides a comprehensive overview of the available solubility information for sodium methyl 4-hydroxybenzoate in ethanol, alongside a detailed experimental protocol for its determination.

Data Presentation: Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for sodium methyl 4-hydroxybenzoate in ethanol at various temperatures remains largely unpublished. The available information is qualitative in nature.

Table 1: Qualitative Solubility of Sodium Methyl 4-Hydroxybenzoate in Ethanol

SolventQualitative Solubility DescriptionCitations
Ethanol (96 per cent)Sparingly soluble[1][2][3][4]
EthanolSlightly soluble

For comparative purposes, the solubility of the non-salt form, methyl 4-hydroxybenzoate (methylparaben), in ethanol is well-documented and presented below. It is important to note that the presence of the sodium salt significantly alters the physicochemical properties, and therefore, these values are for reference only and not directly indicative of the solubility of the sodium salt.

Table 2: Quantitative Solubility of Methyl 4-Hydroxybenzoate (Methylparaben) in Ethanol

SolventTemperature (°C)Solubility ( g/100 mL)Citation
Ethanol25~40

Note: The value is derived from the description "One gram dissolves in 2.5 ml of ethanol".

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of sodium methyl 4-hydroxybenzoate in ethanol. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Apparatus

  • Solute: Sodium Methyl 4-Hydroxybenzoate (high purity grade)

  • Solvent: Anhydrous Ethanol (ACS grade or higher)

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Constant temperature water bath or incubator with shaker

    • Calibrated thermometer (±0.1 °C)

    • Screw-capped glass vials or flasks

    • Magnetic stirrer and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of sodium methyl 4-hydroxybenzoate to a series of screw-capped vials each containing a known volume of ethanol. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours within the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

    • Record the exact weight of the collected filtrate.

    • Dilute the filtrate with a known volume of ethanol to a concentration within the linear range of the analytical method.

    • Analyze the concentration of sodium methyl 4-hydroxybenzoate in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Quantification:

    • Prepare a calibration curve of known concentrations of sodium methyl 4-hydroxybenzoate in ethanol.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solute to ethanol in vials B Place vials in constant temperature shaker bath A->B C Agitate to reach equilibrium (24-72h) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F G Analyze concentration (UV-Vis/HPLC) F->G I Calculate original concentration G->I H Prepare calibration curve H->I J Report solubility data I->J

Caption: Experimental workflow for solubility determination.

Conclusion

References

Sodium Methylparaben: A Comprehensive Technical Safety Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Sodium methylparaben (CAS No. 5026-62-0) is the sodium salt of methylparaben and a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2][3] Its high solubility in cold water makes it a versatile preservative, particularly in aqueous formulations.[4] This technical guide provides a comprehensive overview of the material safety data for sodium methylparaben, including its chemical and physical properties, toxicological profile, and standardized experimental safety testing protocols.

Chemical and Physical Properties

Sodium methylparaben is a white, odorless, crystalline powder.[4] It is hygroscopic, meaning it can absorb moisture from the atmosphere. Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₈H₇NaO₃[2][3][5]
Molecular Weight 174.13 g/mol [5][6]
Appearance White crystalline powder[3][4][5]
Odor Odorless[4][5]
Solubility Freely soluble in water[4]
pH (0.1% aqueous solution) 9.5 - 10.5[5]
Melting Point Decomposes around 125-128°C
Flash Point 116.4°C[7]
Auto-ignition Temperature > 404°C[7]

Toxicological Profile

Sodium methylparaben is considered to be of low acute toxicity.[8] However, it is classified as a skin irritant and can cause serious eye damage.[7][9] The primary hazards are associated with direct contact with the pure substance. The following table summarizes the available toxicological data.

EndpointResultSpeciesSource(s)
Acute Oral Toxicity (LD50) 2000 mg/kgRat[10]
Acute Dermal Toxicity (LD50) 1200 mg/kgMouse[10]
Intraperitoneal Toxicity (LD50) 760 mg/kgMouse[11]
Intravenous Toxicity (LD50) 170 mg/kgMouse[11]
Skin Irritation Causes skin irritation (Category 2)N/A[7][9]
Eye Irritation Causes serious eye damage (Category 1)N/A[7][9]
Carcinogenicity Not classified as a carcinogenN/A[9]
Mutagenicity Not classified as a mutagenN/A[9]
Reproductive Toxicity Not classified for reproductive toxicityN/A[9]

Experimental Protocols

The following are summaries of the standardized OECD guidelines for testing the key toxicological endpoints of chemical substances like sodium methylparaben.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[12]

  • Principle: The test substance is administered orally to a group of animals of a single-sex (typically female rats) in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg). The goal is to identify a dose that produces clear signs of toxicity without mortality.[12]

  • Procedure:

    • Animals are fasted prior to dosing.[13]

    • The substance is administered in a single dose via gavage.[12]

    • A total of five animals are typically used for each dose level.[12]

    • Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[14]

    • Body weight is recorded weekly.[12]

    • A gross necropsy is performed on all animals at the end of the study.[12]

  • Endpoint: The test allows for the classification of the substance for acute toxicity according to the Globally Harmonised System (GHS).[12]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify substances that are irritant to the skin.[1]

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of human skin. The test substance is applied to the surface of the RhE tissue, and cell viability is measured to determine the level of irritation.[1][15]

  • Procedure:

    • A fixed dose of the test substance is applied to the surface of the RhE model.[16]

    • After a defined exposure period, the substance is rinsed off, and the tissue is incubated.[16]

    • Cell viability is assessed by measuring the enzymatic conversion of MTT to a colored formazan (B1609692) salt, which is then quantified.[1][15]

  • Endpoint: A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is a skin irritant (GHS Category 2).[15][16]

Eye Irritation - OECD Test Guideline 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage)

This in vitro test is used to identify chemicals that can cause serious eye damage (GHS Category 1) and those that do not require classification for eye irritation.[17]

  • Principle: The test is based on the principle that the ability of a chemical to cause eye irritation is related to its potential to denature and damage corneal proteins. The Ocular Irritection® assay mimics this by using a macromolecular reagent.[17]

  • Procedure: The test substance is applied to a protein matrix, and the resulting changes in the macromolecules are measured.[17]

  • Endpoint: The extent of protein denaturation allows for the classification of the substance as causing serious eye damage (GHS Category 1) or as not requiring classification for eye irritation.[17] This method is recommended as an initial step in a top-down or bottom-up testing strategy.[17]

Visualizations

Chemical Structure of Sodium Methylparaben

G Chemical Structure of Sodium Methylparaben cluster_benzene cluster_ester cluster_sodium b1 C b2 C b1->b2 c_ester C b1->c_ester b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 o_ion O⁻ b4->o_ion b6 C b5->b6 b6->b1 o_double O c_ester->o_double o_single O c_ester->o_single ch3 CH₃ o_single->ch3 na_ion Na⁺ o_ion->na_ion

Caption: Chemical structure of sodium methylparaben.

Spill Response Workflow

G Spill Response Workflow for Sodium Methylparaben start Spill Occurs evacuate Evacuate unnecessary personnel start->evacuate ventilate Ventilate area evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, dust mask) ventilate->ppe contain Contain spill (avoid dust formation) ppe->contain cleanup Clean up with non-sparking tools contain->cleanup dispose Dispose of in a sealed container according to regulations cleanup->dispose decontaminate Decontaminate spill area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for handling a sodium methylparaben spill.

Simplified Antimicrobial Mechanism of Action

G Simplified Antimicrobial Mechanism of Action substance Sodium Methylparaben membrane Microbial Cell Membrane substance->membrane destabilization Membrane Destabilization membrane->destabilization inhibition Inhibition of Microbial Growth destabilization->inhibition

Caption: Postulated antimicrobial action of sodium methylparaben.

Conclusion

Sodium methylparaben is an effective and widely used preservative with a well-characterized safety profile. While it has low acute toxicity, it is important to handle the pure substance with care to avoid skin and eye irritation. The information and standardized protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of sodium methylparaben. For more detailed information, it is always recommended to consult the most recent and complete Material Safety Data Sheet from the supplier.

References

A Comprehensive Toxicological Profile of Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl p-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties. Its extensive use has led to thorough toxicological evaluation to ascertain its safety for human health. This technical guide provides a detailed overview of the toxicological studies of methylparaben, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Methylparaben is readily absorbed through the gastrointestinal tract and skin.[1][2] Following absorption, it is rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA), conjugated, and excreted primarily in the urine.[1][2] There is no evidence of accumulation in the body.[1] Studies in rats have shown that after oral or subcutaneous administration, over 70% of the dose is excreted in the urine within 24 hours, with less than 4% found in feces and about 2% retained in tissues.[3] Dermal absorption is comparatively lower.[3]

Acute Toxicity

Acute toxicity studies in various animal models indicate that methylparaben has a low order of acute toxicity by oral and parenteral routes of administration.[1][2]

Table 1: Acute Toxicity of Methylparaben

SpeciesRoute of AdministrationLD50Reference
Rat (Wistar)Oral>3,100 mg/kg bw[4]
Rat (SD)Oral>5,000 mg/kg bw[4]
Mouse (ICR)Oral>5,600 mg/kg bw[4]
Guinea PigOral3,000 mg/kg bw[4]
RabbitOral>2,000 mg/kg bw[4]
DogOral>2,000 mg/kg bw[4]

Genotoxicity

Numerous genotoxicity studies have been conducted on methylparaben, with the majority indicating a lack of mutagenic or genotoxic potential.[5] However, some in vitro studies have shown evidence of chromosomal aberrations at high concentrations.

Table 2: Genotoxicity Studies of Methylparaben

AssayTest SystemConcentration/DoseResultReference
Ames TestSalmonella typhimurium strainsNot specifiedNon-mutagenic[5]
Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsNot specifiedIncreased aberrations[5]
Dominant Lethal AssayNot specifiedNot specifiedNon-mutagenic[5]
Host-Mediated AssayNot specifiedNot specifiedNon-mutagenic[5]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]

Objective: To determine if methylparaben can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used.[8] These strains contain different mutations in the histidine operon.[8]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in mammals.[8]

  • Exposure: The bacterial strains are exposed to various concentrations of methylparaben in a minimal agar (B569324) medium lacking histidine.[7] A positive control (a known mutagen) and a negative control (vehicle) are included.[8]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[8]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

ames_test_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_evaluation Incubation & Evaluation bacterial_strains Salmonella typhimurium (His- auxotrophs) mix Mix Bacteria, Methylparaben, and S9 Mix (or buffer) bacterial_strains->mix test_compound Methylparaben (various concentrations) test_compound->mix s9_mix S9 Mix (for metabolic activation) s9_mix->mix plate Plate on Histidine-deficient Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to controls) count->analyze

Ames Test Experimental Workflow

Carcinogenicity

Long-term carcinogenicity studies in animals have generally not shown a carcinogenic potential for methylparaben.

Table 3: Carcinogenicity Studies of Methylparaben

SpeciesRoute of AdministrationDosing RegimenResultReference
MouseSubcutaneous injection2.5 mg/mouse, twice weekly for up to 7 monthsNon-carcinogenic[9]
Rat (Fischer 344)Subcutaneous injection0.6, 1.1, 2.2, or 3.5 mg/kg, twice weekly for 52 weeksNon-carcinogenic[9]
Rat (Fischer 344)IntravaginalNot specifiedNon-carcinogenic[5]
RatDiet4% in diet for 9 daysNo effect on prefundic region of the stomach[9]
Experimental Protocol: Rodent Carcinogenicity Study

Objective: To evaluate the carcinogenic potential of methylparaben following long-term administration to rodents.

Methodology:

  • Test Animals: Typically, rats and mice of both sexes are used.

  • Dose Selection: Multiple dose levels are selected based on results from subchronic toxicity studies, with the highest dose aiming to be a maximum tolerated dose (MTD). A control group receives the vehicle only.

  • Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats) via the intended route of human exposure (e.g., oral gavage, in feed).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically and microscopically for evidence of neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

Methylparaben has been extensively studied for its potential effects on reproduction and development. The majority of studies indicate that it is not a reproductive or developmental toxicant at relevant exposure levels.

Table 4: Reproductive and Developmental Toxicity of Methylparaben

Study TypeSpeciesDose LevelsKey FindingsReference
Prenatal Developmental Toxicity (OECD 414)RatUp to 550 mg/kg bw/dayNo developmental effects[10]
Prenatal Developmental Toxicity (OECD 414)RabbitUp to 300 mg/kg bw/dayNo developmental toxicity[11]
Reproductive ToxicityRatUp to 1000 mg/kg bw/dayNo adverse testicular effects[12]
Uterotrophic AssayRat/MouseNot specifiedNegative[13]
Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[14][15]

Objective: To evaluate the developmental toxicity of methylparaben in a rodent or non-rodent species.[16]

Methodology:

  • Test Animals: Pregnant female rats or rabbits are typically used.[17]

  • Dosing Period: The test substance is administered daily from implantation to the day before scheduled necropsy.[17]

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.[17]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[17]

  • Data Analysis: Fetal parameters in the treated groups are compared to the control group.

oecd414_workflow start Pregnant Female Animals (e.g., Rats, Rabbits) dosing Daily Dosing with Methylparaben (Implantation to near term) start->dosing observation Maternal Observations (Clinical signs, body weight, food consumption) dosing->observation necropsy Necropsy of Dams (Day before expected delivery) dosing->necropsy observation->necropsy uterine_exam Uterine Examination (Implantations, resorptions, live/dead fetuses) necropsy->uterine_exam fetal_exam Fetal Examination (Weight, external, visceral, and skeletal abnormalities) uterine_exam->fetal_exam analysis Data Analysis and Interpretation fetal_exam->analysis

OECD 414 Experimental Workflow

Endocrine Disruption

Methylparaben has been investigated for its potential to interact with the endocrine system, particularly for its weak estrogenic activity. In vitro studies have shown that methylparaben can bind to estrogen receptors, but with a much lower affinity than estradiol.[18] In vivo assays, such as the uterotrophic assay, have generally been negative for methylparaben.[13]

Signaling Pathway: Estrogenic Activity of Methylparaben

Methylparaben can weakly mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ). This binding can potentially lead to the activation of estrogen-responsive genes.

estrogenic_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP Methylparaben ER Estrogen Receptor (ERα / ERβ) MP->ER Binds to MP_ER Methylparaben-ER Complex ER->MP_ER ERE Estrogen Response Element (on DNA) MP_ER->ERE Translocates to nucleus and binds to transcription Gene Transcription ERE->transcription Initiates response Estrogenic Response transcription->response

Estrogenic Signaling Pathway of Methylparaben

Dermal Toxicity and Sensitization

Methylparaben is considered to be practically non-irritating and non-sensitizing to human skin at concentrations used in cosmetic products.[5] However, allergic contact dermatitis has been reported, primarily in individuals with compromised skin.[1]

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA is a method for identifying potential skin sensitizers.[19]

Objective: To determine the skin sensitization potential of methylparaben.[20]

Methodology:

  • Test Animals: Typically, female CBA/Ca or CBA/J mice are used.[21]

  • Application: Various concentrations of the test substance are applied to the dorsum of the ears for three consecutive days.[19] A vehicle control and a positive control are included.[21]

  • Proliferation Measurement: On day 6, a radiolabeled nucleotide (e.g., ³H-methyl thymidine) is injected intravenously.[21] After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.[22]

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the treated groups by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.[20]

Mitochondrial Dysfunction

Some in vitro studies have suggested that parabens may induce mitochondrial dysfunction, potentially through the uncoupling of oxidative phosphorylation and depletion of cellular ATP.[1][2] This can lead to increased production of reactive oxygen species (ROS) and cellular stress.[23][24]

Signaling Pathway: Methylparaben-Induced Mitochondrial Dysfunction

mitochondrial_dysfunction MP Methylparaben Mitochondrion Mitochondrion MP->Mitochondrion ETC Disruption of Electron Transport Chain Mitochondrion->ETC Ca_homeostasis Perturbation of Ca2+ Homeostasis Mitochondrion->Ca_homeostasis ROS Increased ROS Production ETC->ROS ATP Decreased ATP Production ETC->ATP Apoptosis Activation of Apoptotic Pathways ROS->Apoptosis ATP->Apoptosis Ca_homeostasis->Apoptosis

Potential Pathway of Methylparaben-Induced Mitochondrial Dysfunction

Conclusion

Based on a comprehensive review of the available toxicological data, methylparaben is considered to have a low toxicity profile. It is not acutely toxic, and the weight of evidence suggests it is not genotoxic or carcinogenic. While some in vitro studies have indicated potential for endocrine disruption and mitochondrial dysfunction, in vivo studies in animals have not demonstrated adverse reproductive or developmental effects at relevant exposure levels. Dermal irritation and sensitization are rare in the general population. The established No-Observed-Adverse-Effect Levels (NOAELs) from animal studies are significantly higher than the levels of exposure from consumer products.[1][10][13]

References

The Endocrine Disruption Potential of Parabens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. However, a growing body of scientific evidence has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs).[1][2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting potential of parabens, focusing on their interactions with estrogenic, androgenic, and thyroid pathways, as well as their effects on steroidogenesis. Detailed summaries of quantitative data from key in vitro and in vivo studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for the principal assays used to evaluate the endocrine activity of parabens and includes visualizations of key signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction

Parabens, including common congeners such as methylparaben, ethylparaben (B1671687), propylparaben, and butylparaben (B1668127), are prevalent in a vast array of consumer products.[2] Their primary function is to prevent the growth of bacteria and fungi, thereby extending product shelf life.[2] Despite their long history of use and generally recognized as safe (GRAS) status for certain applications, their structural similarity to endogenous hormones has led to investigations into their potential to interfere with the endocrine system.[2] Endocrine disruptors are exogenous substances that can alter the function(s) of the endocrine system and consequently cause adverse health effects in an intact organism, or its progeny, or (sub)populations. The primary mechanisms of endocrine disruption by parabens include mimicking or antagonizing the action of natural hormones, altering hormone synthesis and metabolism, and modifying hormone receptor levels.[4][5] This guide aims to provide a detailed technical resource for professionals in research and drug development to understand and assess the endocrine-disrupting potential of this class of compounds.

Mechanisms of Endocrine Disruption

Parabens have been shown to interact with multiple components of the endocrine system. The most extensively studied effects are their estrogenic, anti-androgenic, and thyroid-disrupting activities, as well as their interference with steroidogenesis.

Estrogenic Activity

Parabens are known to possess weak estrogenic activity, meaning they can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the primary female sex hormone, 17β-estradiol (E2).[6][7][8][9] The estrogenic potency of parabens generally increases with the length and branching of the alkyl chain, with butylparaben and isobutylparaben exhibiting greater activity than methylparaben or ethylparaben.[4] This activity has been demonstrated in various in vitro assays, such as ligand binding to the estrogen receptor, proliferation of estrogen-dependent cell lines like MCF-7, and activation of estrogen-responsive reporter genes.[6][8][10] In vivo studies in rodents have also shown estrogenic effects, such as an increase in uterine weight (uterotrophic effect), although the potency is several orders of magnitude lower than that of E2.[6][8]

Anti-Androgenic Activity

Several parabens have been demonstrated to exhibit anti-androgenic properties, meaning they can interfere with the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][6] This can occur through competitive binding to the androgen receptor (AR), preventing the binding of endogenous androgens, or by inhibiting enzymes involved in androgen synthesis.[1][7] In vitro studies using reporter gene assays have shown that parabens can inhibit androgen-induced transcriptional activity.[1][6] For instance, methyl-, propyl-, and butylparaben have been shown to significantly inhibit the transcriptional activity of testosterone.[6]

Interference with Steroidogenesis

Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. Some parabens have been found to interfere with this process.[5][11] The H295R in vitro steroidogenesis assay, which utilizes a human adrenal carcinoma cell line capable of producing a wide range of steroid hormones, has been employed to study these effects.[2][12][13][14][15] Studies have shown that certain parabens can alter the production of key steroid hormones, such as progesterone (B1679170) and testosterone.[11][16] For example, both ethylparaben and butylparaben have been observed to cause a significant increase in progesterone formation in the H295R assay.[11][16]

Thyroid Hormone Disruption

Emerging evidence suggests that parabens may also disrupt the thyroid hormone system.[1] The hypothalamic-pituitary-thyroid (HPT) axis regulates metabolism, growth, and development through the action of thyroid hormones. In vitro and in vivo studies have indicated that some parabens can act as weak thyroid hormone receptor agonists.[11][16] For example, in vitro, butylparaben has been shown to increase the proliferation of GH3 cells in the T-Screen assay, indicating a weak thyroid hormone receptor agonistic activity.[11][16]

Quantitative Data on Endocrine Disruption Potential

The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of different parabens.

Table 1: In Vitro Estrogenic Activity of Parabens

ParabenAssay TypeCell Line/Receptor SourceEndpointValueReference
MethylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.003[17][18][19][20]
EthylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.008[17][18][19][20]
PropylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.024[17][18][19][20]
ButylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.083[17][18][19][20]
IsobutylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.102[17][18][19][20]
IsopropylparabenCompetitive ER BindingRat Uterine CytosolRBA (%)0.024[17][18][19][20]
ButylparabenMCF-7 ProliferationMCF-7EC50~3 x 10-6 M[4]
IsobutylparabenMCF-7 ProliferationMCF-7EC50~2 x 10-6 M[4]

RBA: Relative Binding Affinity, calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. EC50: Half maximal effective concentration.

Table 2: In Vitro Anti-Androgenic Activity of Parabens

ParabenAssay TypeCell LineEndpointValueReference
MethylparabenAR Transcriptional ActivationHEK293% Inhibition at 10 µM40%[6]
PropylparabenAR Transcriptional ActivationHEK293% Inhibition at 10 µM19%[6]
ButylparabenAR Transcriptional ActivationHEK293% Inhibition at 10 µM33%[6]
PropylparabenAR Competitive BindingRecombinant Rat ARIC509.7 x 10-4 M[1]
IsobutylparabenAR Transcriptional ActivationCHO-K1 (AR-EcoScreen)Anti-androgenic activityYes
n-ButylparabenAR Transcriptional ActivationCHO-K1 (AR-EcoScreen)Anti-androgenic activityYes
IsopropylparabenAR Transcriptional ActivationCHO-K1 (AR-EcoScreen)Anti-androgenic activityYes
n-PropylparabenAR Transcriptional ActivationCHO-K1 (AR-EcoScreen)Anti-androgenic activityYes

IC50: Half maximal inhibitory concentration.

Table 3: In Vivo Effects of Parabens on Reproductive Endpoints

ParabenSpeciesEndpointDoseEffectReference
PropylparabenRat (male)Serum Testosterone1.00% in dietSignificant decrease[21]
PropylparabenRat (male)Daily Sperm Production0.01% in dietSignificant decrease[21]
ButylparabenRat (male)Serum Testosterone0.1% in dietSignificant decrease[22]
ButylparabenRat (male)Epididymal Sperm Reserve0.01% in dietSignificant decrease[22]
ButylparabenMouse (female)Uterine WeightUp to 35 mg/animalNo effect[23][24]
PropylparabenRatRepeated-dose toxicity & DART1000 mg/kg bw/dayNOAEL[9]
MethylparabenRatRepeated-dose toxicity & DART1000 mg/kg bw/dayNOAEL[9]

DART: Developmental and Reproductive Toxicity. NOAEL: No-Observed-Adverse-Effect Level.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to assess the endocrine-disrupting potential of parabens.

In Vitro Assays

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

  • Receptor Source: Rat uterine cytosol is a common source of estrogen receptors.[25]

  • Protocol Outline:

    • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[25]

    • Binding Reaction: A constant concentration of radiolabeled 17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test paraben.

    • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to bind the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the free ligand is removed.

    • Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.

    • Data Analysis: The concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.[4]

This assay measures the ability of a test chemical to induce or inhibit gene expression mediated by the androgen receptor.

  • Cell Line: A mammalian cell line (e.g., CHO-K1, HEK293) stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[26][27]

  • Protocol Outline:

    • Cell Culture and Plating: Cells are cultured in appropriate media and seeded into multi-well plates.

    • Treatment: Cells are exposed to various concentrations of the test paraben, with and without a known androgen agonist (e.g., testosterone or R1881), for a specified period (e.g., 24 hours).

    • Cell Lysis and Reporter Gene Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • Data Analysis: For agonistic activity, the induction of reporter gene expression by the paraben is compared to a vehicle control. For antagonistic activity, the inhibition of androgen-induced reporter gene expression by the paraben is determined.[26]

This in vitro assay assesses the effects of chemicals on the production of steroid hormones, including testosterone and 17β-estradiol.[2][15]

  • Cell Line: Human adrenocortical carcinoma cell line (H295R), which expresses all the key enzymes for steroidogenesis.[2][12][13][14]

  • Protocol Outline:

    • Cell Culture and Plating: H295R cells are cultured and seeded in 24-well plates.[14]

    • Exposure: After a 24-hour acclimation period, the cells are exposed to at least seven concentrations of the test paraben for 48 hours.[14][15]

    • Hormone Measurement: The culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.[12][14]

    • Cell Viability: Cell viability is assessed after exposure to account for potential cytotoxicity.

    • Data Analysis: Hormone production in treated cells is compared to a solvent control to determine if the test chemical induces or inhibits steroidogenesis.[15]

In Vivo Assay

This in vivo screening assay is used to detect the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.[28][29][30]

  • Animal Model: Immature or ovariectomized adult female rats or mice.[29][30]

  • Protocol Outline:

    • Animal Preparation: Immature females are used after weaning, or adult females are ovariectomized and allowed a post-operative recovery period.

    • Dosing: The test paraben is administered daily for three consecutive days via oral gavage or subcutaneous injection.[29] A positive control (e.g., 17α-ethynylestradiol) and a vehicle control group are included.

    • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[29]

    • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[29]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the endocrine disruption potential of parabens.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds (Mimics E2) E2 17β-Estradiol (E2) E2->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociates ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogenic Response Proteins mRNA->Protein Translation Dimer->ERE Binds

Caption: Estrogenic signaling pathway and points of interference by parabens.

Androgen_Receptor_Antagonism_Workflow cluster_workflow Androgen Receptor Reporter Gene Assay Workflow start Start: Seed AR-transfected cells in multi-well plate treatment Treat cells with: - Vehicle Control - Androgen Agonist (e.g., Testosterone) - Paraben - Paraben + Androgen Agonist start->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells to release intracellular components incubation->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Data Analysis: Compare luminescence values to determine agonistic or antagonistic effects measurement->analysis end End analysis->end

Caption: Experimental workflow for an androgen receptor reporter gene assay.

Steroidogenesis_Pathway_Inhibition cluster_pathway Simplified Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19) Paraben Paraben Paraben->Progesterone Increases Production

Caption: Simplified steroidogenesis pathway and reported effect of some parabens.

Conclusion

The available scientific literature provides compelling evidence that parabens possess endocrine-disrupting properties, albeit with potencies that are generally much lower than endogenous hormones. The primary mechanisms of action include weak estrogenic activity, anti-androgenic effects, interference with steroidogenesis, and potential disruption of the thyroid hormone system. The potency of these effects is typically dependent on the chemical structure of the paraben, with longer and more branched alkyl chains often correlating with greater activity.

While in vitro and in vivo animal studies have demonstrated these endocrine-disrupting effects, the direct implications for human health at typical exposure levels remain a subject of ongoing research and debate.[8][[“]][[“]] It is crucial for researchers, scientists, and drug development professionals to be aware of the endocrine-disrupting potential of parabens and to utilize the standardized experimental protocols outlined in this guide for accurate assessment. The quantitative data and pathway visualizations provided herein serve as a valuable resource for comparing the relative potencies of different parabens and for understanding their mechanisms of action. Continued research is necessary to fully elucidate the potential risks associated with long-term, low-dose exposure to mixtures of parabens and other EDCs.

References

"CAS number 5026-62-0 properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Edaravone (B1671096) (CAS Number: 89-25-8)

A Note on CAS Number 5026-62-0: The CAS number provided in the topic, 5026-62-0, corresponds to Sodium Methylparaben, a preservative used in cosmetics, food, and pharmaceutical formulations.[1][2] Based on the detailed request for information on signaling pathways, experimental protocols, and data relevant to researchers and drug development professionals, this guide focuses on Edaravone (CAS Number: 89-25-8), a neuroprotective agent, which aligns with the technical nature of the query.[3][4][5][6][7][8][9]

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries.[3][4] Marketed under trade names such as Radicava® and Radicut®, Edaravone's therapeutic effects are primarily attributed to its antioxidant properties, which mitigate the oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[3][10] This technical guide provides a comprehensive overview of Edaravone's properties, mechanism of action, synthesis, analytical methods, and clinical data for researchers, scientists, and drug development professionals.

Physicochemical Properties

Edaravone is a white crystalline powder with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .[3][8] It is an amphiphilic compound, capable of scavenging both lipid- and water-soluble peroxyl radicals.[11] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 89-25-8[3][4][5][6][7][8][9]
Molecular Formula C₁₀H₁₀N₂O[3][8]
Molecular Weight 174.20 g/mol [3][8]
Melting Point 129.7 °C[8][11]
pKa 7.0[11][12]
Water Solubility 1.96 ± 0.05 mg/mL[13]
Solubility Freely soluble in acetic acid, methanol (B129727), or ethanol (B145695); slightly soluble in diethyl ether.[8][14]
Appearance White crystalline powder[8][14]

Mechanism of Action and Signaling Pathways

The neuroprotective effects of Edaravone are attributed to its potent antioxidant activity, although the exact mechanism of action in ALS is not fully understood.[15] Edaravone functions as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to neuronal damage.[10][15] This action inhibits lipid peroxidation and protects cells from oxidative stress.[10]

Edaravone's mechanism involves the modulation of several key signaling pathways:

  • Nrf2/HO-1 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[10][15][16] This enhances the endogenous antioxidant defense mechanisms of the cell.

  • Aryl Hydrocarbon Receptor (AHR) Signaling: Recent studies suggest that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR). This activation leads to AHR's nuclear translocation and the subsequent transcriptional induction of cytoprotective genes, which may also involve a downstream upregulation of the NRF2 signaling pathway.[17]

  • GDNF/RET Neurotrophic Signaling: Edaravone has been found to induce the expression of the Glial cell line-derived neurotrophic factor (GDNF) receptor RET.[18] This activation of the GDNF/RET neurotrophic signaling pathway may contribute to the long-term survival and maturation of motor neurons.[18]

Below is a diagram illustrating the proposed signaling pathways of Edaravone.

Edaravone_Signaling_Pathways cluster_nucleus Nucleus Edaravone Edaravone ROS_RNS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Edaravone->ROS_RNS Scavenges AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Activates Keap1 Keap1 Edaravone->Keap1 Inhibits GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET Activates ROS_RNS->Keap1 Inhibits Dissociation Nrf2 Nrf2 AHR->Nrf2 Upregulates Keap1->Nrf2 Inhibits Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS_RNS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection GDNF_RET->Neuroprotection

Caption: Proposed signaling pathways of Edaravone.

Experimental Protocols

Synthesis of Edaravone

A common laboratory-scale synthesis of Edaravone involves the condensation reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776), a variation of the Knorr pyrazole (B372694) synthesis.[19]

Materials and Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (95%)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (100 mL)

  • Buchner funnel and vacuum filtration apparatus

  • Glass rod or spatula

  • Ice-water bath

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[19]

  • Add 10 mL of 95% ethanol as a solvent.

  • Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[19]

  • After heating, allow the flask to cool slightly and transfer the hot syrup to a 100 mL beaker.

  • Cool the beaker in an ice-water bath.

  • Add 2 mL of diethyl ether and stir vigorously with a glass rod or spatula until a solid precipitate forms.[19]

  • Continue adding diethyl ether in small portions (up to a total of 8 mL) to complete the precipitation.[19]

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether and allow it to air dry.[19]

  • For purification, recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.[19]

A workflow for the synthesis and purification of Edaravone is depicted below.

Edaravone_Synthesis_Workflow Start Start Reactants Combine Phenylhydrazine, Ethyl Acetoacetate, and Ethanol in a Round-Bottom Flask Start->Reactants Reflux Heat under Reflux (135-145 °C, 60 min) Reactants->Reflux Cooling1 Cool and Transfer to Beaker Reflux->Cooling1 Precipitation Add Diethyl Ether and Stir in Ice-Water Bath Cooling1->Precipitation Filtration1 Vacuum Filter to Isolate Crude Product Precipitation->Filtration1 Recrystallization Recrystallize from Hot Ethanol Filtration1->Recrystallization Cooling2 Cool to Room Temperature, then in Ice-Water Bath Recrystallization->Cooling2 Filtration2 Vacuum Filter to Collect Purified Crystals Cooling2->Filtration2 Drying Dry the Purified Product Filtration2->Drying End End Drying->End

Caption: Workflow for the synthesis and purification of Edaravone.

Quantification of Edaravone by RP-HPLC

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the accurate quantification of Edaravone in bulk drug and pharmaceutical formulations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm).[20][21]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used. A typical mobile phase could be a mixture of water and acetonitrile (e.g., 55:45 v/v).[22]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection Wavelength: 243 nm.[22][23]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Edaravone reference standard in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.[23]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).[22]

  • Sample Preparation (for injection formulation): Dilute the pharmaceutical formulation with the mobile phase to obtain a theoretical concentration of Edaravone within the calibration range.[23]

  • Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Edaravone in the sample solutions from the calibration curve.

Clinical Data

Edaravone has undergone several clinical trials to evaluate its efficacy and safety in the treatment of ALS. The primary endpoint in many of these trials was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disability progression in ALS patients.

Summary of Key Clinical Trial Results:

Trial IdentifierPrimary Outcome (Change in ALSFRS-R Score)Key FindingsReferences
MCI186-19 Statistically significant slowing of functional decline in the Edaravone group compared to placebo. The least-squares mean difference between groups was 2.49 in favor of Edaravone.Edaravone demonstrated efficacy in a specific subset of early-stage ALS patients who met strict inclusion criteria.[24][25]
MCI186-16 No statistically significant difference between Edaravone and placebo in the overall population.A post-hoc analysis suggested potential efficacy in a subgroup of patients with shorter disease duration and better functional status.[24][26]
Oral Edaravone Studies (MT-1186-A01/A02/A03/A04) Comparison with historical placebo controls (PRO-ACT database).Oral Edaravone was associated with a slower decline in ALSFRS-R scores and a survival benefit compared to historical placebo data.[27][28]

Adverse Events: The most common adverse reactions observed in clinical trials (≥10% of Edaravone-treated patients) include contusion (bruising), gait disturbance, and headache.[14] Hypersensitivity reactions and sulfite (B76179) allergic reactions have also been reported.[14]

Conclusion

Edaravone is a neuroprotective agent with a well-established role as a free radical scavenger. Its mechanism of action, involving the modulation of key antioxidant and neurotrophic signaling pathways, provides a strong rationale for its use in neurodegenerative diseases characterized by oxidative stress. The synthesis and analytical methods for Edaravone are well-documented, facilitating further research and development. While clinical trial results have shown variability, they have demonstrated a significant therapeutic benefit in specific populations of ALS patients, highlighting the importance of patient selection in clinical trial design. Ongoing research continues to explore the full therapeutic potential and molecular mechanisms of Edaravone.

References

Methodological & Application

Application Notes and Protocols: Use of Sodium Methylparaben as a Preservative in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylparaben, the sodium salt of methylparaben, is a well-established antimicrobial preservative widely used in the cosmetic, pharmaceutical, and food industries.[1][2] Its broad-spectrum activity against bacteria, yeasts, and molds, coupled with its high water solubility, makes it a candidate for preventing microbial contamination in aqueous-based solutions like cell culture media.[3][4] However, its application in cell culture is a delicate balance between preventing contamination and minimizing cytotoxicity to the cultured cells. These application notes provide a comprehensive overview of the use of sodium methylparaben as a preservative in cell culture, including its antimicrobial efficacy, cytotoxic effects, and detailed protocols for its evaluation.

Chemical Properties

PropertyValue
Synonyms Sodium methyl p-hydroxybenzoate, E219
CAS Number 5026-62-0
Molecular Formula C₈H₇NaO₃
Appearance White, crystalline, odorless powder
Solubility Highly soluble in water

Antimicrobial Efficacy

Sodium methylparaben exerts its antimicrobial effect by disrupting microbial cell membrane transport and inhibiting essential enzyme activity.[5] It is effective against a range of common laboratory contaminants. For enhanced and broader-spectrum activity, it is often used in combination with other parabens, such as propylparaben, which can produce a synergistic antimicrobial effect.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben Against Common Contaminants
MicroorganismMIC Range (µg/mL)
Staphylococcus aureus1000 - 8000
Escherichia coli500 - 4000
Pseudomonas aeruginosa> 4000
Candida albicans1000 - 4000
Aspergillus niger500 - 2000

Note: This data is for methylparaben. The efficacy of sodium methylparaben is comparable. Data compiled from various sources.

Cytotoxicity and Effects on Mammalian Cells

While an effective antimicrobial agent, sodium methylparaben is not inert and can impact mammalian cells. Its cytotoxicity is a primary concern for its use in cell culture, as an ideal preservative should not interfere with the growth, morphology, or function of the cells under investigation. The cytotoxic effects are dependent on the cell line, concentration, and duration of exposure.

Table 2: Cytotoxicity of Methylparaben in a Human Cell Line
Cell LineAssayIC50 (mM)Exposure Time
A431 (Human Skin)MTT7.0524 hours
A431 (Human Skin)NRU5.1024 hours

Signaling Pathways Modulated by Methylparaben

Research suggests that methylparaben can influence intracellular signaling pathways, which is a critical consideration for its use in cell culture experiments where such pathways may be the subject of study. Two key pathways identified are the Estrogen Receptor (ER) and NF-κB signaling pathways.

Estrogen Receptor (ER) Signaling

Methylparaben has been shown to possess estrogenic activity, meaning it can bind to estrogen receptors and modulate downstream signaling. This is particularly relevant for studies involving hormone-sensitive cell lines, such as certain breast cancer cells.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylparaben Methylparaben ER Estrogen Receptor (ER) Methylparaben->ER Binding ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element ER_Dimer->ERE Binding ER_Dimer->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation

Estrogen Receptor Signaling Pathway
NF-κB Signaling Pathway

Methylparaben has been observed to activate the IKKα/β-dependent NF-κB pathway. However, the translocation of the p65 subunit of NF-κB into the nucleus can be inhibited by estrogen receptors, suggesting a complex interplay between these two pathways in the presence of methylparaben.[5]

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylparaben Methylparaben IKK IKK Complex Methylparaben->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Activation

NF-κB Signaling Pathway Activation

Experimental Protocols

Protocol 1: Determination of the Optimal Non-Cytotoxic Concentration of Sodium Methylparaben

This protocol outlines the steps to determine the highest concentration of sodium methylparaben that does not significantly affect cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sodium Methylparaben (sterile, stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Workflow:

Cytotoxicity_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Prepare serial dilutions of Sodium Methylparaben B->C D 4. Treat cells with different concentrations C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Add DMSO to dissolve formazan crystals G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate cell viability and determine the non-toxic concentration I->J Antimicrobial_Efficacy_Workflow A 1. Prepare cell culture medium with and without Sodium Methylparaben B 2. Inoculate media with a low concentration of common contaminants A->B C 3. Incubate at 37°C B->C D 4. Monitor for microbial growth over several days (visual inspection and absorbance reading) C->D E 5. Compare growth in preserved vs. unpreserved media D->E

References

Application Notes and Protocols: Preparation of Sodium Methyl 4-Hydroxybenzoate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely used preservative in the pharmaceutical, cosmetic, and food industries.[1] Its primary function is to inhibit the growth of bacteria, mold, and yeast, thereby extending the shelf life and maintaining the safety of various products.[2] A significant advantage of the sodium salt form is its high solubility in cold water compared to its ester counterpart, methylparaben, which simplifies the formulation process by eliminating the need for heating or co-solvents. These application notes provide a detailed protocol for the preparation of aqueous solutions of sodium methyl 4-hydroxybenzoate for research and development applications.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for sodium methyl 4-hydroxybenzoate.

PropertyValueCitations
Appearance White or off-white crystalline powder, hygroscopic.[1][3]
Molar Mass 174.13 g/mol [1]
Solubility - Freely soluble in water. - Sparingly soluble in ethanol (B145695) (96%). - Practically insoluble in methylene (B1212753) chloride.[1][4][5]
pH of Aqueous Solution 9.5 - 10.5 (for a 0.1 g/L solution in water).[1]
Melting Point >125 °C[1][4]
Storage Temperature 15 °C to 25 °C.[1][5]
Stability - Stable under normal temperatures and pressures. - Aqueous solutions at pH 3-6 are stable for up to 4 years at room temperature. - Aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[4][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, moisture.[3][6][7][8]

Experimental Protocol: Preparation of a 10% (w/v) Aqueous Stock Solution

This protocol details the steps for preparing a 10% (w/v) stock solution of sodium methyl 4-hydroxybenzoate in water. This stock solution can then be used to prepare more dilute working solutions.

1. Materials and Equipment

  • Chemicals:

    • Sodium Methyl 4-Hydroxybenzoate (CAS: 5026-62-0)

    • Purified Water (e.g., Deionized, Distilled, or USP grade)

  • Glassware:

    • 100 mL Volumetric Flask (Class A)

    • Beakers

    • Graduated cylinders

  • Equipment:

    • Analytical Balance

    • Magnetic Stirrer and Stir Bar

    • Spatula and Weighing Paper/Boat

    • pH Meter (calibrated)

    • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

2. Safety Precautions

  • Sodium methyl 4-hydroxybenzoate is hygroscopic and may cause skin and eye irritation.[3][6][7]

  • Handle the powder in a well-ventilated area or under a fume hood to minimize dust inhalation.[6]

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Consult the Safety Data Sheet (SDS) for complete safety information before starting.[3]

3. Solution Preparation Workflow

Workflow cluster_prep Preparation Steps cluster_qc Quality Control & Storage A 1. Calculate Mass (10.0 g for 100 mL) B 2. Weigh Powder Accurately weigh 10.0 g of sodium methyl 4-hydroxybenzoate. A->B C 3. Partial Dissolution Add powder to a 100 mL volumetric flask containing ~70 mL of purified water. B->C D 4. Complete Dissolution Mix with a magnetic stirrer until all solid is dissolved. C->D E 5. Final Volume Adjustment Add purified water to the 100 mL mark. D->E F 6. Homogenize Invert the flask several times to ensure a uniform solution. E->F G 7. pH Measurement (Optional) Confirm pH is within the expected alkaline range (9.5-10.5). F->G H 8. Storage Store in a tightly sealed, labeled container at 15-25°C. G->H

Caption: Workflow for preparing a sodium methyl 4-hydroxybenzoate solution.

4. Step-by-Step Procedure

  • Calculate Required Mass: To prepare 100 mL of a 10% (w/v) solution, 10.0 g of sodium methyl 4-hydroxybenzoate is required.

  • Weigh the Compound: Accurately weigh 10.0 g of sodium methyl 4-hydroxybenzoate powder using an analytical balance.

  • Initial Dissolution: Add approximately 70 mL of purified water to a 100 mL volumetric flask. Carefully transfer the weighed powder into the flask.

  • Dissolve the Compound: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution at room temperature until the powder is completely dissolved. Due to its high water solubility, heating is generally not necessary.

  • Adjust to Final Volume: Once the solid is fully dissolved, carefully add purified water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenize: Cap the volumetric flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • pH Measurement and Considerations (Optional but Recommended):

    • Measure the pH of the final solution. It should be in the alkaline range of 9.5 to 10.5.[1]

    • CRITICAL NOTE: If the final formulation requires a neutral or acidic pH, be aware that adjusting the pH of this solution below 8.0 will cause the sodium salt to convert back to the less soluble methylparaben ester, which may lead to precipitation. If a lower pH is required, the solution should be prepared at the target concentration to avoid precipitation upon pH adjustment.

  • Storage: Transfer the solution to a clean, properly labeled, and tightly sealed container. Store the solution at a controlled room temperature between 15°C and 25°C, protected from moisture.[6]

5. Preparation of Working Solutions

To prepare a more dilute working solution from the 10% (w/v) stock, use the following dilution formula:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (10% or 100 mg/mL)

  • V₁ = Volume of the stock solution to be used

  • C₂ = Desired concentration of the working solution

  • V₂ = Desired final volume of the working solution

Example: To prepare 50 mL of a 1 mg/mL solution:

  • Rearrange the formula: V₁ = (C₂V₂) / C₁

  • Calculate V₁: V₁ = (1 mg/mL * 50 mL) / 100 mg/mL = 0.5 mL

  • Carefully measure 0.5 mL of the 10% stock solution and add it to a 50 mL volumetric flask.

  • Add purified water to the 50 mL mark and mix thoroughly.

Signaling Pathway Visualization

While sodium methyl 4-hydroxybenzoate does not have a conventional signaling pathway, its mechanism of action as a preservative involves the disruption of microbial cellular processes. The logical relationship of its application and effect is depicted below.

LogicalRelationship cluster_process Preservation Process A Sodium Methyl 4-Hydroxybenzoate (Aqueous Solution) B Introduction into Product Formulation A->B C Disruption of Microbial Membrane Transport & Enzyme Inhibition B->C D Inhibition of Microbial Growth (Bacteria, Yeast, Mold) C->D E Product Preservation (Increased Shelf Life) D->E

References

Effective Concentration of Sodium Methylparaben for Fungal Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylparaben, the sodium salt of methylparaben, is a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2] Its effectiveness against bacteria, yeasts, and molds makes it a crucial ingredient for preventing product spoilage and ensuring consumer safety.[1][2] This document provides detailed application notes on the effective concentrations of sodium methylparaben for inhibiting fungal growth, outlines experimental protocols for determining its antifungal efficacy, and illustrates its mechanism of action.

Mechanism of Fungal Inhibition

The antifungal action of sodium methylparaben is primarily attributed to two key mechanisms:

  • Disruption of the Fungal Cell Membrane: Parabens can interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components such as nucleotides.[3] This disruption compromises the cell's ability to maintain homeostasis, ultimately leading to cell death. The effectiveness of this disruption can be influenced by the composition of the fungal membrane, with the presence of sterols potentially affecting the extent of the damage.[4]

  • Inhibition of Mitochondrial Activity: Sodium methylparaben can inhibit the mitochondrial respiratory chain, specifically targeting complex II (succinate dehydrogenase).[5] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress and energy depletion contribute significantly to the fungicidal or fungistatic effect.[6]

Data Presentation: Effective Concentrations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of sodium methylparaben can vary depending on the fungal species and the specific test conditions.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans0.114%
Aspergillus niger0.114%
Citrus Green Mold (Penicillium digitatum)Effective at 200 mM
Citrus Blue Mold (Penicillium italicum)Effective at 200 mM

Note: The provided MIC values are based on available data and may vary depending on the specific strain and testing methodology. It is recommended to determine the MIC for specific fungal isolates under experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is a standard method for determining the antifungal susceptibility of yeasts.[2][5]

Materials:

  • Sodium Methylparaben stock solution (sterile)

  • 96-well flat-bottom microtiter plates

  • Sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Sodium Methylparaben Dilutions:

    • Prepare a 2-fold serial dilution of the sodium methylparaben stock solution in RPMI-1640 medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no antifungal) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of sodium methylparaben that shows no visible growth.

    • Alternatively, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.

Visualizations

Signaling Pathway of Fungal Inhibition by Sodium Methylparaben

G cluster_0 Fungal Cell SMP Sodium Methylparaben Membrane Cell Membrane SMP->Membrane Disrupts Integrity Mitochondrion Mitochondrion SMP->Mitochondrion Leakage Leakage of Intracellular Components Membrane->Leakage ComplexII Mitochondrial Complex II Mitochondrion->ComplexII ROS Reactive Oxygen Species (ROS) ComplexII->ROS Increases ATP ATP Production ComplexII->ATP Inhibits Inhibition Fungal Growth Inhibition / Cell Death ROS->Inhibition Increased Levels Lead to ATP->Inhibition Decreased Production Leads to Leakage->Inhibition

Caption: Mechanism of fungal inhibition by sodium methylparaben.

Experimental Workflow for MIC Determination

G cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-Well Plate dilute_inoculum->inoculate_plate prep_smp Prepare Serial Dilutions of Sodium Methylparaben prep_smp->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Note: HPLC Method for the Quantification of Sodium Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sodium methyl 4-hydroxybenzoate (B8730719), a widely used preservative in pharmaceutical formulations, cosmetics, and food products. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring sensitivity, specificity, and rapid analysis. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation data, to facilitate its implementation in a quality control or research laboratory.

Introduction

Sodium methyl 4-hydroxybenzoate (also known as sodium methylparaben) is the sodium salt of methylparaben and is frequently employed as an antimicrobial preservative due to its broad spectrum of activity and efficacy over a wide pH range.[1][2] Accurate determination of its concentration in finished products is crucial to ensure product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients and excipients in complex matrices.[1][3][4] This document presents a detailed, validated HPLC method for the routine analysis of sodium methyl 4-hydroxybenzoate.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector is required. A Shimadzu LC-20AT system or equivalent is suitable.[3][4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][3][4]

  • Chemicals and Reagents:

    • Sodium Methyl 4-Hydroxybenzoate reference standard

    • HPLC grade Methanol

    • HPLC grade Acetonitrile

    • Purified water (e.g., Milli-Q or equivalent)

    • Phosphoric acid or Hydrochloric acid (for pH adjustment)

    • Acetate buffer[2][5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[1][3][5][6]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: Water (65:35, v/v)[1] OR Acetonitrile: Acetate Buffer (pH 4.4) (35:65, v/v)[2][5]
Flow Rate 1.0 - 1.3 mL/min[1][3]
Injection Volume 20 µL[1]
Column Temperature 40 °C[1][6]
Detection Wavelength 254 nm[1][3][5]
Run Time Approximately 7-10 minutes[1][6]

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of sodium methyl 4-hydroxybenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-120 µg/mL).[3][4]

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix (e.g., syrup, cream, topical solution). A general procedure for a liquid formulation is provided below.

  • Accurately weigh a quantity of the sample equivalent to a known amount of sodium methyl 4-hydroxybenzoate into a suitable volumetric flask.

  • Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.[6]

  • Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.

  • If necessary, centrifuge a portion of the sample solution at 5000 rpm for 15 minutes.[6]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Inject the working standard solution (e.g., mid-range concentration) five or six times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC method for sodium methyl 4-hydroxybenzoate, as reported in various studies.

ParameterReported ValueReference
Linearity Range 0.045 - 0.075 mg/mL[1]
20.8 - 62.4 µg/mL[6]
50 - 600 µg/mL[2][5]
10 - 120 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1][6]
Limit of Detection (LOD) 0.001 mg/mL (3 ppm)[1]
Limit of Quantification (LOQ) 0.5 µg/mL[2][5]
Accuracy (% Recovery) 98.71% – 101.64%[1]
97%[2][5]
Precision (%RSD) < 2%[4]
0.73%[2][5]
Retention Time ~5.34 min[3][4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. Instrumental Analysis cluster_data 3. Data Analysis prep Preparation std_prep Standard Solution Preparation injection Injection into HPLC System std_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_analysis HPLC Analysis separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration and Identification detection->peak_integration data_proc Data Processing quantification Quantification (Calibration Curve) peak_integration->quantification results Results quantification->results

References

Application Notes and Protocols for the Use of Sodium Methylparaben in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium methylparaben as an antimicrobial preservative in multi-dose ophthalmic solutions. This document outlines its physicochemical properties, antimicrobial efficacy, and key formulation considerations, along with detailed protocols for essential safety and efficacy testing.

Introduction to Sodium Methylparaben in Ophthalmic Formulations

Sodium methylparaben, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical and cosmetic industries. Its primary function in multi-dose ophthalmic solutions is to prevent microbial contamination after the container has been opened, thereby protecting the patient from ocular infections. Its broad-spectrum antimicrobial activity, particularly against fungi and gram-positive bacteria, and high water solubility make it a suitable candidate for aqueous-based eye drops.

Parabens, including methylparaben, exert their antimicrobial action by disrupting the membrane transport processes and inhibiting the synthesis of DNA and RNA in microbial cells. While generally considered safe at the low concentrations used in ophthalmic preparations, it is crucial to carefully formulate and test solutions containing sodium methylparaben to ensure both antimicrobial effectiveness and ocular safety.

Physicochemical and Antimicrobial Properties

Sodium methylparaben is a white, hygroscopic, and odorless crystalline powder. Its enhanced solubility in water compared to methylparaben makes it easier to incorporate into aqueous ophthalmic formulations.

Table 1: Physicochemical Properties of Sodium Methylparaben
PropertyValue
Chemical Name Sodium 4-(methoxycarbonyl)phenolate
Molecular Formula C₈H₇NaO₃
Molecular Weight 174.13 g/mol
Appearance White, hygroscopic powder
Solubility Freely soluble in water
Effective pH Range 3.0 - 11.0
Typical Concentration 0.1% - 0.3%
Table 2: Antimicrobial Efficacy of Sodium Methylparaben (Minimum Inhibitory Concentration - MIC)
MicroorganismStrain (Example)MIC (%)
Pseudomonas aeruginosaATCC 90270.228
Staphylococcus aureusATCC 65380.17
Candida albicansATCC 102310.114
Aspergillus brasiliensis (niger)ATCC 164040.114

Data compiled from available literature. MIC values can vary depending on the test conditions and the specific product formulation.

Safety and Toxicity Profile

The primary safety concern with any ophthalmic preservative is its potential for ocular surface toxicity. While sodium methylparaben is generally considered safe at typical concentrations, it can cause eye irritation in some cases.[1][2] In vitro studies provide valuable data on its cytotoxic and irritant potential.

Table 3: In Vitro Ocular Irritation and Cytotoxicity Data for Methylparaben
Test MethodCell Line / ModelEndpointResultClassificationCitation
HET-CAMChorioallantoic MembraneIrritation Score (IS)6Moderate Irritant[1]
MTT AssayHuman Corneal Epithelial CellsToxicity30% - 76%-[2][3]
MTT AssayHuman Conjunctival Epithelial CellsToxicity30% - 76%-[2][3]
MTT AssayHaCaT (Keratinocytes)IC₅₀> 2.5 mg/mL-[1]
MTT AssayHDFa (Fibroblasts)IC₅₀> 2.5 mg/mL-[1]
MTT AssayHepG2 (Hepatoma Cells)IC₅₀1.801 mg/mL-[1]

Experimental Protocols

Protocol for Antimicrobial Effectiveness Testing (AET)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Testing.[4][5] Ophthalmic products fall under Category 1.

Objective: To determine the effectiveness of the preservative system in an ophthalmic solution.

Materials:

  • Test product (ophthalmic solution with sodium methylparaben)

  • Standardized cultures of:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Soybean-Casein Digest Agar (B569324)

  • Sabouraud Dextrose Agar

  • Sterile saline

  • Appropriate neutralizing fluid (if required)

  • Sterile containers, pipettes, and other laboratory equipment

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each microorganism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL in the test product.

  • Inoculation: Inoculate five separate containers of the ophthalmic solution, each with one of the five test microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

  • Incubation: Store the inoculated containers at 20-25°C for 28 days, protected from light.

  • Sampling and Enumeration: At specified intervals (7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a plate count method on the appropriate agar medium.

  • Data Analysis: Calculate the log reduction in viable microorganisms from the initial inoculated concentration at each time point.

Acceptance Criteria (for Category 1 products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.[5]

  • Yeast and Mold: No increase from the initial count at 7, 14, and 28 days.[4]

Protocol for Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) for Ocular Irritation

This in vitro protocol is an alternative to traditional animal testing for assessing ocular irritation potential.[6]

Objective: To evaluate the potential of an ophthalmic solution to cause irritation to the conjunctiva.

Materials:

  • Fertilized hen's eggs (9-10 days of incubation)

  • Test ophthalmic solution

  • Positive control (e.g., 0.1 N NaOH)

  • Negative control (e.g., 0.9% NaCl solution)

  • Egg incubator

  • Stereomicroscope

  • Sterile forceps and other dissection tools

Procedure:

  • Egg Preparation: On day 9 of incubation, carefully open the eggshell at the air sac end to expose the inner shell membrane. Moisten the membrane with sterile saline and carefully remove it to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: Apply 0.3 mL of the ophthalmic solution directly onto the CAM.

  • Observation: Observe the CAM under a stereomicroscope for 5 minutes for the appearance of three endpoints: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).

  • Scoring: Record the time (in seconds) at which each endpoint first appears. Calculate the Irritation Score (IS) using a validated formula. A common formula is: IS = (301 - H) * 5/300 + (301 - L) * 7/300 + (301 - C) * 9/300 Where H, L, and C are the onset times in seconds for hemorrhage, lysis, and coagulation, respectively.[7]

Irritation Classification:

Irritation Score (IS)Classification
0 - 0.9Non-irritant
1.0 - 4.9Slight irritant
5.0 - 8.9Moderate irritant
9.0 - 21.0Severe irritant

Visualizations

antimicrobial_mechanism cluster_paraben Sodium Methylparaben cluster_cell Microbial Cell Paraben Sodium Methylparaben Membrane Cell Membrane Paraben->Membrane Disrupts membrane integrity DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibits synthesis Enzymes Essential Enzymes Paraben->Enzymes Inhibits function Cytoplasm Cytoplasm Cell_Death Microbial Cell Death

Caption: Antimicrobial mechanism of sodium methylparaben.

aet_workflow cluster_sampling Sampling and Enumeration start Start AET prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Ophthalmic Solution Samples prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 day7->day14 day28 Day 28 day14->day28 analyze Calculate Log Reduction and Compare to Criteria day28->analyze end End AET analyze->end formulation_decision_tree start Ophthalmic Formulation Development multi_dose Multi-dose container? start->multi_dose preservative_needed Preservative Required multi_dose->preservative_needed Yes final_formulation Final Formulation multi_dose->final_formulation No (Unit-dose) consider_smp Consider Sodium Methylparaben (0.1% - 0.3%) preservative_needed->consider_smp perform_aet Perform AET (USP <51>) consider_smp->perform_aet aet_pass AET Passes perform_aet->aet_pass Pass aet_fail AET Fails perform_aet->aet_fail Fail perform_het_cam Perform Ocular Irritation Test (e.g., HET-CAM) aet_pass->perform_het_cam reformulate Reformulate aet_fail->reformulate het_cam_pass Acceptable Irritation Profile perform_het_cam->het_cam_pass Pass het_cam_fail Unacceptable Irritation perform_het_cam->het_cam_fail Fail het_cam_pass->final_formulation het_cam_fail->reformulate reformulate->consider_smp

References

Application Notes and Protocols for Formulating Topical Creams with Sodium Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating topical creams with sodium methylparaben, a widely used preservative. This document outlines the physicochemical properties, recommended usage levels, and detailed protocols for formulation, quality control, and stability testing.

Introduction to Sodium Methylparaben

Sodium methylparaben is the sodium salt of methylparaben, a member of the paraben family of preservatives used in cosmetics, pharmaceuticals, and food products for over 50 years.[1][2] Its primary function is to protect products from microbial spoilage, ensuring consumer safety.[3] The neutralization of methylparaben with sodium hydroxide (B78521) increases its water solubility, simplifying its incorporation into aqueous-based formulations.[4][5]

Sodium methylparaben is effective against a broad spectrum of microorganisms, including bacteria, yeast, and fungi.[5][6] It is a white, crystalline, odorless powder that is highly soluble in cold water.[7][8]

Physicochemical and Antimicrobial Properties

A summary of the key properties of sodium methylparaben is presented below.

PropertyValue/DescriptionReferences
Chemical Name Sodium 4-(methoxycarbonyl)phenolate[4]
CAS Number 5026-62-0[5]
Molecular Formula C₈H₇NaO₃[4]
Molecular Weight 174.13 g/mol
Appearance White crystalline powder[4][7]
Solubility Highly soluble in cold water[5][8]
Antimicrobial Spectrum Bacteria, yeast, and mold[5][6]
Typical Use Concentration 0.01% to 0.3% (w/w)[1][5][9]
Maximum Approved Concentration (EU) 0.4% (as acid) for a single paraben, 0.8% for mixtures[9][10]
pH Stability Effective over a wide pH range[6]

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is multi-faceted. The primary mechanisms are believed to be the disruption of bacterial membrane transport processes and the inhibition of DNA and RNA synthesis.[4] By interfering with these essential cellular functions, parabens effectively prevent the growth and proliferation of microorganisms.

cluster_0 Paraben Action on Microbial Cell Paraben Sodium Methylparaben Membrane Cell Membrane Paraben->Membrane Synthesis Inhibition of DNA/RNA Synthesis Paraben->Synthesis Transport Disruption of Membrane Transport Membrane->Transport CellDeath Microbial Cell Death or Growth Inhibition Transport->CellDeath Synthesis->CellDeath

Conceptual diagram of the antimicrobial mechanism of action of parabens.

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Topical Cream

This protocol describes the preparation of a basic oil-in-water topical cream using sodium methylparaben as a preservative.

Materials and Equipment:

  • Beakers

  • Water bath

  • Homogenizer/high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

  • Oil phase ingredients (e.g., cetostearyl alcohol, liquid paraffin)

  • Water phase ingredients (e.g., purified water, glycerin)

  • Emulsifier (e.g., cetomacrogol 1000)

  • Sodium Methylparaben

Protocol:

  • Preparation of Phases:

    • In a beaker, combine the oil phase ingredients and heat to 70-75°C in a water bath until all components are melted and uniform.[6][11]

    • In a separate beaker, combine the water phase ingredients, including the sodium methylparaben, and heat to 70-75°C in a water bath.[6][11] Stir until the sodium methylparaben is fully dissolved.

  • Emulsification:

    • Slowly add the oil phase to the water phase while continuously stirring with a high-shear mixer or homogenizer.[6][11][12]

    • Continue mixing until a uniform emulsion is formed.[6]

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer to prevent phase separation.[6]

    • Once the cream has cooled to below 40°C, heat-sensitive ingredients such as fragrances or active pharmaceutical ingredients (APIs) can be added.

    • Continue stirring until the cream reaches room temperature.

  • pH Adjustment and Quality Control:

    • Measure the pH of the final cream. The optimal pH for skin is typically between 4.5 and 5.5.

    • Adjust the pH if necessary using appropriate agents (e.g., citric acid or sodium hydroxide solutions).

    • Transfer the cream to suitable containers for quality control testing.

cluster_workflow O/W Cream Formulation Workflow A 1. Prepare & Heat Oil Phase (70-75°C) C 3. Emulsification: Add Oil Phase to Water Phase with High-Shear Mixing A->C B 2. Prepare & Heat Water Phase with Sodium Methylparaben (70-75°C) B->C D 4. Cooling with Gentle Stirring C->D E 5. Add Heat-Sensitive Ingredients (<40°C) D->E F 6. pH Measurement & Adjustment E->F G 7. Final Product: Topical Cream F->G cluster_qc Quality Control Testing Workflow Start Formulated Topical Cream Physical Physical Appearance (Color, Odor, Homogeneity) Start->Physical pH pH Determination Start->pH Viscosity Viscosity Measurement Start->Viscosity Assay Quantification of Sodium Methylparaben (HPLC) Physical->Assay pH->Assay Viscosity->Assay AET Antimicrobial Effectiveness Testing (USP <51>) Assay->AET Stability Stability Testing (ICH Guidelines) AET->Stability Release Product Release Stability->Release

References

Application Notes and Protocols: Sodium Methylparaben in Semi-Solid Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylparaben, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical industry, particularly in aqueous-based and semi-solid formulations.[1][2] Its primary function is to prevent the growth of a broad spectrum of microorganisms, including bacteria and fungi, thereby ensuring the stability and safety of pharmaceutical products throughout their shelf life.[2][3] Its high solubility in cold water makes it a preferred choice for formulators, simplifying the manufacturing process.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of sodium methylparaben in semi-solid pharmaceutical formulations such as creams, ointments, and gels.

Physicochemical Properties and Antimicrobial Spectrum

Sodium methylparaben (Chemical Formula: C₈H₇NaO₃) is the sodium salt form of methylparaben and is favored for its enhanced water solubility.[4] It is effective over a pH range of 4-8.[5] Parabens are generally more effective against molds and yeasts but also exhibit a broad spectrum of antimicrobial activity against bacteria, particularly gram-positive strains.[2][5] The antimicrobial efficacy of parabens tends to increase with the length of the alkyl chain.[5]

Quantitative Data

Antimicrobial Efficacy

The effectiveness of a preservative system is determined by its ability to reduce microbial contamination over time. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of methylparaben against common microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) of Methylparaben
Staphylococcus aureusGram-positive Bacteria1000 - 4000 µg/mL
Bacillus subtilisGram-positive Bacteria1000 µg/mL
Escherichia coliGram-negative Bacteria1000 - 2000 µg/mL
Pseudomonas aeruginosaGram-negative Bacteria>4000 µg/mL
Candida albicansYeast1000 - 2000 µg/mL
Aspergillus brasiliensis (niger)Mold500 - 1000 µg/mL

Note: Data compiled from multiple sources. Actual MICs can vary depending on the formulation matrix, pH, and presence of other excipients.

Stability Profile

Forced degradation studies are crucial to understanding the stability of sodium methylparaben in a formulation. The following table indicates the typical degradation of methylparaben under various stress conditions.

Stress ConditionDurationDegradation (%)
Acidic (5N HCl)Room Temperature~3.5%
Alkaline (5N NaOH)Room Temperature~13%
Oxidative (30% H₂O₂)Room Temperature~12%

Note: Data is indicative and can vary based on the specific formulation and conditions.[6]

Analytical Method Parameters

The following tables summarize key validation parameters for common analytical methods used to quantify sodium methylparaben in semi-solid formulations.

High-Performance Liquid Chromatography (HPLC) [7]

ParameterValue
Linearity Range20.8 - 62.4 µg/mL
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)0.87 µg/mL
Limit of Quantification (LOQ)1.75 µg/mL

UV-Spectrophotometry [8]

ParameterValue
Wavelength of Maximum Absorption (λmax)256 nm (in methanol)
Linearity Range1 - 5 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.071 µg/mL
Limit of Quantification (LOQ)0.2154 µg/mL

Experimental Protocols

Protocol for Antimicrobial Effectiveness Testing (AET) - Based on USP <51>

This protocol is a standardized method to determine the efficacy of a preservative in a pharmaceutical formulation.[1][9][10]

4.1.1 Materials

  • Test product (semi-solid formulation)

  • Standardized microbial strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)[10]

  • Sterile saline solution

  • Appropriate culture media (e.g., Soybean-Casein Digest Agar (B569324), Sabouraud Dextrose Agar)

  • Sterile containers for inoculation

  • Incubator set at 22.5 ± 2.5°C[9]

4.1.2 Procedure

  • Preparation of Inoculum: Prepare suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.[9]

  • Inoculation: Inoculate separate containers of the test product with each microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL or g.[3] Ensure thorough mixing, especially for viscous semi-solid formulations.

  • Incubation: Store the inoculated containers at 22.5 ± 2.5°C for 28 days.[9]

  • Sampling and Plating: At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container.[9] Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.

  • Data Analysis: Calculate the log reduction in microbial count from the initial concentration at each time point.

4.1.3 Acceptance Criteria for Topical Products

  • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.[11]

  • Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days.[11]

Antimicrobial_Effectiveness_Test_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Inoculum (~1x10^8 CFU/mL) inoculate Inoculate Product (1x10^5-1x10^6 CFU/mL) prep_inoculum->inoculate product_aliquot Aliquot Test Product product_aliquot->inoculate incubate Incubate at 22.5°C for 28 Days inoculate->incubate sample Sample at Day 0, 7, 14, 28 incubate->sample plate Plate and Count CFUs sample->plate analyze Calculate Log Reduction plate->analyze compare Compare to Acceptance Criteria analyze->compare

Antimicrobial Effectiveness Test (AET) Workflow.
Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for the quantification of sodium methylparaben in a semi-solid formulation.[7][12]

4.2.1 Materials and Equipment

  • HPLC system with UV detector

  • C18 column (e.g., 50x2.1 mm, 1.7 µm)[7]

  • Sodium methylparaben reference standard

  • Methanol, acetonitrile, and other required solvents (HPLC grade)

  • Buffer solution (e.g., triethylamine (B128534) buffer pH 2.5)[7]

  • Sample of semi-solid formulation

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.2 µm Nylon)[7]

4.2.2 Chromatographic Conditions (Example)

  • Mobile Phase: Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)[7]

  • Flow Rate: 0.40 mL/min[7]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 252 nm[7]

  • Injection Volume: 10 µL

4.2.3 Procedure

  • Standard Preparation: Prepare a stock solution of sodium methylparaben reference standard in a suitable solvent (e.g., methanol:water). Prepare a series of working standards by diluting the stock solution to concentrations within the expected linear range.

  • Sample Preparation: a. Accurately weigh a quantity of the semi-solid formulation (e.g., equivalent to 50 mg of the active drug) into a volumetric flask.[7] b. Add a suitable diluent (e.g., methanol:water, 45:55 v/v) and sonicate for 15 minutes with intermittent shaking to disperse the sample and extract the analyte.[7] c. Dilute to volume with the diluent and mix well. d. Centrifuge a portion of the sample at 5000 rpm for 15 minutes.[7] e. Filter the supernatant through a 0.2 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of sodium methylparaben in the sample by comparing the peak area with that of the standard solutions.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification weigh Weigh Semi-Solid Sample dissolve Add Diluent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute centrifuge Centrifuge dilute->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC filter->inject detect UV Detection inject->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate

HPLC Sample Preparation and Analysis Workflow.

Formulation and Regulatory Considerations

Compatibility and Incompatibilities
  • Enhancement: The antimicrobial effect of methylparaben can be enhanced by the inclusion of propylene (B89431) glycol (2-5%).[5]

  • Incompatibility: The antimicrobial activity of methylparaben can be reduced in the presence of non-ionic surfactants like Polysorbate 80 due to micellar binding.[5] This interaction can be mitigated by the addition of propylene glycol.

  • API Interactions: Compatibility with the active pharmaceutical ingredient (API) must be thoroughly evaluated. For instance, studies have shown potential interactions between parabens and some APIs like paracetamol, indicated by changes in thermal analysis (DSC), though these may not always be confirmed by spectroscopic methods (ATR).[13]

Regulatory Status

Sodium methylparaben is generally recognized as safe (GRAS) by the FDA for use as a preservative in food and is widely used in pharmaceuticals.[4][14] Typical usage levels in cosmetic and pharmaceutical products range from 0.01% to 0.3%.[4] In the European Union, the maximum concentration for a single paraben ester in cosmetics is 0.4% (as acid) and 0.8% for a mixture of esters.[15]

Safety Profile

Sodium methylparaben has been used for over 50 years and is considered to have a low toxicity profile.[4] It is readily absorbed, metabolized, and excreted, with no evidence of accumulation in the body.[4] While generally non-irritating and non-sensitizing when used topically on intact skin, cases of contact dermatitis have been reported, particularly in individuals with compromised skin.[4]

Conclusion

Sodium methylparaben is an effective, reliable, and well-characterized preservative for use in semi-solid pharmaceutical formulations. Its broad antimicrobial spectrum, high water solubility, and extensive history of use make it a valuable excipient. Proper formulation development requires careful consideration of its concentration, potential interactions with other excipients, and rigorous testing of its efficacy and stability using established protocols such as the USP <51> Antimicrobial Effectiveness Test and validated stability-indicating analytical methods. Adherence to regulatory guidelines ensures the development of safe and stable semi-solid drug products.

References

Application Notes and Protocols: Sodium Methylparaben in Drosophila Food Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium methylparaben as an antifungal agent in Drosophila melanogaster food media. This document outlines its effects on fly physiology, presents standardized protocols for media preparation and key toxicological assays, and illustrates the potential signaling pathways affected by methylparaben exposure.

Introduction

Sodium methylparaben, the sodium salt of methylparaben (also known as Nipagin or Tegosept), is a widely used preservative in Drosophila food media due to its effective antifungal properties. Its inclusion is critical for preventing mold growth, which can be detrimental to fly stocks. However, researchers must be aware of its potential physiological effects on Drosophila, which can influence experimental outcomes. This document summarizes the known effects and provides standardized protocols to ensure consistency and reproducibility in research.

Effects of Sodium Methylparaben on Drosophila melanogaster

Sodium methylparaben can exert dose-dependent effects on the lifespan, development, and fecundity of Drosophila melanogaster. It has also been shown to have bactericidal properties and may influence studies related to host-pathogen interactions.[1][2]

Quantitative Data Summary

The following tables summarize the reported effects of various concentrations of methylparaben in Drosophila food media.

Table 1: Effects of Methylparaben on Lifespan and Development

Concentration (% w/v)Effect on LifespanEffect on DevelopmentReference
0.02%IncreasedShortened development time[3][4]
0.2%DecreasedDelayed development time[3][4]
0.03% - 0.1% (in combination with ethylparaben)Dose-dependent decreaseDelayed preadult development[2][5]

Table 2: Effects of Methylparaben on Fecundity

Concentration (% w/v)Effect on Fecundity (Egg Production)Reference
0.02%Increased[3][4]
0.2%Decreased[3][4]
50 mM, 100 mM, 200 mMSignificantly decreased at all doses[6]

Table 3: Standard Concentrations in Drosophila Food Recipes

Food TypeMethylparaben Concentration (% w/v)Reference
Molasses-based0.15%[7]
Corn syrup-soy based0.13%[7]
Glucose-based0.08%[7]
Standard Cornmeal0.2%[2]
Potato-based~0.13% (from 10% stock solution)[8]

Experimental Protocols

This section provides detailed protocols for preparing Drosophila food media with sodium methylparaben and for conducting key experiments to assess its physiological effects.

Protocol for Preparation of Standard Drosophila Food Media with Sodium Methylparaben

This protocol is adapted from several standard recipes.[9][10][11]

Materials:

  • Cornmeal: 80 g

  • Agar (B569324): 8 g

  • Dry Yeast: 15 g

  • Sucrose (Sugar): 40 g

  • Dextrose (D-Glucose): 20 g

  • Distilled Water: 1 L

  • Sodium Methylparaben (or Methylparaben): 1-2 g (for 0.1% - 0.2% final concentration)

  • Ethanol (95%): 10 mL

  • Propionic Acid: 4 mL

  • Orthophosphoric Acid: 0.6 mL

  • Autoclavable flask (2 L)

  • Stir plate and stir bar

  • Heating mantle or microwave

  • Fly vials or bottles

  • Cotton plugs or foam stoppers

Procedure:

  • Prepare Methylparaben Solution: Dissolve 1-2 g of sodium methylparaben in 10 mL of 95% ethanol. This is often referred to as a "Tego" solution.[11]

  • Mix Dry Ingredients: In a 2 L flask, combine the cornmeal, agar, dry yeast, sucrose, and dextrose.

  • Add Water: Add 1 L of distilled water and a stir bar. Mix thoroughly to ensure there are no clumps.

  • Cook the Medium:

    • Autoclave Method: Plug the flask with cotton and autoclave at 121°C for 20-25 minutes.[10]

    • Stovetop/Microwave Method: Heat the mixture while stirring continuously. Bring to a boil and continue to cook for 5-10 minutes, ensuring the agar is fully dissolved. Be cautious to prevent boiling over.[12]

  • Cooling: After cooking, allow the medium to cool to approximately 60-65°C. The medium should be cool enough to not immediately vaporize the added acids, but warm enough to remain liquid for pouring.

  • Add Preservatives:

    • Add the prepared methylparaben solution to the cooled medium and mix thoroughly.

    • Add the propionic acid and orthophosphoric acid and continue to mix.

  • Dispense: Pour the medium into clean fly vials (approximately 1/4 full) or bottles.

  • Solidify and Store: Plug the vials/bottles and allow the medium to cool and solidify at room temperature. Store at 4°C until use.

Protocol for Lifespan Assay

This protocol is designed to assess the effect of sodium methylparaben on the lifespan of adult Drosophila.[1][13]

Materials:

  • Drosophila melanogaster of a specific genotype and age (e.g., newly eclosed adults).

  • Standard fly vials with food media containing different concentrations of sodium methylparaben (including a control with no methylparaben).

  • Fly transfer apparatus (funnel, CO2 anesthetization station).

  • Incubator set to a constant temperature and humidity (e.g., 25°C, 65% humidity).

Procedure:

  • Fly Collection: Collect newly eclosed flies (0-24 hours old) and separate them by sex under light CO2 anesthesia.

  • Experimental Setup:

    • Prepare vials with control food and food containing various concentrations of sodium methylparaben.

    • Place a set number of flies (e.g., 20-25) of a single sex into each vial.

    • Prepare at least 5-10 replicate vials for each condition.

  • Incubation: Maintain the vials in an incubator at a constant temperature and humidity.

  • Scoring and Transfer:

    • Every 2-3 days, transfer the surviving flies to fresh vials with the corresponding food medium.

    • At each transfer, count and record the number of dead flies.

  • Data Analysis:

    • Construct survival curves (e.g., Kaplan-Meier curves) for each condition.

    • Calculate the mean and median lifespan for each group.

    • Perform statistical analysis (e.g., log-rank test) to determine significant differences between the survival curves.

Protocol for Fecundity Assay

This protocol measures the effect of sodium methylparaben on the reproductive output of female Drosophila.[6][8]

Materials:

  • Virgin female and male flies of a specific genotype.

  • Vials with food media containing different concentrations of sodium methylparaben.

  • Grape juice-agar plates for egg laying.

  • Dissecting microscope.

Procedure:

  • Fly Collection and Mating: Collect virgin females and males. Age them for 3-5 days on standard food. Set up mating pairs (e.g., 1 female and 2 males) in vials with the respective experimental food.

  • Egg Laying: After a set mating period (e.g., 24 hours), transfer the mated females to fresh vials with the same experimental food, which are capped with a grape juice-agar plate for egg collection.

  • Egg Counting: After a 24-hour egg-laying period, remove the grape juice-agar plate and count the number of eggs laid under a dissecting microscope.

  • Repeat: Repeat the egg collection and counting for several consecutive days (e.g., 5-10 days) to assess the daily and cumulative fecundity.

  • Data Analysis:

    • Calculate the average number of eggs laid per female per day for each condition.

    • Compare the fecundity between the different treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Methylparaben

Methylparaben exposure in Drosophila has been linked to endocrine disruption and oxidative stress. The following diagram illustrates a hypothetical model of the signaling pathways that may be affected.

Methylparaben_Signaling_Pathway cluster_endocrine Endocrine Disruption cluster_stress Oxidative Stress cluster_outcome Physiological Outcomes MP Sodium Methylparaben IIS Insulin/IGF-1 Signaling (IIS) Pathway MP->IIS disrupts EcR Ecdysone Receptor (EcR) MP->EcR affects JH Juvenile Hormone (JH) Signaling MP->JH affects ERR Estrogen-Related Receptor (ERR) MP->ERR affects YPR Yolk Protein Receptor (YPR) MP->YPR affects ROS Reactive Oxygen Species (ROS) MP->ROS increases dFOXO dFOXO (transcription factor) IIS->dFOXO inhibits Lifespan Altered Lifespan dFOXO->Lifespan regulates Development Altered Development EcR->Development regulates JH->Development regulates Fecundity Altered Fecundity ERR->Fecundity regulates YPR->Fecundity regulates SOD Superoxide Dismutase (SOD) ROS->SOD induces MDA Malondialdehyde (MDA) ROS->MDA increases (lipid peroxidation) SOD->Lifespan influences MDA->Lifespan negatively impacts

Caption: Potential signaling pathways affected by sodium methylparaben in Drosophila.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the lifespan and fecundity assays.

Lifespan_Assay_Workflow start Start: Collect Newly Eclosed Flies sex_sort Separate Flies by Sex start->sex_sort prepare_vials Prepare Vials with Control and Methylparaben-Containing Food sex_sort->prepare_vials distribute_flies Distribute a Set Number of Flies into Replicate Vials prepare_vials->distribute_flies incubate Incubate at Constant Temperature and Humidity distribute_flies->incubate transfer_score Every 2-3 Days: Transfer to Fresh Food and Record Deaths incubate->transfer_score all_dead Continue Until All Flies in a Cohort are Dead transfer_score->all_dead all_dead->transfer_score No analyze Analyze Data: - Construct Survival Curves - Calculate Mean/Median Lifespan - Statistical Analysis all_dead->analyze Yes end End: Report Findings analyze->end

Caption: Workflow for a Drosophila lifespan assay.

Fecundity_Assay_Workflow start Start: Collect Virgin Females and Males age_flies Age Flies for 3-5 Days start->age_flies setup_mating Set Up Mating Pairs in Vials with Control and Methylparaben Food age_flies->setup_mating transfer_females Transfer Mated Females to Egg-Laying Chambers setup_mating->transfer_females collect_eggs Collect Eggs over a 24-hour Period transfer_females->collect_eggs count_eggs Count Eggs Under a Microscope collect_eggs->count_eggs repeat_cycle Repeat Egg Collection and Counting for Several Days count_eggs->repeat_cycle repeat_cycle->transfer_females Yes analyze Analyze Data: - Calculate Eggs per Female per Day - Statistical Comparison repeat_cycle->analyze No end End: Report Findings analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sodium Methyl 4-Hydroxybenzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and improve the stability of sodium methyl 4-hydroxybenzoate (B8730719) (sodium methylparaben) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of sodium methyl 4-hydroxybenzoate decreasing in my aqueous solution?

The most common cause of degradation is the hydrolysis of the ester bond in the methylparaben molecule.[1][2] Sodium methyl 4-hydroxybenzoate is the sodium salt of methylparaben and is freely soluble in water.[3][4][5] However, upon dissolution, it creates a slightly alkaline solution with a pH typically between 9.7 and 10.3.[4][6] This alkaline environment significantly accelerates the rate of hydrolysis, breaking down the methylparaben into 4-hydroxybenzoic acid and methanol (B129727).[7]

Q2: What is the optimal pH range for the stability of methylparaben?

Methylparaben is most stable in aqueous solutions with a pH range of 3 to 6.[7] Within this acidic range, solutions can remain stable for up to four years at room temperature with less than 10% decomposition.[7] Conversely, at pH 8 or higher, hydrolysis is rapid.[7]

Q3: After dissolving sodium methyl 4-hydroxybenzoate, my solution's pH is above 9. Is this normal and what should I do?

Yes, this is normal. The sodium salt of methylparaben is alkaline in nature.[4][5] However, this high pH is detrimental to the stability of the molecule itself. To ensure stability, it is critical to adjust the pH of the solution to the optimal 4-6 range using a suitable buffer system immediately after dissolution.

Q4: How does temperature impact the stability of the solution?

Higher temperatures accelerate the rate of hydrolysis, especially in alkaline solutions. While methylparaben is stable up to 80°C in its dry form, aqueous solutions are more sensitive.[8] Solutions maintained at an acidic pH (3-6) can be sterilized by autoclaving at 120°C for 20 minutes without significant decomposition.[7] However, autoclaving an unbuffered (alkaline) solution of sodium methyl 4-hydroxybenzoate would lead to rapid and significant degradation.

Q5: What are the primary degradation products I should monitor?

The primary degradation pathway is hydrolysis, which produces 4-hydroxybenzoic acid and methanol.[1][2] The appearance and increase in the concentration of 4-hydroxybenzoic acid is a direct indicator of methylparaben degradation.[9]

Q6: How can I prevent the degradation of my aqueous solution?

To maximize stability, you should:

  • Control the pH: Buffer the solution to a pH between 4 and 6 after dissolving the sodium methyl 4-hydroxybenzoate.

  • Control Temperature: Store solutions in a cool, dry place.[3] Avoid prolonged exposure to high temperatures.

  • Protect from Light: Store solutions in amber or opaque containers to prevent potential photodegradation.

  • Avoid Incompatibilities: Do not mix with strong bases or strong oxidizing agents.[7][10][11]

Q7: How do I analytically monitor the stability of my solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[9][12][13] This method should be able to separate and quantify sodium methyl 4-hydroxybenzoate from its primary degradation product, 4-hydroxybenzoic acid, as well as any other potential impurities.[9][13]

Degradation and Stabilization Overview

The primary challenge in using sodium methyl 4-hydroxybenzoate in aqueous solutions is its inherent tendency to create an alkaline environment, which in turn catalyzes its own hydrolytic degradation. The key to a stable formulation is immediate pH adjustment after dissolution.

G Chemical Degradation Pathway of Sodium Methyl 4-hydroxybenzoate cluster_0 In Aqueous Solution A Sodium Methyl 4-hydroxybenzoate B Methylparaben Anion + Na+ Cation A->B Dissociation C 4-hydroxybenzoic acid B->C Hydrolysis (Accelerated by High pH / Heat) D Methanol B->D Hydrolysis

Caption: Chemical degradation pathway of sodium methyl 4-hydroxybenzoate.

Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues.

G Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed (e.g., decreased assay, precipitation) check_ph 1. Measure pH of the Solution start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph Action: Add a suitable buffer to adjust pH to 4-6. ph_high->adjust_ph Yes check_temp 2. Check Storage/Process Temperature ph_high->check_temp No adjust_ph->check_temp temp_high Is Temperature > 40°C or subjected to prolonged heating? check_temp->temp_high adjust_temp Action: Store at controlled room temperature or refrigerated. Avoid prolonged heating. temp_high->adjust_temp Yes check_light 3. Check Exposure to Light temp_high->check_light No adjust_temp->check_light light_exposed Is the solution in a clear container and exposed to light? check_light->light_exposed protect_light Action: Store in amber or opaque containers. light_exposed->protect_light Yes end Re-test solution for stability. Issue should be resolved. light_exposed->end No protect_light->end

Caption: Troubleshooting workflow for stability issues.

Data Summary Tables

Table 1: Influence of pH on the Stability of Methylparaben in Aqueous Solutions

pH RangeStability ProfileTime to 10% Decomposition (Room Temp.)Reference
3 - 6High stabilityApprox. 4 years[7]
7Moderate stability> 1 year (estimated)
≥ 8Low stability (rapid hydrolysis)Approx. 60 days[7]
9.7 - 10.3Very low stabilityVery rapid (unbuffered sodium salt)[4][6]

Table 2: Solubility of Methylparaben (for reference)

Solvent (at 25°C)Solubility (g / 100 g)
Methanol59
Ethanol52
Propylene Glycol22
Acetone64
Water0.25
Peanut Oil0.5
Note: This table is for methylparaben. The sodium salt is freely soluble in water.[3][14]

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized Aqueous Stock Solution

This protocol describes how to prepare an aqueous solution of sodium methyl 4-hydroxybenzoate and stabilize it by adjusting the pH.

  • Materials:

    • Sodium Methyl 4-hydroxybenzoate

    • Purified Water (USP/EP grade)

    • Citrate (B86180) Buffer or Acetate Buffer components (e.g., Citric Acid, Sodium Citrate)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Stir plate and stir bar

  • Procedure:

    • Weigh the required amount of sodium methyl 4-hydroxybenzoate.

    • Dissolve the powder in approximately 80% of the final volume of purified water in a beaker with stirring.

    • Prepare a suitable buffer (e.g., 0.1 M citrate buffer) and slowly add it to the solution while continuously monitoring the pH.

    • Titrate the solution with the buffer until the pH is stable within the target range of 4.0 - 6.0.

    • Once the target pH is achieved, transfer the solution to a volumetric flask.

    • Rinse the beaker with purified water and add the rinsing to the volumetric flask.

    • Bring the solution to the final volume with purified water and mix thoroughly.

    • Transfer the final solution to a well-sealed, light-protected (amber) container for storage.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to quantify sodium methyl 4-hydroxybenzoate and its primary degradant, 4-hydroxybenzoic acid. Method validation is required for specific applications.[9][15]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent)

    • Mobile Phase: A mixture of methanol (or acetonitrile) and an acidic aqueous buffer. A common mobile phase is Methanol:Water:Acetic Acid (69:30:1 v/v/v).[13]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 255 nm (near the absorption maximum for both compounds)[13]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25°C

  • Standard Preparation:

    • Prepare individual stock solutions of sodium methyl 4-hydroxybenzoate and 4-hydroxybenzoic acid reference standards in the mobile phase.

    • Create a mixed standard solution containing both analytes at a known concentration.

    • Prepare a calibration curve by diluting the mixed standard to at least five concentration levels.

  • Sample Preparation:

    • Dilute the test solution (from Protocol 1) with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the amount of sodium methyl 4-hydroxybenzoate and 4-hydroxybenzoic acid in the samples by comparing their peak areas to the calibration curve.

    • Assess stability by monitoring the decrease in the parent compound and the corresponding increase in the degradant over time.

References

Technical Support Center: Troubleshooting Precipitation of Sodium Methylparaben in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of sodium methylparaben in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is sodium methylparaben and why is it used in my formulations?

Sodium methylparaben is the sodium salt of methylparaben. It is a widely used preservative in pharmaceuticals, cosmetics, and food products due to its broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Its primary advantage over methylparaben is its significantly higher solubility in water, which facilitates its incorporation into aqueous and semi-aqueous formulations.[1][2]

Q2: I've observed a white precipitate in my formulation after adding sodium methylparaben. What is the most likely cause?

The most common cause of sodium methylparaben precipitation is a decrease in the pH of the formulation. Sodium methylparaben is the salt of a weak acid, methylparaben, and is highly soluble in water, particularly at alkaline pH.[1] If the pH of your formulation becomes acidic, the sodium salt can convert back to its less soluble free-acid form, methylparaben, which then precipitates out of the solution.

Q3: How does pH affect the solubility and stability of sodium methylparaben?

The solubility of sodium methylparaben is highly dependent on the pH of the solution. It is the salt of methylparaben, which has a pKa of approximately 8.4 at 20°C.[1]

  • Above the pKa (alkaline pH): In an alkaline environment, the equilibrium favors the ionized (salt) form, which is highly soluble in water.

  • Below the pKa (acidic to neutral pH): As the pH drops below the pKa, the equilibrium shifts towards the non-ionized (acid) form, which has significantly lower water solubility, leading to precipitation.

While sodium methylparaben is more soluble at a higher pH, the preservative efficacy of parabens is generally greater at a lower pH. This presents a critical formulation challenge to balance solubility with antimicrobial activity.

Q4: Can other ingredients in my formulation cause sodium methylparaben to precipitate?

Yes, any acidic excipient or active pharmaceutical ingredient (API) that lowers the overall pH of the formulation can lead to the precipitation of sodium methylparaben. It is crucial to consider the individual pH of all components when formulating.

Q5: Are there any other factors that can influence the solubility of sodium methylparaben?

Troubleshooting Guide

If you are experiencing precipitation of sodium methylparaben in your formulation, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: pH Measurement and Adjustment

The first and most critical step is to measure the pH of your formulation.

  • If the pH is below 8.0: This is the most likely cause of the precipitation.

    • Solution: Carefully adjust the pH of the formulation to a more alkaline level (pH 8.0 or higher) using a suitable buffering agent or pH adjuster (e.g., sodium hydroxide, triethanolamine). Add the pH adjuster dropwise while monitoring the pH and observing the dissolution of the precipitate.

Step 2: Investigate Formulation Components

If the initial pH of your base was alkaline, consider the impact of subsequently added ingredients.

  • Action: Measure the pH of each component of your formulation individually before mixing. This will help identify any acidic ingredients that may be causing the pH drop.

Step 3: Employ Co-solvents

If adjusting the pH is not feasible due to the stability requirements of other components, or if precipitation persists, the use of co-solvents can significantly enhance the solubility of sodium methylparaben.

  • Common Co-solvents: Propylene (B89431) glycol, glycerin, and ethanol (B145695) are effective co-solvents for parabens.[3]

  • Implementation: Incorporate the co-solvent into your formulation before adding the sodium methylparaben. This ensures a more robust system that can tolerate minor pH fluctuations.

Step 4: Judicious Use of Heat

Gentle heating can be used in conjunction with other methods to aid in the dissolution of precipitated parabens.

  • Caution: Be aware that the paraben may recrystallize as the formulation cools. This method is most effective when used in combination with co-solvents. The recommended maximum handling temperature for sodium methylparaben is generally around 80°C.

Data Presentation

Table 1: Physicochemical Properties of Sodium Methylparaben

PropertyValueReference
Molecular Formula C₈H₇NaO₃
Molecular Weight 174.13 g/mol
Appearance White crystalline powder[1][4]
pKa (20°C) 8.4[1]
pH (0.1% aqueous solution) 9.5 - 10.5[5]

Table 2: Solubility of Sodium Methylparaben and Methylparaben in Various Solvents

SolventSodium Methylparaben SolubilityMethylparaben Solubility (25°C)Reference
Water Freely soluble (418 g/L at 20°C)2.5 g/L[1]
Ethanol (96%) Sparingly soluble52 g/100g [1][5]
Propylene Glycol Data not available22 g/100g [5]
Glycerin Data not available1 g in ~70 mL (warm)[5]
Methylene Chloride Practically insolubleData not available[1]
Fixed Oils Practically insolubleData not available[4]

Note: Specific quantitative solubility data for sodium methylparaben in co-solvents is limited. The data for methylparaben is provided as a reference, as co-solvents are known to increase the solubility of parabens in general.[3]

Experimental Protocols

Protocol 1: Determination of Operational pH Limit

Objective: To determine the lowest pH at which sodium methylparaben remains soluble in your specific formulation base.

Materials:

  • Your formulation base (without sodium methylparaben)

  • Sodium methylparaben

  • Calibrated pH meter

  • Stir plate and stir bar

  • Acidic solution for pH adjustment (e.g., 0.1 M citric acid or hydrochloric acid)

  • Visual inspection equipment (e.g., light box with black and white background)

Methodology:

  • Prepare the Test Solution: Prepare a batch of your formulation base. To this, add the desired concentration of sodium methylparaben (e.g., 0.1% - 0.4%) and stir until fully dissolved.

  • Initial pH Measurement: Measure and record the initial pH of the solution.

  • Titration: Slowly add the acidic solution dropwise while continuously monitoring the pH.

  • Observation: After each addition, allow the solution to equilibrate and visually inspect for the first sign of turbidity or precipitation.

  • Endpoint Determination: The pH at which precipitation is first observed is the operational pH limit for your formulation.

  • Safety Margin: It is recommended to maintain your final formulation pH at least 0.5 pH units above this determined limit to ensure stability.

Protocol 2: Evaluating Co-solvent Efficacy

Objective: To determine the minimum concentration of a co-solvent required to prevent sodium methylparaben precipitation at a target pH.

Materials:

  • Your complete formulation (at the target pH where precipitation occurs)

  • Selected co-solvent (e.g., propylene glycol, glycerin)

  • Stir plate and stir bar

  • Graduated pipettes or burettes

  • Visual inspection equipment

Methodology:

  • Prepare the Precipitated Formulation: Prepare a batch of your complete formulation that exhibits sodium methylparaben precipitation.

  • Co-solvent Addition: While stirring, incrementally add the selected co-solvent to the formulation in known volumes (e.g., 1% v/v increments).

  • Observation: After each addition, allow the mixture to stir for a set period (e.g., 15-30 minutes) and visually inspect for the dissolution of the precipitate.

  • Determine Minimum Effective Concentration: The lowest concentration of the co-solvent at which the precipitate completely dissolves is the minimum effective concentration for that co-solvent in your formulation.

  • Confirmation: Prepare a fresh batch of the formulation, incorporating the determined minimum effective concentration of the co-solvent before the addition of sodium methylparaben, to confirm that precipitation is prevented.

Visualizations

Troubleshooting_Workflow start Precipitation of Sodium Methylparaben Observed check_ph Measure Formulation pH start->check_ph ph_low Is pH < 8.0? check_ph->ph_low adjust_ph Adjust pH to > 8.0 with Buffering Agent ph_low->adjust_ph Yes investigate_components Investigate pH of Individual Components ph_low->investigate_components No re_evaluate Re-evaluate for Precipitation adjust_ph->re_evaluate resolved Issue Resolved re_evaluate->resolved Precipitate Dissolves use_cosolvents Incorporate Co-solvents (e.g., Propylene Glycol, Glycerin) re_evaluate->use_cosolvents Precipitate Persists investigate_components->use_cosolvents use_heat Judicious Use of Heat (with caution) use_cosolvents->use_heat use_heat->re_evaluate pH_Solubility_Relationship cluster_0 pH > pKa (8.4) cluster_1 pH < pKa (8.4) alkaline Sodium Methylparaben (Ionized Form) soluble High Water Solubility alkaline->soluble add_acid Addition of Acid (H⁺) alkaline->add_acid acidic Methylparaben (Non-ionized Form) insoluble Low Water Solubility (Precipitation Risk) acidic->insoluble add_base Addition of Base (OH⁻) acidic->add_base add_acid->acidic add_base->alkaline

References

"optimization of paraben concentration for preserving biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center focused on the "Optimization of Paraben Concentration for Preserving Biological Samples" is provided below, complete with troubleshooting guides, FAQs, data tables, experimental protocols, and visual diagrams to assist researchers, scientists, and drug development professionals.

Technical Support Center: Paraben Preservation of Biological Samples

This resource provides guidance on the effective use of parabens for the preservation of biological samples. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are parabens and why are they used as preservatives for biological samples?

Parabens are a group of alkyl esters of p-hydroxybenzoic acid. They are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and biological research due to their effectiveness against a broad spectrum of fungi and bacteria. Their primary function in sample preservation is to prevent microbial contamination, which can lead to sample degradation and unreliable experimental results.

Q2: Which paraben is most suitable for my biological samples?

The choice of paraben often depends on the nature of the sample and the potential for downstream applications. Methylparaben and propylparaben (B1679720) are the most commonly used. Often, a combination of parabens (e.g., methylparaben and propylparaben) is used to achieve a broader spectrum of antimicrobial activity.

Q3: Can parabens interfere with downstream analytical techniques?

Yes, at certain concentrations, parabens can potentially interfere with some analytical methods. For example, their aromatic structure can lead to interference in UV-spectroscopy-based quantification of proteins or nucleic acids. It is crucial to run appropriate controls to assess any potential interference with your specific assays.

Q4: What are the signs of inadequate preservation in my samples?

Signs of poor preservation include visible microbial growth (turbidity, colonies), a noticeable change in pH, discoloration of the sample, or degradation of target molecules (e.g., proteins, RNA) as confirmed by analytical methods like gel electrophoresis or HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of parabens for sample preservation.

Problem Possible Cause(s) Suggested Solution(s)
Visible microbial growth despite using parabens. 1. Paraben concentration is too low. 2. The contaminating microorganism is resistant to parabens. 3. The initial bioburden of the sample was too high. 4. Uneven distribution of parabens in the sample.1. Increase the paraben concentration (see Table 1 for recommended ranges). 2. Consider using a combination of parabens (e.g., methylparaben and propylparaben) or a different class of preservative. 3. Pre-process the sample to reduce the initial microbial load (e.g., centrifugation, filtration). 4. Ensure thorough mixing of the paraben stock solution into the sample.
Precipitation of parabens in the sample. 1. The concentration of paraben exceeds its solubility in the sample matrix. 2. The sample is stored at a low temperature, reducing paraben solubility.1. Lower the paraben concentration or use a more soluble paraben derivative. 2. Gently warm the sample to redissolve the precipitate. If precipitation persists, consider using a co-solvent (e.g., propylene (B89431) glycol), ensuring it is compatible with your sample and downstream applications.
Interference with downstream assays (e.g., PCR, ELISA). 1. Paraben concentration is high enough to inhibit enzymes (e.g., DNA polymerase, HRP). 2. Parabens are binding to target molecules, affecting detection.1. Perform a dilution series of your sample to find a concentration where the paraben interference is minimized while the target is still detectable. 2. Include a paraben-only control (at the same concentration as in your samples) in your assay to quantify the extent of interference. 3. Consider a sample clean-up step (e.g., dialysis, spin column) to remove parabens before the assay.
Sample degradation (e.g., protein denaturation, RNA shearing) is observed. 1. The preservation method is not addressing other degradation pathways (e.g., enzymatic activity from the sample itself). 2. The pH of the paraben solution is affecting sample stability.1. In addition to parabens, consider adding protease or RNase inhibitors to your preservation cocktail. 2. Ensure the final pH of your preserved sample is within the optimal range for the stability of your target molecules. Adjust the pH of the paraben stock solution if necessary.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of Common Parabens for Biological Sample Preservation

Paraben Typical Concentration Range (%) Solubility in Water ( g/100g at 25°C) Effective Against Common Applications
Methylparaben 0.05 - 0.250.25Fungi (molds and yeasts)Aqueous-based samples, cell culture media
Ethylparaben 0.05 - 0.250.17FungiSimilar to Methylparaben
Propylparaben 0.01 - 0.20.05Fungi (more effective than methylparaben)Oil-based samples, protein solutions
Butylparaben 0.01 - 0.10.02Fungi (more effective than propylparaben)Lipid-rich samples
Combination (e.g., Methyl- & Propylparaben) 0.1 - 0.2 (total)-Broad-spectrum (bacteria and fungi)General purpose biological sample preservation

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Parabens

This protocol outlines a method to determine the minimum concentration of a paraben required to inhibit the growth of a specific microorganism.

Materials:

  • Paraben stock solutions (e.g., 10% w/v in ethanol)

  • Microorganism culture (e.g., E. coli, S. aureus, C. albicans)

  • Sterile nutrient broth (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 100 µL of sterile nutrient broth to each well.

  • Add 100 µL of the paraben stock solution to the first well of a row and mix.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a gradient of paraben concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add 10 µL of the microbial inoculum to each well.

  • Include a positive control (broth + inoculum, no paraben) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the paraben that shows no visible growth.

Protocol 2: Assessing Paraben Interference with a Protein Quantification Assay (Bradford Assay)

This protocol is designed to check if parabens interfere with a common protein quantification method.

Materials:

  • Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

  • Paraben stock solution (at the concentration used for preservation)

  • Bradford reagent

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a set of BSA standards ranging from 0 to 1000 µg/mL.

  • Create a second identical set of BSA standards, but to each standard, add the paraben solution to the final concentration used in your preserved samples.

  • Prepare a "paraben-only" blank containing the paraben solution in the same buffer as your standards.

  • In a microplate, add 5 µL of each standard (with and without paraben) to separate wells.

  • Add 250 µL of Bradford reagent to each well and mix.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 595 nm.

  • Plot the standard curves for BSA with and without the paraben. A significant difference between the two curves indicates interference.

Visualizations

Experimental_Workflow_for_Paraben_Optimization A Define Sample Type and Downstream Applications B Select Paraben(s) (e.g., Methyl, Propyl, or Combination) A->B Consider solubility & spectrum C Determine Preliminary Concentration Range (from literature) B->C D Prepare Paraben Stock Solutions C->D E Spike Samples with Varying Paraben Concentrations D->E F Antimicrobial Efficacy Test (e.g., MIC Assay) E->F Inoculate with relevant microbes G Assay Interference Test (e.g., PCR, ELISA, Bradford) E->G Run specific downstream assays H Sample Stability Test (Long-term storage) E->H Store at relevant conditions I Analyze Results: - Microbial Growth - Assay Performance - Sample Integrity F->I G->I H->I J Select Optimal Paraben Concentration I->J Balance efficacy, stability, & interference

Caption: Workflow for optimizing paraben concentration.

Troubleshooting_Logic_for_Preservation_Failure rect_node rect_node Start Sample Shows Contamination/Degradation Check_Conc Is Paraben Concentration Adequate? Start->Check_Conc Check_Sol Is Paraben Fully Dissolved? Check_Conc->Check_Sol Yes Sol_Conc Increase Concentration or Use Combination Check_Conc->Sol_Conc No Check_Interference Is there Assay Interference? Check_Sol->Check_Interference Yes Sol_Sol Warm Sample or Use Co-Solvent Check_Sol->Sol_Sol No Check_Enzyme Is Endogenous Enzymatic Activity Possible? Check_Interference->Check_Enzyme No Sol_Interference Dilute Sample or Perform Sample Cleanup Check_Interference->Sol_Interference Yes Sol_Enzyme Add Protease/RNase Inhibitors Check_Enzyme->Sol_Enzyme Yes Success Problem Resolved Sol_Conc->Success Sol_Sol->Success Sol_Interference->Success Sol_Enzyme->Success

Caption: Troubleshooting logic for preservation failure.

Technical Support Center: Degradation of Sodium Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of sodium methyl 4-hydroxybenzoate (B8730719) degradation. Note that sodium methyl 4-hydroxybenzoate is the sodium salt of methylparaben and readily dissociates in aqueous solutions. Therefore, degradation studies typically concern the methylparaben molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sodium methyl 4-hydroxybenzoate (methylparaben)?

A1: Methylparaben primarily degrades through three main pathways:

  • Biodegradation: This is a major pathway where microorganisms play a key role. The initial and most significant step is the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA) and methanol (B129727).[1][2] Common soil and wastewater bacteria can readily metabolize methylparaben, making it biodegradable.[1][3]

  • Photodegradation: Exposure to ultraviolet (UV) light can break down the methylparaben molecule. This process is often accelerated by photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), which generate highly reactive hydroxyl radicals that attack the compound.[4][5][6]

  • Chemical Hydrolysis: The stability of methylparaben is highly dependent on pH. While it is stable in acidic to neutral aqueous solutions (pH 3-6), it undergoes rapid base-catalyzed hydrolysis of the ester bond at pH 8 or above, yielding PHBA.[7]

Q2: What is the main initial degradation product I should expect to see in my analysis?

A2: The most common initial degradation product across most pathways (biodegradation, hydrolysis) is p-hydroxybenzoic acid (PHBA) .[1][2][7] In some advanced oxidation processes, other intermediates like hydroxylated versions of methylparaben may appear before mineralization.[8]

Q3: How does pH influence the stability of my methylparaben solution during experiments?

A3: The pH of the aqueous solution is a critical factor.

  • pH 3-6: Solutions are stable for extended periods, with less than 10% decomposition reported for up to four years at room temperature.

  • pH 8 and above: The compound is subject to rapid hydrolysis. This can be a significant confounding factor in experiments if not controlled, or it can be the intended focus of a degradation study.

Q4: I am studying a mixture of parabens. Can other parabens interfere with my methylparaben analysis?

A4: Yes. In systems containing alcohols (like trace methanol) and microbial populations (e.g., activated sludge), longer-chain parabens (like ethylparaben (B1671687) or propylparaben) can undergo transesterification, where they are converted into methylparaben.[2][3] This can artificially inflate the concentration of methylparaben, suggesting a slower degradation rate than is actually occurring.[9]

Q5: Which degradation pathway is typically the most effective?

A5: The effectiveness depends on the conditions. Biodegradation is highly effective in wastewater treatment plants.[3][9] For targeted chemical treatment, advanced oxidation processes (AOPs) like Ozonation/UV or photocatalysis with TiO₂ are very efficient at rapidly degrading and mineralizing the compound.[5][10]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
1. Slower than expected degradation or no degradation. Incorrect pH: Methylparaben is stable at acidic/neutral pH. For biodegradation, extreme pH can inhibit microbial activity.Verify and buffer the pH of your experimental medium. For biodegradation, maintain pH below 8.0.[2][3] For photocatalysis, an optimal pH of 9 has been reported.[5]
Low Microbial Activity (for biodegradation): The microbial consortium may not be adapted, or the concentration of mixed liquor suspended solids (MLSS) is too low.Ensure a sufficient concentration of active biomass. Degradation rates increase with higher MLSS concentrations.[2][3]
Insufficient Energy Input (for photodegradation): The UV lamp intensity may be too low, or the catalyst concentration is not optimal.Check the specifications and output of your UV source. Optimize the photocatalyst loading; a concentration of 2.5 g/L of TiO₂ has been identified as optimal in one study.[5]
Matrix Effects: Components in your water matrix (e.g., wastewater, river water) could be scavenging reactive species or inhibiting microbes.Run a control experiment in ultrapure water to confirm the baseline degradation rate. Analyze the composition of your matrix for potential inhibitors.[10]
2. Appearance of unexpected peaks in HPLC or GC-MS analysis. Formation of Intermediates: Degradation is occurring, but it is not complete. The primary intermediate is often p-hydroxybenzoic acid (PHBA).[2] Other hydroxylated species may form during photocatalysis.[8]Use analytical standards for expected intermediates like PHBA to confirm their identity. Consider using a Total Organic Carbon (TOC) analyzer to measure complete mineralization to CO₂ and water.[5]
Transesterification: If other parabens and trace alcohols are present, they may be converting to methylparaben.[3]If studying mixed parabens, be aware of this possibility. Use high-purity solvents to avoid alcohol contamination.
3. High variability and poor reproducibility between experimental runs. Inconsistent Experimental Conditions: Small variations in pH, temperature, catalyst concentration, or light intensity can significantly affect reaction kinetics.Strictly control all experimental parameters. Use a thermostatted reactor to maintain constant temperature. Ensure homogenous mixing of the catalyst. Verify light source stability.[11]
Sample Handling/Storage: The compound may degrade or change between sample collection and analysis.Analyze samples as quickly as possible after collection. If storage is necessary, store them at a low temperature (e.g., 4°C) in the dark and validate that no degradation occurs during storage.

Experimental Protocols

Protocol 1: Aerobic Biodegradation in Activated Sludge

This protocol is a generalized method for assessing the biodegradability of methylparaben.

1. Materials & Equipment:

  • Sodium Methyl 4-Hydroxybenzoate (or Methylparaben)

  • Activated sludge (source: local wastewater treatment plant)

  • Mineral salts medium

  • Shake flasks or bioreactor

  • Shaking incubator

  • pH meter

  • HPLC system with a C18 column for analysis

2. Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of methylparaben in ultrapure water.

  • Prepare Incubation Medium: In shake flasks, combine activated sludge (to a desired MLSS concentration, e.g., 2000 mg/L), mineral salts medium, and spike with the methylparaben stock solution to reach the target initial concentration (e.g., 10 mg/L).

  • Set Controls: Prepare a biotic control (sludge + medium, no methylparaben) and an abiotic control (medium + methylparaben, no sludge) to account for adsorption and abiotic degradation.

  • Incubation: Place the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.[3]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Sample Preparation: Immediately quench microbial activity by adding a solvent like methanol or by filtering through a 0.22 µm filter and acidifying. Centrifuge to remove solids.

  • HPLC Analysis: Analyze the supernatant for the concentration of methylparaben and the formation of p-hydroxybenzoic acid.

Protocol 2: Photocatalytic Degradation with TiO₂

This protocol outlines a typical experiment for photocatalytic degradation.

1. Materials & Equipment:

  • Sodium Methyl 4-Hydroxybenzoate (or Methylparaben)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Quartz photoreactor

  • UV lamp (with known wavelength and intensity)

  • Magnetic stirrer

  • HPLC system

2. Methodology:

  • Prepare Suspension: In the quartz reactor, prepare an aqueous solution of methylparaben at the desired concentration (e.g., 10 ppm).

  • Add Catalyst: Add the TiO₂ catalyst to the solution to achieve the desired loading (e.g., 2.5 g/L) and create a suspension.[5]

  • Equilibrate: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the methylparaben and the catalyst surface. Take a "time zero" sample at the end of this period.

  • Initiate Photoreaction: Turn on the UV lamp to begin the photocatalytic reaction. Ensure the solution is continuously stirred to keep the catalyst suspended.

  • Sampling: At set time intervals, withdraw aliquots from the reactor.

  • Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • HPLC Analysis: Analyze the filtrate to determine the remaining concentration of methylparaben.

Quantitative Data Summary

Table 1: Kinetic Data for Methylparaben Degradation in Activated Sludge

Parameter Value Range Conditions Source
Kinetic Model First-Order Aerobic activated sludge [2][3]
Rate Constant (k) 0.10 - 0.88 h⁻¹ 25°C, pH 7.0 [2][3]

| Half-life (t₁/₂) | 0.79 - 6.9 h | Methylparaben is the slowest to degrade among common parabens. |[2][3] |

Table 2: Optimal Conditions for Different Degradation Methods

Degradation Method Parameter Optimal Value Source
Photocatalysis pH 9 [5]
TiO₂ Loading 2.5 g/L [5]
Dissolved Oxygen 18 mg/L [5]
Ozonation pH 8 [10]
Temperature 20 °C [10]

| Biodegradation | pH | < 8.0 |[2][3] |

Visualizations

DegradationPathways cluster_pathways Degradation Pathways MP Sodium Methyl 4-Hydroxybenzoate (Methylparaben) PHBA p-Hydroxybenzoic Acid (PHBA) + Methanol MP->PHBA Primary Pathway Intermediates Hydroxylated Intermediates (e.g., Tetra Hydroxybenzoic Acid) MP->Intermediates Via Hydroxyl Radical Attack Mineralization Mineralization Products (CO2 + H2O) PHBA->Mineralization Intermediates->PHBA Intermediates->Mineralization Biodegradation Biodegradation (Microbial Hydrolysis) Biodegradation->MP Hydrolysis Chemical Hydrolysis (pH > 8) Hydrolysis->MP AOP Advanced Oxidation (Photocatalysis, Ozonation) AOP->MP

Caption: Primary degradation pathways of Sodium Methyl 4-Hydroxybenzoate.

ExperimentalWorkflow P1 1. Preparation - Prepare stock solutions - Set up reactor/flasks - Prepare medium/catalyst suspension P2 2. Equilibration / Acclimation - Stir in dark (photocatalysis) - Acclimate sludge (biodegradation) P1->P2 P3 3. Initiate Degradation - Turn on UV light or - Spike with compound P2->P3 P4 4. Sampling - Collect aliquots at - predetermined time intervals P3->P4 P5 5. Sample Quenching & Prep - Filter to remove catalyst/biomass - Add solvent to stop reaction P4->P5 P6 6. Analytical Measurement - HPLC, GC-MS, or TOC analysis P5->P6 P7 7. Data Analysis - Calculate degradation % - Determine kinetics (rate, half-life) P6->P7

Caption: General experimental workflow for a degradation study.

Caption: Logical troubleshooting flow for common experimental issues.

References

Technical Support Center: Overcoming Paraben Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference from paraben preservatives in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why are parabens a concern in biochemical assays?

Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and research reagents due to their effective antimicrobial properties. However, their chemical structure can lead to interference in various biochemical assays. This interference can manifest as direct enzyme inhibition, disruption of protein-receptor binding, or artifacts in colorimetric and fluorometric measurements, leading to inaccurate and unreliable experimental results.

Q2: Which biochemical assays are most susceptible to paraben interference?

Several common assays are known to be affected by parabens:

  • Enzyme Assays: Parabens can directly inhibit a range of enzymes, including but not limited to 17β-hydroxysteroid dehydrogenases and fatty acid amide hydrolase.[1] The extent of inhibition is often dependent on the paraben's chemical structure, with longer alkyl chains and increased hydrophobicity correlating with greater potency.[2]

  • Reporter Gene Assays: Due to their ability to mimic estrogen, parabens can activate estrogen receptors, leading to false-positive signals in estrogen-responsive reporter gene assays, such as those using luciferase or beta-galactosidase.[1][3]

  • Immunoassays (e.g., ELISA): While direct interference is less commonly documented, the presence of parabens can potentially alter protein conformations or compete for binding sites, leading to inaccurate quantification of analytes.

  • Protein Quantification Assays (e.g., Bradford, BCA): Some preservatives and other small molecules can interfere with the chemical reactions underlying these assays, leading to either over- or underestimation of protein concentration. While direct data on paraben interference is limited, it is a potential source of error.

Q3: What are the common signs of paraben interference in my assay?

Suspect paraben interference if you observe the following:

  • Unexpectedly low or high enzyme activity.

  • Atypical dose-response curves.

  • High background signal in reporter gene or immunoassays.

  • Inconsistent results between different batches of reagents or samples.

  • Discrepancies between results from different assay formats.

Q4: What are some common alternatives to parabens in laboratory reagents, and do they also cause interference?

Several alternatives are used, each with its own potential for interference:

  • Phenoxyethanol: A widely used alternative, but it can also interfere with certain biological assays.

  • Benzyl (B1604629) Alcohol: Another common preservative that has been shown to inhibit certain enzymes, such as alcohol dehydrogenase, in a concentration-dependent manner.[4][5][6]

  • Sodium Benzoate and Potassium Sorbate: These are often used in combination. Their inhibitory effects on various enzymes have been documented, with IC50 values varying depending on the enzyme and the specific preservative.[7]

  • Sodium Azide: While effective at preventing microbial growth, it is a potent inhibitor of enzymes containing a heme group, such as horseradish peroxidase (HRP), which is commonly used in ELISAs.

It is crucial to consider the potential for interference from any preservative present in your reagents.

Troubleshooting Guides

Issue 1: Suspected Enzyme Inhibition by Parabens

If you suspect that a paraben in your sample or buffer is inhibiting your enzyme of interest, follow this troubleshooting workflow:

A Unexpectedly Low Enzyme Activity B Review Reagent Composition for Parabens A->B C Parabens Present? B->C D No: Troubleshoot Other Causes C->D No E Yes: Perform Control Experiments C->E Yes F Spike Known Paraben into a Control Assay E->F G Does Activity Decrease? F->G H No: Interference Unlikely G->H No I Yes: Paraben Interference Confirmed G->I Yes J Implement Mitigation Strategy I->J K Remove Parabens from Sample J->K L Use Paraben-Free Reagents J->L M Validate Assay Post-Mitigation K->M L->M

Figure 1: Troubleshooting workflow for suspected enzyme inhibition by parabens.
Issue 2: Unexpected Signal in a Reporter Gene Assay

Parabens can act as xenoestrogens, leading to false positives in hormone-responsive reporter assays.

A High Background or Agonist-Independent Signal B Check for Parabens in Media or Test Compounds A->B C Parabens Present? B->C D No: Investigate Other Sources of Activation C->D No E Yes: Confirm Paraben-Induced Activation C->E Yes F Run Assay with Parabens Alone E->F G Is Reporter Gene Activated? F->G H No: Interference Unlikely G->H No I Yes: Confirmed Interference G->I Yes J Mitigate Interference I->J K Use Paraben-Free Media and Reagents J->K L Remove Parabens from Test Compounds J->L M Re-evaluate Compound Activity K->M L->M

Figure 2: Troubleshooting workflow for reporter gene assay interference.

Data Presentation: Paraben and Alternative Preservative Interference

The following tables summarize quantitative data on the inhibitory effects of various parabens and their alternatives on specific enzymes.

Table 1: Inhibitory Concentration (IC50) of Parabens on Key Enzymes

ParabenEnzymeIC50 (µM)
Ethylparaben17β-HSD24.6 ± 0.8
Hexylparaben17β-HSD12.6 ± 0.6
Heptylparaben17β-HSD11.8 ± 0.3
BenzylparabenFAAH< 1

Data sourced from multiple studies.[1][2]

Table 2: Comparative IC50 Values of Alternative Preservatives

PreservativeEnzyme SystemIC50 (mg/L)
Sodium BenzoateNAD(P)H:FMN oxidoreductase29
Potassium SorbateNAD(P)H:FMN oxidoreductase14
Sorbic AcidNAD(P)H:FMN oxidoreductase0.02
Sodium BenzoateRed + Luc (two-enzyme system)10
Potassium SorbateRed + Luc (two-enzyme system)2.9
Sorbic AcidRed + Luc (two-enzyme system)1.4

Data sourced from a comparative analysis of food preservatives.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Paraben Removal from Biological Samples

This protocol is a general guideline for removing parabens from liquid samples such as serum, plasma, or cell culture media.

Materials:

  • SPE Cartridge (e.g., C18)

  • Sample pre-treated as necessary (e.g., centrifuged to remove particulates)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained parabens with a small volume (e.g., 2 x 1 mL) of a strong, non-polar solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a buffer that is compatible with your downstream assay.

Protocol 2: Liquid-Liquid Extraction (LLE) for Paraben Removal from Aqueous Samples

This protocol provides a general method for extracting parabens from aqueous samples.

Materials:

  • Aqueous sample containing parabens

  • Ethyl acetate (B1210297) (extraction solvent)

  • Sodium chloride (NaCl)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To your aqueous sample, add NaCl to a final concentration of 0.1 M to increase the ionic strength and improve extraction efficiency.

  • Extraction:

    • Add an equal volume of ethyl acetate to the sample in a separatory funnel or a centrifuge tube.

    • Shake vigorously for 1-2 minutes. If using a separatory funnel, vent frequently to release pressure.

  • Phase Separation:

    • Allow the layers to separate. If an emulsion forms, centrifuge the sample to break the emulsion.

    • The upper organic layer contains the extracted parabens.

  • Collection and Evaporation:

    • Carefully collect the upper organic layer.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried parabens in a suitable solvent for your assay.

Signaling Pathway Diagrams

Parabens are known endocrine disruptors, primarily through their interaction with estrogen receptors. This can trigger downstream signaling cascades that are typically activated by endogenous estrogens.

cluster_EC Extracellular cluster_C Cytoplasm cluster_N Nucleus cluster_P Protein Synthesis Paraben Paraben ER Estrogen Receptor (ER) Paraben->ER Paraben_ER Paraben-ER Complex ER->Paraben_ER HSP HSP90 HSP->ER dissociation ERE Estrogen Response Element (ERE) Paraben_ER->ERE dimerization & nuclear translocation Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Figure 3: Paraben-induced estrogen receptor signaling pathway.

This diagram illustrates how parabens can mimic estrogen by binding to the estrogen receptor, leading to the transcription of target genes and subsequent cellular responses. This mechanism is the basis for their interference in estrogen-responsive reporter gene assays.

References

Technical Support Center: Purification of Synthesized Sodium Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized sodium methyl 4-hydroxybenzoate (B8730719).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized sodium methyl 4-hydroxybenzoate?

The most common impurity is para-hydroxybenzoic acid (PHBA), which can form through the base-catalyzed hydrolysis of the ester bond.[1] Other potential impurities include unreacted starting materials like methyl 4-hydroxybenzoate and residual solvents from the synthesis.

Q2: What is the general approach to purifying crude sodium methyl 4-hydroxybenzoate?

A common purification strategy involves recrystallization.[2] For removal of acidic impurities like PHBA, an acid-base extraction can be employed prior to recrystallization.[3][4]

Q3: What are suitable solvent systems for the recrystallization of sodium methyl 4-hydroxybenzoate?

While specific literature on the recrystallization of the sodium salt is sparse, suitable solvent systems can be inferred from its solubility profile and protocols for similar compounds. Sodium methyl 4-hydroxybenzoate is freely soluble in water and sparingly soluble in ethanol (B145695).[2][5] Therefore, a water-based recrystallization or a mixed solvent system like ethanol/water is a logical starting point. For the related methyl 4-hydroxybenzoate, recrystallization from water or 25% ethanol has been reported.[6]

Q4: My product appears as an oil during recrystallization ("oiling out"). What should I do?

"Oiling out" can occur if the compound is significantly impure or if the solution is cooled too quickly. To address this, try redissolving the material by heating, adding a small amount of additional solvent, and allowing it to cool more slowly.[3]

Q5: How can I remove colored impurities from my product?

If your product is discolored, you can treat a solution of the crude product with activated charcoal before recrystallization. Gently heating the mixture with charcoal and then filtering it hot can remove colored impurities.[3]

Troubleshooting Guides

Recrystallization Issues
SymptomPossible CauseSuggested Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but lacks nucleation sites.- Reduce the solvent volume by evaporation and attempt recrystallization again. - Scratch the inside of the flask with a glass rod or add a seed crystal of pure sodium methyl 4-hydroxybenzoate.
Product "oils out" instead of crystallizing. - The crude product is highly impure, leading to a significant melting point depression. - The solution is being cooled too rapidly.- Perform a preliminary purification step like an acid-base extraction to remove major impurities. - Re-dissolve the oil by heating, add a small amount of extra solvent, and allow the solution to cool down slowly.
Low recovery of purified product. - The chosen recrystallization solvent is too good a solvent for the compound even at low temperatures. - Too much solvent was used, leading to significant product loss in the mother liquor.- Experiment with different solvent systems where the solubility difference between hot and cold is more pronounced. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are discolored. - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration and recrystallization.
Purity Issues
SymptomPossible CauseSuggested Solution
Presence of p-hydroxybenzoic acid in the final product. - Incomplete conversion of methyl 4-hydroxybenzoate to its sodium salt. - Hydrolysis of the ester during workup or storage.- Perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic p-hydroxybenzoic acid.[3][4]
Broad melting point range. - The product is still impure.- Repeat the recrystallization process. Consider using a different solvent system or combining recrystallization with another purification technique like column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities, primarily p-hydroxybenzoic acid, from the crude synthesized product.

  • Dissolution: Dissolve the crude sodium methyl 4-hydroxybenzoate in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Use a volume of aqueous solution that is approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of p-hydroxybenzoic acid.

  • Repeat: Repeat the washing step one or two more times with fresh sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of sodium methyl 4-hydroxybenzoate.

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude sodium methyl 4-hydroxybenzoate and a minimal amount of hot ethanol to dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to a constant weight.

Quantitative Data

Purification MethodParameterTypical Value
RecrystallizationExpected Purity>98%
Expected Yield70-90% (highly dependent on initial purity)
Column ChromatographyExpected Purity>99%
Expected Yield80-95%

Note: The expected yields and purities are based on general laboratory practice for analogous compounds and may need to be optimized for specific experimental conditions.[3]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Sodium Methyl 4-Hydroxybenzoate Extraction Acid-Base Extraction Crude->Extraction Remove Acidic Impurities Recrystallization Recrystallization Extraction->Recrystallization Pure Pure Sodium Methyl 4-Hydroxybenzoate Recrystallization->Pure

Caption: General purification workflow for synthesized sodium methyl 4-hydroxybenzoate.

RecrystallizationTroubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling OilingOut Oiling Out? Cooling->OilingOut NoCrystals Crystals Form? OilingOut->NoCrystals No Failure Troubleshoot OilingOut->Failure Yes Success Pure Crystals NoCrystals->Success Yes NoCrystals->Failure No

References

Technical Support Center: Long-Term Stability of Sodium Methylparaben Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of sodium methylparaben solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and quantitative stability data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for sodium methylparaben in aqueous solutions?

A1: The primary degradation pathway for sodium methylparaben in aqueous solutions is the hydrolysis of the ester bond. This reaction is typically base-catalyzed and results in the formation of p-hydroxybenzoic acid (PHBA) and methanol.[1] This is the main chemical instability concern during long-term storage.

Q2: What is the optimal pH range for maintaining the stability of sodium methylparaben solutions?

A2: Sodium methylparaben is stable over a wide pH range, generally from 3.0 to 11.0. However, its long-term stability in aqueous solutions is compromised at alkaline pH levels (pH > 8), where the rate of hydrolysis to p-hydroxybenzoic acid increases significantly.[1] While the sodium salt form is more soluble in alkaline conditions, the preservative efficacy is greater at a lower pH (typically 4-8). This presents a key formulation challenge: balancing solubility and stability with antimicrobial activity.

Q3: How does temperature affect the stability of sodium methylparaben solutions?

A3: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis of sodium methylparaben. The reaction rate constants increase with rising temperature.[1] Therefore, for long-term storage, it is recommended to keep solutions at controlled room temperature or refrigerated conditions, as specified by the formulation requirements. The recommended maximum handling temperature is 80°C.

Q4: Can I sterilize my sodium methylparaben solution by autoclaving?

A4: While parabens have good stability, autoclaving (steam sterilization at high temperatures, e.g., 121°C) can promote hydrolysis, especially in neutral to alkaline solutions. The extent of degradation will depend on the pH of the solution, the duration of the autoclave cycle, and the presence of other excipients. If autoclaving is necessary, it is crucial to perform an HPLC assay post-sterilization to quantify the remaining sodium methylparaben and the formation of p-hydroxybenzoic acid to ensure the solution still meets its specifications.

Q5: What are the typical concentrations of sodium methylparaben used in formulations?

A5: The recommended use level of sodium methylparaben to preserve most product types is typically in the range of 0.1% to 0.3% based on the total weight of the finished product. In cosmetic products, the maximum allowed concentration is often around 0.4%.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the long-term stability testing of sodium methylparaben solutions.

Problem Potential Cause(s) Recommended Solution(s)
White precipitate or cloudiness appears in the solution over time. pH Shift to Acidic Range: The most common cause is a drop in the pH of the solution. Sodium methylparaben is highly soluble in water, but if the pH becomes acidic, it can convert back to the less soluble methylparaben ester form, which then precipitates. This can be caused by interaction with acidic excipients or absorption of atmospheric CO₂.1. Measure pH: Immediately measure the pH of the solution. 2. pH Adjustment: If the pH has dropped, carefully adjust it back to the target range using a suitable base (e.g., dilute NaOH). 3. Formulation Review: Identify any acidic components in the formulation that could be causing the pH shift. Consider using a buffer system to maintain a stable pH. 4. Co-solvents: Incorporate co-solvents like propylene (B89431) glycol or ethanol, which can help keep the paraben solubilized even if minor pH fluctuations occur.
Assay results show a significant decrease in sodium methylparaben concentration, but no corresponding increase in the main degradant (p-hydroxybenzoic acid). 1. Adsorption: Methylparaben may adsorb onto the surface of the container, especially if plastic containers are used. 2. Analytical Method Issue: The HPLC method may not be accurately quantifying all substances, or there might be an issue with the extraction procedure from the sample matrix. 3. Complexation: Interaction with other excipients (e.g., nonionic macromolecules) might be occurring, making the molecule undetectable by the current method.1. Container Compatibility Study: Perform a study with different container types (e.g., Type I borosilicate glass vs. various plastics) to check for adsorption. 2. Method Validation: Ensure your analytical method is fully validated for specificity, accuracy, and mass balance according to ICH guidelines.[2] 3. Forced Degradation Review: Re-examine the results of your forced degradation studies to ensure all potential degradation products are accounted for and separated by the HPLC method.
Unexpected microbial growth is detected in the preserved solution. 1. Inadequate Concentration: The concentration of sodium methylparaben may be too low to inhibit the specific microorganism. 2. pH Inefficacy: The preservative efficacy of parabens is pH-dependent and is generally lower at higher pH values. 3. Resistant Microorganisms: The contaminating microorganism may be resistant to parabens. Certain species of Pseudomonas and molds can exhibit resistance. 4. Formulation Interference: Certain ingredients in the formulation (e.g., non-ionic surfactants like polysorbates) can bind to the paraben and reduce its effective (free) concentration.1. Antimicrobial Effectiveness Testing (AET): Perform AET according to pharmacopeial standards (e.g., USP <51>) to confirm the preservative system is effective against a broad spectrum of microorganisms. 2. pH Optimization: Ensure the formulation pH is in a range where methylparaben is most effective (typically pH 4-8). 3. Combination of Preservatives: Consider using sodium methylparaben in combination with another preservative that has a different mechanism of action to create a broader spectrum of activity. 4. Review Formulation: Evaluate potential interactions between the preservative and other excipients.
High variability or poor reproducibility in HPLC assay results. 1. Sample Preparation Inconsistency: Inconsistent dilution, extraction, or filtration steps. 2. Instrument Instability: Fluctuations in pump pressure, detector lamp instability, or column temperature variations. 3. Standard Solution Degradation: The standard solution of sodium methylparaben or p-hydroxybenzoic acid may have degraded.1. Standard Operating Procedure (SOP): Ensure a detailed SOP for sample preparation is in place and strictly followed. Use calibrated volumetric flasks and pipettes. 2. System Suitability Test (SST): Always run an SST before sample analysis. The SST parameters (e.g., tailing factor, theoretical plates, %RSD of replicate injections) must meet the pre-defined acceptance criteria.[2] 3. Fresh Standards: Prepare standard solutions fresh daily or establish their stability under defined storage conditions.

Data Presentation

The rate of hydrolysis of methylparaben is highly dependent on pH and temperature. The following table summarizes the pseudo-first-order rate constants (k) and half-life (t½) for methylparaben hydrolysis at an elevated temperature.

Table 1: Hydrolysis Rate Data for Methylparaben at 70°C

pHRate Constant (k) in sec⁻¹Half-life (t½) in hours
6.01.1 x 10⁻⁷1750
7.01.0 x 10⁻⁶192.5
8.09.8 x 10⁻⁶19.6

Data extrapolated and compiled from kinetic studies. The hydrolysis rate significantly increases as the solution becomes more alkaline.[3]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Sodium Methylparaben and p-Hydroxybenzoic Acid

This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for a stability study, designed to separate and quantify sodium methylparaben from its primary degradant, p-hydroxybenzoic acid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (B84403) (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C (ambient can also be used, but a controlled temperature is recommended for better reproducibility).

2. Preparation of Solutions:

  • Standard Stock Solution (Sodium Methylparaben): Accurately weigh and dissolve about 25 mg of sodium methylparaben reference standard in the mobile phase in a 50 mL volumetric flask. Dilute to volume with the mobile phase.

  • Standard Stock Solution (p-Hydroxybenzoic Acid - PHBA): Accurately weigh and dissolve about 25 mg of PHBA reference standard in the mobile phase in a 50 mL volumetric flask. Dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for sodium methylparaben and 10 µg/mL for PHBA.

  • Sample Preparation: Dilute the sodium methylparaben test solution with the mobile phase to obtain a theoretical concentration of approximately 50 µg/mL of sodium methylparaben.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test by injecting the working standard solution five times. The relative standard deviation (%RSD) for the peak areas should be less than 2.0%.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution.

  • Inject the sample solutions in duplicate.

  • Inject the working standard solution again after a series of sample injections to ensure system stability.

4. Calculation: Calculate the concentration of sodium methylparaben and PHBA in the sample solutions by comparing the peak areas obtained from the sample injections with the peak areas from the working standard solution.

Protocol 2: Conducting a Long-Term Stability Study (ICH Guideline Summary)

This protocol outlines the general steps for conducting a long-term stability study according to ICH Q1A(R2) guidelines.[4][5]

  • Batch Selection: Use at least three primary batches of the sodium methylparaben solution. The batches should be manufactured and packaged in the same container-closure system as proposed for the final product.[4]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Tests to be Performed: The stability protocol should include tests for attributes susceptible to change. For a sodium methylparaben solution, this should include:

    • Assay: Quantification of sodium methylparaben.

    • Degradation Products: Quantification of p-hydroxybenzoic acid.

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Measurement of the solution's pH.

    • Antimicrobial Effectiveness Test (AET): Should be performed at the beginning and end of the study.

  • Data Evaluation: Evaluate the data for trends and variability. The results are used to establish the shelf-life and recommended storage conditions for the product.

Mandatory Visualizations

cluster_workflow Stability Study Workflow prep Prepare 3 Batches in Final Packaging storage Place in Stability Chambers (Long-Term & Accelerated) prep->storage pull Pull Samples at Time Points storage->pull test Perform Analytical Tests (HPLC, pH, Appearance) pull->test data Analyze Data & Evaluate Trends test->data report Establish Shelf-Life & Write Report data->report

Caption: High-level workflow for a typical long-term stability study.

sodium_methylparaben Sodium Methylparaben C₈H₇NaO₃ phba p-Hydroxybenzoic Acid C₇H₆O₃ sodium_methylparaben->phba  Hydrolysis (+H₂O, OH⁻) methanol Methanol CH₃OH sodium_methylparaben->methanol

Caption: Primary degradation pathway of sodium methylparaben.

References

Technical Support Center: Sodium Methyl 4-Hydroxybenzoate Incompatibilities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sodium Methyl 4-Hydroxybenzoate (Sodium Methylparaben). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential incompatibilities of this widely used preservative. Here you will find troubleshooting guides and frequently asked questions to assist you in your formulation development and experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Methyl 4-Hydroxybenzoate and why is it used in formulations?

Sodium Methyl 4-Hydroxybenzoate (also known as sodium methylparaben) is the sodium salt of methylparaben. It is a popular preservative in the pharmaceutical, cosmetic, and food industries due to its broad antimicrobial spectrum, effectiveness at low concentrations, and high solubility in cold water. Its high water solubility facilitates easier incorporation into aqueous formulations compared to methylparaben, often eliminating the need for heating.

Q2: What are the primary chemical incompatibilities of Sodium Methyl 4-Hydroxybenzoate?

The primary chemical incompatibilities include reactions with strong oxidizing agents, and interactions with highly acidic or alkaline materials.[1] In acidic conditions, sodium methylparaben can revert to its less soluble methylparaben form.[2] While it is stable over a wide pH range (3.0-11.0), aqueous solutions can be unstable at alkaline pH over the long term.[2]

Q3: Can Sodium Methyl 4-Hydroxybenzoate interact with other excipients in my formulation?

Yes, incompatibilities with several common excipients have been reported. These include:

  • Non-ionic surfactants: Particularly polysorbates (e.g., Polysorbate 80), which can reduce the antimicrobial efficacy of parabens.[3]

  • Sugar alcohols: Such as sorbitol and glycerol (B35011), which can undergo a transesterification reaction with methylparaben.[4][5]

  • Macromolecules: Bentonite, tragacanth, and talc (B1216) have also been reported as being incompatible.

Q4: Is Sodium Methyl 4-Hydroxybenzoate compatible with all types of packaging materials?

No, sorption (adsorption or absorption) of methylparaben onto plastic packaging materials is a known issue. This is particularly prevalent with materials like low-density polyethylene (B3416737) (LDPE) and polyvinyl chloride (PVC).[6][7] This can lead to a decrease in the effective concentration of the preservative in the formulation, potentially compromising its antimicrobial efficacy.

Troubleshooting Guides

Issue 1: Loss of Preservative Efficacy in a Formulation Containing Non-ionic Surfactants

Symptoms:

  • Microbial growth is observed in the product despite the presence of sodium methylparaben.

  • Preservative efficacy testing (PET) fails to meet acceptance criteria.

Possible Cause: Non-ionic surfactants, especially polysorbates, can form micelles in aqueous solutions. Methylparaben, being lipophilic, can get entrapped within these micelles. This reduces the concentration of free methylparaben in the aqueous phase, which is the active form that exerts antimicrobial activity.[8]

Troubleshooting Steps:

  • Quantify the Interaction: Perform a preservative efficacy test (PET) on your formulation. It is also advisable to test the preservative efficacy in the presence of the surfactant alone to confirm the incompatibility.

  • Adjust the Preservative/Surfactant Ratio: The degree of inactivation is dependent on the concentration of the surfactant.[1] Consider increasing the concentration of sodium methylparaben. However, this must remain within regulatory limits (typically up to 0.4% in cosmetic products).[9]

  • Incorporate a Co-solvent: The addition of co-solvents like propylene (B89431) glycol may help to mitigate the interaction between parabens and non-ionic surfactants.

  • Consider Alternative Preservatives: If the incompatibility cannot be overcome, consider using a different preservative system that is known to be compatible with non-ionic surfactants.

Issue 2: Precipitation or Cloudiness in the Formulation

Symptoms:

  • The formulation appears cloudy or hazy.

  • A precipitate forms over time.

Possible Cause: If the pH of your formulation is acidic, the highly water-soluble sodium methylparaben can convert back to its less soluble free methylparaben form, leading to precipitation.[2]

Troubleshooting Workflow:

start Precipitation or Cloudiness Observed check_ph Measure Formulation pH start->check_ph is_acidic Is pH < 7? check_ph->is_acidic adjust_ph Adjust pH to Neutral or Slightly Alkaline is_acidic->adjust_ph Yes revert_to_paraben Sodium methylparaben reverts to less soluble methylparaben is_acidic->revert_to_paraben Likely Cause end Issue Resolved is_acidic->end No - Investigate other causes monitor Monitor for Resolution of Precipitation adjust_ph->monitor monitor->end

Caption: Troubleshooting workflow for precipitation issues.

Issue 3: Decreased Preservative Concentration Over Time in Plastic Packaging

Symptoms:

  • Analytical testing shows a decrease in the concentration of methylparaben over the product's shelf-life.

  • Loss of antimicrobial efficacy is observed in stability studies.

Possible Cause: Sorption of methylparaben to the inner surface of the plastic packaging, particularly with materials like low-density polyethylene (LDPE).[10]

Troubleshooting Steps:

  • Quantify Sorption: Conduct a stability study in the intended final packaging. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Select Alternative Packaging: If significant sorption is observed, consider using a different type of plastic, such as polypropylene (B1209903) (PP) or polyethylene terephthalate (B1205515) (PET), which have been shown to have lower sorption potential for parabens.[6][10] Glass is also an inert option.

  • Incorporate Sorption-Retarding Agents: The addition of certain excipients can reduce the sorption of parabens to plastics. These include:

    • Caffeine

    • Cyclodextrins

    • Polyethylene Glycols (PEGs)

    • Propylene Glycol[4]

Issue 4: Suspected Transesterification with Sugar Alcohols

Symptoms:

  • Appearance of new, unknown peaks in HPLC analysis during stability studies of a formulation containing sugar alcohols like sorbitol or glycerol.

  • A gradual decrease in the concentration of methylparaben.

Possible Cause: A transesterification reaction can occur between the ester group of methylparaben and the hydroxyl groups of sugar alcohols.[5] This reaction is influenced by pH and temperature.[4][11]

Troubleshooting and Mitigation:

cluster_0 Transesterification Reaction cluster_1 Mitigation Strategies Methylparaben Methylparaben Product Transesterification Product (Sorbitol monoester of p-hydroxybenzoic acid) Methylparaben->Product Sorbitol Sorbitol / Sugar Alcohol Sorbitol->Product Methanol Methanol Product->Methanol Optimize_pH Optimize Formulation pH (Maintain neutral to slightly acidic pH) Control_Temp Control Temperature (Avoid high temperatures during manufacturing and storage)

Caption: Transesterification reaction and mitigation strategies.

Mitigation Strategies:

  • pH Optimization: The transesterification reaction is pH-dependent. Maintaining the formulation at a neutral to slightly acidic pH can help to minimize this reaction.[11]

  • Temperature Control: The reaction rate is also affected by temperature. Avoid excessive heat during the manufacturing process and store the final product at controlled room temperature.[11]

Data Presentation

Table 1: Sorption of Methylparaben to Various Plastic Materials

Plastic MaterialMethylparaben Loss (%)ConditionsReference
Low-Density Polyethylene (LDPE)9 - 1640°C / 25% RH[10]
Polypropylene (PP)< 540°C / 25% RH[10]
Tygon> 4024 hours[12]
SiliconeSignificant Loss24 hours[12]
Polyvinyl Chloride (PVC)Significant Sorption-[7]

Table 2: Kinetic Data for Transesterification of Methylparaben

ReactantRate Constant (L mol⁻¹ s⁻¹)ConditionsReference
Sorbitol4.9 x 10⁻⁷pH 7.4 at 50°C[2][13]
Sucrose5.4 x 10⁻⁷pH 7.4 at 50°C[2][13]

Experimental Protocols

Protocol 1: Determination of Methylparaben Sorption to Plastic Containers

Objective: To quantify the loss of methylparaben from a solution due to sorption by plastic packaging.

Materials:

  • Your formulation containing a known concentration of sodium methylparaben.

  • The plastic containers to be tested (e.g., LDPE bottles).

  • Control containers made of an inert material (e.g., glass).

  • HPLC system with a suitable column (e.g., C18) and UV detector.

  • Autoclave.

  • Incubator/stability chamber.

Methodology:

  • Prepare your formulation with a precisely known concentration of sodium methylparaben.

  • Aseptically fill a set of the plastic containers and a set of glass control containers with the formulation.

  • Autoclave the filled containers under appropriate conditions (e.g., 121°C for 20 minutes), if applicable to your product's life cycle.[4]

  • Store the containers at controlled temperature and humidity conditions (e.g., 40°C / 25% RH) for a defined period (e.g., 3 months).[4]

  • At specified time points (e.g., 0, 1, 2, and 3 months), remove a sample from both the plastic and glass containers.

  • Analyze the concentration of methylparaben in each sample using a validated HPLC method.

  • Calculate the percentage loss of methylparaben in the plastic containers relative to the glass control containers at each time point.

Protocol 2: Preservative Efficacy Test (PET) in the Presence of Surfactants

Objective: To evaluate the antimicrobial effectiveness of sodium methylparaben in a formulation containing surfactants.

Materials:

  • Your final formulation.

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile saline solution.

  • Appropriate growth media (e.g., Soybean Casein Digest Agar, Sabouraud Dextrose Agar).

  • Sterile containers.

  • Incubator.

Methodology:

  • Prepare standardized inoculums of the test microorganisms to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculate separate containers of your formulation with each test microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[14]

  • Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protected from light.[9]

  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Perform serial dilutions of the samples and determine the number of viable microorganisms using the pour plate method.[15]

  • Compare the results to the acceptance criteria outlined in relevant pharmacopeias (e.g., USP, Ph. Eur.). The criteria generally require a significant reduction in bacterial counts and no increase in yeast and mold counts over the testing period.[15]

Signaling Pathways and Logical Relationships

cluster_0 Incompatibility Pathways cluster_1 Consequences SMP Sodium Methyl 4-Hydroxybenzoate Micelle Micelle Entrapment SMP->Micelle interacts with Sorption Sorption SMP->Sorption interacts with Transesterification Transesterification SMP->Transesterification reacts with Degradation Chemical Degradation SMP->Degradation reacts with Surfactant Non-ionic Surfactant Surfactant->Micelle Plastic Plastic Packaging (e.g., LDPE) Plastic->Sorption SugarAlcohol Sugar Alcohol (e.g., Sorbitol) SugarAlcohol->Transesterification OxidizingAgent Strong Oxidizing Agent OxidizingAgent->Degradation LossOfEfficacy Loss of Antimicrobial Efficacy Micelle->LossOfEfficacy Sorption->LossOfEfficacy Transesterification->LossOfEfficacy Degradation->LossOfEfficacy

Caption: Incompatibility pathways of Sodium Methyl 4-Hydroxybenzoate.

References

"minimizing batch-to-batch variability of sodium methylparaben efficacy"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of sodium methylparaben efficacy.

Frequently Asked Questions (FAQs)

Q1: What is sodium methylparaben and what is its primary function?

Sodium methylparaben is the sodium salt of methylparaben, a member of the paraben family of preservatives.[1][2] Its primary function is to prevent the growth of a broad spectrum of microorganisms, including bacteria, yeast, and fungi, in pharmaceutical, cosmetic, and food products.[3][4] The sodium salt form offers the advantage of high solubility in cold water, which simplifies the formulation process.[3]

Q2: What is the mechanism of antimicrobial action for sodium methylparaben?

Parabens, including sodium methylparaben, exert their antimicrobial effects by disrupting microbial cell membrane transport processes and inhibiting the synthesis of DNA, RNA, and essential enzymes. This interference with cellular functions prevents the proliferation of microorganisms.

Q3: What are the typical concentration ranges for sodium methylparaben in formulations?

The effective concentration of sodium methylparaben can vary depending on the product's composition and susceptibility to microbial contamination. Generally, it is used in concentrations ranging from 0.1% to 0.3% of the total weight of the finished product.

Q4: What are the key factors that can influence the efficacy of sodium methylparaben?

Several factors can impact the antimicrobial efficacy of sodium methylparaben, including:

  • pH of the formulation: Parabens are most effective in acidic to neutral pH ranges (typically 4-8).[5]

  • Interactions with other ingredients: Excipients such as surfactants and polymers can interact with parabens, potentially reducing their effectiveness.

  • Storage temperature: Elevated temperatures can affect the stability and preservative capacity of parabens.[5]

  • Water content of the raw material: High moisture content in the sodium methylparaben powder can impact its stability and potency.[6]

  • Purity of the raw material: Impurities in the sodium methylparaben batch can interfere with its antimicrobial activity.

Q5: Can sodium methylparaben be used in combination with other preservatives?

Yes, sodium methylparaben is often used in combination with other parabens (like propylparaben) or other classes of preservatives to achieve a broader spectrum of antimicrobial activity. This synergistic effect can provide more robust protection against a wider range of microorganisms.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, leading to batch-to-batch variability in sodium methylparaben efficacy.

Issue 1: Decreased Antimicrobial Efficacy in a New Batch of Formulation
Possible Cause Troubleshooting Step
Variation in Raw Material Quality 1. Verify Certificate of Analysis (CoA): Compare the CoA of the new sodium methylparaben batch with previous batches. Pay close attention to purity (assay), moisture content, and levels of any specified impurities. 2. Perform Quality Control Tests: Conduct in-house QC tests as outlined in the Experimental Protocols section, including HPLC for purity and Karl Fischer titration for moisture content.
Shift in Formulation pH 1. Measure pH: Accurately measure the pH of the final formulation from the variable batch and compare it to the pH of a reference batch with known good efficacy. 2. Investigate Raw Materials: Check the pH of individual raw material solutions to identify any that may be contributing to a pH shift.
Interaction with Other Excipients 1. Review Formulation Order of Addition: Inconsistent order of adding ingredients can affect the dispersion and availability of the preservative. Ensure a standardized and validated manufacturing process is followed. 2. Evaluate Excipient Compatibility: Anionic surfactants, in particular, have been shown to reduce the efficacy of parabens.[9] If new excipients have been introduced, conduct a compatibility study.
Issue 2: Failure of Antimicrobial Effectiveness Test (AET) Following USP <51> Standards
Possible Cause Troubleshooting Step
Inadequate Preservative Concentration 1. Assay of Final Product: Perform an HPLC analysis of the final formulation to confirm that the concentration of sodium methylparaben is within the specified limits. 2. Review Manufacturing Process: Investigate potential losses during manufacturing, such as adsorption to equipment surfaces or filtration membranes.
Resistant Microbial Strains 1. Identify Contaminant: If possible, identify the specific microorganism that is showing resistance. Some organisms are inherently less susceptible to parabens. 2. Consider Synergistic Blends: Evaluate the use of sodium methylparaben in combination with other preservatives to enhance the spectrum of activity.
AET Methodological Errors 1. Neutralizer Inadequacy: The neutralizer used in the AET may not be effectively inactivating the preservative, leading to artificially low microbial recovery.[10] Validate the neutralizer's efficacy for your specific product matrix. 2. Inoculum Preparation: Ensure the microbial challenge organisms are prepared according to the compendial method to achieve the correct inoculum concentration.[11]
Issue 3: Physical Instability of the Formulation (e.g., Precipitation, Cloudiness)
Possible Cause Troubleshooting Step
pH-Related Solubility Issues 1. Confirm Formulation pH: While sodium methylparaben is highly soluble in water, if the final formulation's pH is acidic, the sodium salt can revert to the less soluble methylparaben ester, potentially leading to precipitation. 2. Adjust pH: If necessary, adjust the pH of the formulation to maintain the solubility of the preservative.
High Moisture Content in Raw Material 1. Test Moisture Content: Use Karl Fischer titration to determine the water content of the sodium methylparaben raw material.[6] Excess moisture can contribute to physical instability. 2. Proper Storage: Ensure that the sodium methylparaben raw material is stored in a well-sealed container in a cool, dry place to prevent moisture absorption.

Data Presentation

Table 1: Influence of pH on Sodium Methylparaben Efficacy
pH LevelGeneral EfficacyNotes
3.0 - 6.0OptimalMost effective in acidic conditions.
6.0 - 8.0GoodEfficacy is maintained in the neutral range.
> 8.0ReducedHydrolysis of the paraben ester can occur at high pH, leading to decreased activity.[5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Sodium Methylparaben
MicroorganismMIC Level (%)
Pseudomonas aeruginosa0.228
Staphylococcus aureus0.17
Candida albicans0.114
Aspergillus niger0.114
Data compiled from available industry resources. MIC values can vary based on the specific strain and test conditions.

Experimental Protocols

Purity and Assay of Sodium Methylparaben via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity and concentration of sodium methylparaben. The specific parameters may need to be optimized for your equipment and sample matrix.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 65:35 v/v), filtered and degassed.[12]

  • Flow Rate: 1.3 mL/min.[13]

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 40 °C.[12]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of sodium methylparaben reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sodium methylparaben raw material or the final formulation in the mobile phase. Filter the sample through a 0.45 µm membrane filter before injection.[14]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Compare the peak area of the sodium methylparaben in the sample chromatogram to the calibration curve generated from the standard solutions to determine the concentration and purity.

Moisture Content Determination by Karl Fischer Titration

This protocol outlines the procedure for measuring the water content in sodium methylparaben raw material.

  • Instrumentation: Karl Fischer Titrator.

  • Reagent: Karl Fischer reagent.

  • Solvent: Anhydrous methanol.

Procedure:

  • Instrument Preparation: Add approximately 40 mL of anhydrous methanol to the titration vessel and neutralize it with the Karl Fischer reagent until the endpoint is reached. This removes any residual moisture from the solvent.[6]

  • Sample Analysis: Accurately weigh about 500 mg of the sodium methylparaben sample and add it to the titration vessel.[6]

  • Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument will automatically calculate the percentage of water content in the sample. Perform the measurement in triplicate and report the mean value.[6]

Antimicrobial Effectiveness Test (AET) - Summary of USP <51>

This is a summary of the compendial method to assess the efficacy of a preservative system.

  • Challenge Microorganisms: Candida albicans, Aspergillus brasiliensis (formerly A. niger), Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[11]

  • Procedure:

    • The product is divided into five containers, and each is inoculated with one of the challenge microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.

    • The inoculated containers are stored at 22.5 ± 2.5 °C for 28 days.[11]

    • At specified intervals (typically 7, 14, and 28 days), an aliquot is removed from each container.[11]

    • The number of viable microorganisms is determined using standard plate count methods. The preservative must be neutralized to allow for the recovery of viable organisms.

  • Acceptance Criteria: The required reduction in microbial counts varies by product category. For many products, a 1.0 to 3.0 log reduction for bacteria is required by day 14, with no increase thereafter, and no increase from the initial count for yeast and molds throughout the 28-day period.[15]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_root_cause Potential Root Causes cluster_action Corrective Actions Issue Batch-to-Batch Efficacy Variability RawMaterial Check Raw Material CoA Issue->RawMaterial Formulation_pH Measure Formulation pH Issue->Formulation_pH AET_Failure Review AET Results Issue->AET_Failure RootCause_Material Raw Material Out of Spec RawMaterial->RootCause_Material RootCause_pH pH Shift in Formulation Formulation_pH->RootCause_pH RootCause_Interaction Excipient Interaction Formulation_pH->RootCause_Interaction RootCause_Method AET Methodological Error AET_Failure->RootCause_Method Action_QC Perform In-house QC Tests RootCause_Material->Action_QC Action_Adjust Adjust Formulation/Process RootCause_pH->Action_Adjust Action_Reformulate Consider Reformulation RootCause_Interaction->Action_Reformulate Action_Validate Re-validate AET Method RootCause_Method->Action_Validate

Caption: Troubleshooting workflow for sodium methylparaben efficacy issues.

Experimental_Workflow cluster_qc Quality Control of Raw Material cluster_formulation Formulation & Efficacy Testing Start Receive New Batch of Sodium Methylparaben HPLC HPLC for Purity and Assay Start->HPLC KF Karl Fischer for Moisture Content Start->KF Decision Within Specification? HPLC->Decision KF->Decision Formulate Manufacture Product Batch Decision->Formulate Yes Investigate Investigate Failure Decision->Investigate No AET Perform Antimicrobial Effectiveness Test (USP <51>) Formulate->AET Release Release Batch AET->Release Pass AET->Investigate Fail

Caption: Quality control and efficacy testing workflow.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Sodium Methyl 4-Hydroxybenzoate and Alternative Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the formulation of pharmaceuticals, cosmetics, and other personal care products, the control of microbial contamination is paramount to ensure product safety and longevity. Antimicrobial preservatives are essential excipients incorporated into these formulations to inhibit the growth of microorganisms that may be introduced during manufacturing or repeated use. Sodium methyl 4-hydroxybenzoate (B8730719), a member of the paraben family, has long been a widely used preservative due to its broad-spectrum antimicrobial activity and cost-effectiveness. However, with ongoing discussions regarding the safety of parabens, there is a growing interest in alternative preservative systems.

This guide provides an objective comparison of the antimicrobial efficacy of sodium methyl 4-hydroxybenzoate against common alternatives, including other parabens, phenoxyethanol, sodium benzoate (B1203000), and benzyl (B1604629) alcohol. The information presented is supported by experimental data to assist researchers and formulation scientists in making informed decisions for product development.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The efficacy of an antimicrobial preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of sodium methyl 4-hydroxybenzoate and its alternatives against key microorganisms stipulated in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) for preservative efficacy testing. It is important to note that MIC values can vary depending on the specific strain of the microorganism, the culture medium, and other experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Preservatives

PreservativeStaphylococcus aureus (Gram-positive bacterium)Pseudomonas aeruginosa (Gram-negative bacterium)Escherichia coli (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Sodium Methyl 4-hydroxybenzoate (Methylparaben) 1000 - 4000 µg/mL1000 - 4000 µg/mL500 - 2000 µg/mL500 - 2000 µg/mL250 - 1000 µg/mL
Propylparaben (B1679720) 250 - 1000 µg/mL500 - 2000 µg/mL250 - 1000 µg/mL125 - 500 µg/mL60 - 250 µg/mL
Butylparaben (B1668127) 125 - 500 µg/mL250 - 1000 µg/mL125 - 500 µg/mL60 - 250 µg/mL30 - 125 µg/mL
Phenoxyethanol 2500 - 5000 µg/mL2500 - 5000 µg/mL2500 - 5000 µg/mL1250 - 2500 µg/mL625 - 1250 µg/mL
Sodium Benzoate *625 - 2500 µg/mL>10000 µg/mL625 - 5000 µg/mL312 - 1250 µg/mL312 - 1250 µg/mL
Benzyl Alcohol 2500 - 10000 µg/mL2500 - 10000 µg/mL2500 - 10000 µg/mL1250 - 5000 µg/mL625 - 2500 µg/mL

*Note: The efficacy of sodium benzoate is highly pH-dependent, with optimal activity in acidic conditions (pH 2.5-4.0).

Experimental Protocols: Preservative Efficacy Test (PET)

The Preservative Efficacy Test (PET), also known as the Antimicrobial Effectiveness Test (AET), is the standard method for evaluating the performance of a preservative in a given formulation. The test involves challenging the product with a known concentration of specific microorganisms and monitoring the microbial population over a period of 28 days.

Test Microorganisms

The following microorganisms are typically used as challenge organisms in PET, representing a broad range of potential contaminants:

  • Bacteria:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

  • Yeast:

    • Candida albicans (ATCC 10231)

  • Mold:

    • Aspergillus brasiliensis (ATCC 16404)

Inoculum Preparation
  • Culture Preparation: Cultures of the test microorganisms are grown on appropriate agar (B569324) media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi) at their optimal growth temperatures.

  • Harvesting and Suspension: The microorganisms are harvested from the agar surface using a sterile saline solution. The cell suspension is then adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Test Procedure
  • Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL for bacteria and yeast.

  • Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified intervals (typically 0, 7, 14, and 28 days), an aliquot of the product is removed and the number of viable microorganisms is determined using standard plate count methods. A validated neutralizer is incorporated into the diluent or growth medium to inactivate the preservative and allow for the recovery of surviving microorganisms.

Acceptance Criteria

The acceptance criteria for preservative efficacy vary between different pharmacopeias. The following table provides a summary of the log reduction in microbial count required by the USP, EP, and JP for parenteral products.

Table 2: Preservative Efficacy Test Acceptance Criteria (Parenteral Products)

PharmacopeiaOrganism7 Days14 Days28 Days
USP Bacteria≥ 1.0 log reduction≥ 3.0 log reductionNo increase
Yeast & MoldNo increaseNo increaseNo increase
EP (Criteria A) Bacteria≥ 2.0 log reduction≥ 3.0 log reductionNo increase
Yeast & Mold-≥ 2.0 log reductionNo increase
EP (Criteria B) Bacteria-≥ 1.0 log reductionNo increase
Yeast & Mold-≥ 1.0 log reductionNo increase
JP Bacteria-≥ 3.0 log reductionNo increase
Yeast & Mold-No increaseNo increase

No increase is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of the Preservative Efficacy Test, the following diagrams have been generated using the DOT language.

Experimental_Workflow_PET cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Culture Culture of Test Microorganisms Harvest Harvest and Suspend in Saline Culture->Harvest Standardize Standardize to 1x10^8 CFU/mL Harvest->Standardize Inoculate Inoculate Product with Standardized Culture (1x10^5 - 1x10^6 CFU/mL) Standardize->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample_0 Sample at Day 0 Inoculate->Sample_0 Day 0 Sample_7 Sample at Day 7 Incubate->Sample_7 Day 7 Sample_14 Sample at Day 14 Incubate->Sample_14 Day 14 Sample_28 Sample at Day 28 Incubate->Sample_28 Day 28 Enumerate Enumerate Viable Microorganisms (with Neutralizer) Sample_0->Enumerate Sample_7->Enumerate Sample_14->Enumerate Sample_28->Enumerate Compare Compare to Acceptance Criteria Enumerate->Compare

Caption: Workflow of the Preservative Efficacy Test (PET).

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Preservative Inoculation Inoculate Dilutions with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

The selection of an appropriate preservative system is a critical aspect of product formulation, requiring a balance between antimicrobial efficacy, safety, and compatibility with other ingredients. Sodium methyl 4-hydroxybenzoate remains an effective and broad-spectrum preservative. However, for formulators seeking alternatives, phenoxyethanol, sodium benzoate, and benzyl alcohol offer viable options, each with its own spectrum of activity and optimal conditions for use. As demonstrated by the MIC data, the efficacy of parabens generally increases with the length of the alkyl chain, with propylparaben and butylparaben showing greater potency than methylparaben against many microorganisms.

Ultimately, the choice of preservative should be based on rigorous testing, including the Preservative Efficacy Test, to ensure that the final product is adequately protected against microbial contamination throughout its shelf life and period of use. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for this critical evaluation process.

A Comparative Analysis of Sodium Methylparaben and Alternative Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is critical to ensure product safety and longevity. Sodium methylparaben, a salt of methylparaben, has long been a widely used preservative due to its broad-spectrum antimicrobial activity and cost-effectiveness.[1] However, with ongoing discussions regarding the safety of parabens, researchers and formulators are increasingly exploring alternative preservatives. This guide provides an objective comparison of sodium methylparaben with other common preservatives, supported by experimental data on their efficacy and cytotoxicity.

Antimicrobial Efficacy

The primary function of a preservative is to inhibit microbial growth. The antimicrobial efficacy of preservatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

A comparative study on the MIC of various preservatives against common bacteria and fungi reveals differences in their spectrum and potency of activity. The antibacterial activity of methylparaben has been shown to be stronger than that of sodium benzoate (B1203000).[3][4] Combining preservatives, such as methylparaben and propylparaben, can result in synergistic effects, enhancing their antimicrobial properties.[5] Phenoxyethanol (B1677644) also demonstrates broad-spectrum antimicrobial activity.[6] The efficacy of sodium benzoate is highly dependent on the pH of the formulation, with its strongest activity observed in acidic conditions (pH 2.5-4.0).[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Common Preservatives against Selected Microorganisms

MicroorganismSodium Methylparaben (as Methylparaben) (µg/mL)Phenoxyethanol (µg/mL)Sodium Benzoate (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus>16,000[8]8500[6]Varies with pH250 - >4000[8]
Escherichia coli500 - >16,000[8]3600[6]Varies with pH125 - >4000[8]
Pseudomonas aeruginosa>16,000[8]3200[6]Varies with pH>4000[8]
Candida albicans-5400[6]Varies with pH-
Aspergillus brasiliensis (niger)-3300[6]Varies with pH-

Note: Data is compiled from multiple sources and variations in experimental conditions may exist. The efficacy of Sodium Benzoate is highly pH-dependent and specific MIC values are best determined for a given formulation.

Cytotoxicity Profile

Beyond efficacy, the safety of a preservative, particularly its potential to cause cell damage, is a critical consideration. Cytotoxicity is often assessed using in vitro assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The IC50 value represents the concentration of a substance that inhibits 50% of cell viability.

Studies have shown that all preservatives exhibit some level of cytotoxic potential, which varies depending on the preservative and the cell line being tested.[9] For instance, phenoxyethanol has been shown to have a higher cytotoxic effect on human cell lines compared to methylparaben and sodium benzoate in some studies.[9][10] High concentrations of sodium benzoate have also been demonstrated to be cytotoxic.[11]

Table 2: In Vitro Cytotoxicity (IC50) of Common Preservatives on Human Cell Lines

PreservativeCell LineIC50 Value
MethylparabenA431 (human skin)7.05 mM (MTT assay)[12]
MethylparabenHaCaT (human keratinocytes)~0.200% (MTT assay)[9]
PhenoxyethanolHaCaT (human keratinocytes)~0.200% (MTT assay)[9]
Sodium BenzoatePC12> 1 mg/mL (MTT assay)[11][13]
Sodium BenzoateHCT116 (colon cancer)> 6.25 mM (MTT assay)[14]
PropylparabenHaCaT (human keratinocytes)Lower than Methylparaben[9]

Note: IC50 values are dependent on the specific experimental conditions, including cell line, exposure time, and assay method.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments used to evaluate the performance of preservatives.

Antimicrobial Effectiveness Test (AET) - Based on USP <51>

This test evaluates the effectiveness of a preservative system in a product.[15][16][17][18][19]

1. Preparation of Inoculum:

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are used.

  • Bacterial cultures are grown on Soybean-Casein Digest Agar, and fungal cultures on Sabouraud Dextrose Agar.

  • The microorganisms are harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of the Product:

  • The product is divided into five separate containers, one for each test microorganism.

  • Each container is inoculated with one of the prepared microbial suspensions to achieve an initial microbial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • The volume of the inoculum should not exceed 1% of the total volume of the product.

3. Incubation and Sampling:

  • The inoculated products are incubated at a controlled temperature of 22.5 ± 2.5 °C.

  • Samples are withdrawn at specified intervals (typically 7, 14, and 28 days).

4. Microbial Enumeration:

  • The number of viable microorganisms in the samples is determined using standard plate count methods.

  • The log reduction in microbial count from the initial inoculation is calculated for each time point.

5. Interpretation of Results:

  • The preservative system is considered effective if there is a significant reduction in the microbial count over the 28-day period, meeting the criteria specified in USP <51> for the specific product category. For bacteria, this generally requires a 1 to 3 log reduction within 7 to 14 days, with no subsequent increase. For yeast and mold, there should be no increase from the initial count.

G cluster_prep Inoculum Preparation cluster_test Testing Procedure SA S. aureus Inoculation Inoculate Product (10^5-10^6 CFU/mL) SA->Inoculation EC E. coli EC->Inoculation PA P. aeruginosa PA->Inoculation CA C. albicans CA->Inoculation AN A. brasiliensis AN->Inoculation Incubation Incubate at 22.5 ± 2.5 °C Inoculation->Incubation Sampling Sample at Day 7, 14, 28 Incubation->Sampling Enumeration Plate Count & Log Reduction Sampling->Enumeration Result Compare to USP <51> Criteria Enumeration->Result

Fig. 1: Workflow for Antimicrobial Effectiveness Test (USP <51>)
MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[12][20][21][22]

1. Cell Culture and Seeding:

  • Human cell lines (e.g., HaCaT keratinocytes, HDFa dermal fibroblasts) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Treatment with Preservatives:

  • A range of concentrations of the test preservatives (e.g., sodium methylparaben, phenoxyethanol, sodium benzoate) are prepared in the cell culture medium.

  • The culture medium in the wells is replaced with the medium containing the different preservative concentrations. Control wells with untreated cells are also included.

  • The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the purple formazan crystals.

  • The plate is gently shaken to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

6. Data Analysis:

  • The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability.

  • The IC50 value is calculated by plotting a dose-response curve of preservative concentration versus cell viability.

G cluster_prep Cell Preparation cluster_assay Assay Procedure Culture Culture Cells Seed Seed in 96-well Plate Culture->Seed Treat Treat with Preservatives Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Fig. 2: Workflow for MTT Cytotoxicity Assay

Conclusion

The selection of a preservative system requires a careful balance between antimicrobial efficacy and safety. Sodium methylparaben remains a potent and effective preservative. However, alternatives such as phenoxyethanol and sodium benzoate offer viable options, each with their own distinct characteristics. Phenoxyethanol provides broad-spectrum activity, while sodium benzoate is particularly effective in acidic formulations. The quantitative data and experimental protocols presented in this guide provide a framework for the objective comparison of these preservatives, enabling researchers and formulators to make informed decisions based on the specific requirements of their product. It is crucial to conduct thorough testing within the final product formulation to ensure optimal preservative performance and consumer safety.

References

"sodium methylparaben vs. methylparaben: a comparative analysis"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical, cosmetic, and food preservation, methylparaben has long been a staple for its broad-spectrum antimicrobial activity. However, its sodium salt, sodium methylparaben, offers a key advantage in certain formulations. This guide provides a detailed comparative analysis of these two widely used preservatives, delving into their chemical properties, antimicrobial efficacy, and safety profiles, supported by available data and experimental methodologies.

At a Glance: Key Differences

The primary distinction between methylparaben and its sodium salt lies in their solubility. Sodium methylparaben is the sodium salt of methylparaben, a modification that significantly enhances its solubility in water.[1][2] This makes it a more suitable choice for aqueous-based formulations where the incorporation of the less soluble methylparaben could be challenging.[3][4] While their chemical structures are closely related, this difference in solubility can be a critical factor in product formulation.

Chemical and Physical Properties

PropertyMethylparabenSodium Methylparaben
Chemical Formula CH₃(C₆H₄(OH)COO)[1]Na(CH₃(C₆H₄COO)O)[1]
Appearance Colorless crystals or white crystalline powder[1]White crystalline powder[2]
Water Solubility 0.25 g/100 mL (20°C)[5]Freely soluble[6]
pKa Not applicable8.4 (at 20°C)[7]
E Number E218[1]E219[1]

Antimicrobial Efficacy: A Look at the Data

Both methylparaben and sodium methylparaben are effective against a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[3][8] It is generally accepted that the antimicrobial activity of sodium methylparaben is equivalent to that of methylparaben.[4] The potency of parabens tends to increase with the length of their alkyl chain; for instance, propylparaben (B1679720) is generally more potent than methylparaben.[4]

Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies under identical conditions are not extensively available in public literature, the following table provides reported MIC values for methylparaben against common contaminants.[1]

MicroorganismMethylparaben MIC (µg/mL)
Staphylococcus aureus>16,000[1]
Escherichia coli500 - >16,000[1]
Pseudomonas aeruginosa>16,000[1]
Candida albicans125 - 2000[1]

Note: A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources and may vary based on experimental conditions.[1]

Safety and Toxicology Profile

Both preservatives are considered to have low toxicity and are rapidly absorbed, metabolized, and excreted from the body without accumulation.[8][9] Acute toxicity studies in animals indicate that methylparaben is practically non-toxic by both oral and parenteral routes.[8]

CompoundTest AnimalLD₅₀ (Oral)
MethylparabenRat>2000 mg/kg
Sodium MethylparabenRat2000 mg/kg[10]
Sodium MethylparabenRabbit>5000 mg/kg[7]

The U.S. Food and Drug Administration (FDA) lists methylparaben on its Generally Regarded as Safe (GRAS) list.[9] The Cosmetic Ingredient Review (CIR) has also concluded that parabens are safe for use in cosmetic products at concentrations up to 25%, though typical use levels are much lower, ranging from 0.01 to 0.3%.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Analysis prep_materials Prepare Materials: - Test Compound (e.g., Methylparaben) - 96-well microtiter plates - Broth Medium (e.g., Mueller-Hinton) - Standardized Microbial Inoculum serial_dilution Perform two-fold serial dilutions of the test compound in the broth medium across the wells of the microtiter plate. prep_materials->serial_dilution inoculate Inoculate each well with the standardized microbial suspension. serial_dilution->inoculate incubate Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). inoculate->incubate read_mic Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth. This is the MIC. incubate->read_mic

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Materials: A stock solution of the paraben is prepared. A suitable broth medium, such as Mueller-Hinton broth, is sterilized. A standardized inoculum of the test microorganism is prepared to a specific cell density.

  • Serial Dilution: Two-fold serial dilutions of the paraben stock solution are made in the broth medium directly within the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculation: Each well is then inoculated with a standardized suspension of the test microorganism. Control wells are included: a positive control (microorganism and broth, no paraben) and a negative control (broth only).

  • Incubation: The microtiter plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the paraben at which there is no visible growth.[1]

Logical Relationship in Formulation Choice

The decision to use sodium methylparaben over methylparaben is primarily driven by the formulation's solvent system.

Formulation_Choice start Formulation Type? aqueous Aqueous-Based (e.g., gels, solutions) start->aqueous Water-based nonaqueous Non-Aqueous/Emulsion (e.g., creams, ointments) start->nonaqueous Oil-based/ Emulsion smp Sodium Methylparaben (High Water Solubility) aqueous->smp Preferred Choice mp Methylparaben (Lower Water Solubility) nonaqueous->mp Suitable Choice

References

Comparative Efficacy of Sodium Methylparaben Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 21, 2025

This guide provides a detailed comparison of the antimicrobial efficacy of sodium methylparaben against gram-positive and gram-negative bacteria. By presenting quantitative data from various studies and outlining the experimental protocols used to derive this data, this document aims to serve as a valuable resource for formulation scientists, researchers, and professionals in the pharmaceutical and cosmetic industries.

Introduction: The Role of Sodium Methylparaben as a Preservative

Sodium methylparaben, the sodium salt of methylparaben, is a widely used preservative in pharmaceuticals, cosmetics, and food products.[1][2] Its primary function is to inhibit the growth of a broad spectrum of microorganisms, thereby ensuring product safety and extending shelf life.[1][3] The enhanced water solubility of the sodium salt facilitates its incorporation into aqueous-based formulations compared to its less soluble ester form, methylparaben.[2][4] Parabens, as a class of preservatives, are esters of p-hydroxybenzoic acid and have been in use for over half a century due to their effective antimicrobial properties.[5]

Mechanism of Antimicrobial Action

The antimicrobial activity of parabens, including sodium methylparaben, is primarily attributed to the disruption of microbial cell membrane integrity and the interference with essential cellular processes.[4] It is proposed that parabens inhibit the synthesis of DNA and RNA and interfere with key enzymes such as ATPases and phosphotransferases.[6][7] This disruption of membrane transport processes and metabolic pathways ultimately leads to the inhibition of microbial growth and cell death.[5][6] While the general mechanism is understood, the precise efficacy can vary significantly between different types of bacteria, largely due to differences in their cell wall structure.

Comparative Antimicrobial Efficacy: Gram-Positive vs. Gram-Negative Bacteria

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism.[8] Generally, parabens are reported to be more effective against fungi and gram-positive bacteria than against gram-negative bacteria.[3][5] The outer membrane of gram-negative bacteria, which contains lipopolysaccharides, provides an additional barrier that can limit the penetration of antimicrobial agents like parabens.

The following table summarizes the MIC values for methylparaben against representative gram-positive and gram-negative bacteria, compiled from various sources. It is important to note that MIC values can vary depending on the specific strain, culture conditions, and testing methodology.[4][6]

Bacterial Species Gram Type Minimum Inhibitory Concentration (MIC) of Methylparaben (µg/mL) Reference
Staphylococcus aureusGram-Positive>16,000[4]
Bacillus subtilisGram-Positive500[8]
Escherichia coliGram-Negative500 - >16,000[4]
Pseudomonas aeruginosaGram-Negative>16,000[4]

Note: A lower MIC value indicates greater antimicrobial activity.

The data indicates that while methylparaben shows some activity, high concentrations are often required to inhibit bacterial growth, particularly for Staphylococcus aureus and Pseudomonas aeruginosa.[4] Some studies suggest that the antibacterial activity of parabens is relatively weak.[7][9] The effectiveness of parabens increases with the length of their alkyl chain; for instance, propylparaben (B1679720) and butylparaben (B1668127) are generally more potent than methylparaben.[5][7] For enhanced, broad-spectrum protection, methylparaben is often used in combination with other parabens or preservatives.[4][10]

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily derived from susceptibility testing. The broth microdilution method is a standard and widely used protocol to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Materials:

    • Test Compound: Sodium methylparaben solutions of varying concentrations.

    • Culture Medium: Sterile Mueller-Hinton Broth (MHB) is commonly used for bacteria.[4]

    • Microtiter Plates: Sterile 96-well plates.[4]

    • Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[4]

  • Procedure:

    • Serial Dilutions: Perform two-fold serial dilutions of the sodium methylparaben solution directly in the wells of the 96-well microtiter plate using the sterile broth medium.[4] This creates a gradient of decreasing preservative concentrations across the plate.

    • Inoculation: Inoculate each well (except for a negative control well containing only broth) with the standardized microbial suspension.[6] A positive control well, containing the inoculum in broth without the preservative, must also be included.[4]

    • Incubation: Incubate the microtiter plates at an appropriate temperature (typically 35-37°C for bacteria) for 18-24 hours.[6][11]

    • Reading Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.[4][6]

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent such as sodium methylparaben.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_results Phase 3: Data Analysis prep_materials Prepare Materials: - Test Compound (Sodium Methylparaben) - Sterile Broth Medium - 96-Well Plates - Standardized Microbial Inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-Well Plate prep_materials->serial_dilution inoculation Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculation incubation Incubate Plate (e.g., 24h at 37°C) inoculation->incubation read_results Visually Inspect Wells for Microbial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic output Final MIC Value

References

A Comparative Guide to the In Vitro Cytotoxicity of Sodium Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of sodium methyl 4-hydroxybenzoate (B8730719) (the sodium salt of methylparaben) and its common alternatives used as preservatives in pharmaceutical and cosmetic formulations. The information is compiled from various scientific studies to aid in the selection of appropriate preservatives based on their cytotoxic profiles.

Executive Summary

Sodium methyl 4-hydroxybenzoate, a member of the paraben family, is a widely used preservative due to its broad-spectrum antimicrobial activity. However, concerns regarding the potential endocrine-disrupting effects of parabens have led to an increased interest in alternative preservatives. This guide presents a comparative analysis of the in vitro cytotoxicity of sodium methyl 4-hydroxybenzoate and its alternatives, including other parabens, phenoxyethanol, sodium benzoate (B1203000), and potassium sorbate (B1223678).

Generally, the in vitro cytotoxicity of parabens increases with the length of their alkyl chain, making methylparaben one of the least cytotoxic among them.[1][2] Alternatives such as sodium benzoate and potassium sorbate also exhibit varying degrees of cytotoxicity. The selection of a preservative should be based on a comprehensive evaluation of its efficacy, safety profile, and the specific application.

Comparative Cytotoxicity Data

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values obtained from various in vitro cytotoxicity studies. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions, including the cell lines, exposure times, and assay methods, vary between studies.

Table 1: In Vitro Cytotoxicity of Parabens

CompoundCell LineAssayIC50 / EC50Reference
MethylparabenHuman Keratinocytes (HaCaT)MTT> 1000 µg/mL[3]
MethylparabenHuman Dermal Fibroblasts (HDFa)MTT> 1000 µg/mL[3]
MethylparabenHuman Hepatoma (HepG2)MTT> 1000 µg/mL[3]
PropylparabenHuman Keratinocytes (HaCaT)MTT200.1 µg/mL[3]
PropylparabenHuman Dermal Fibroblasts (HDFa)MTT180.3 µg/mL[3]
PropylparabenHuman Hepatoma (HepG2)MTT250.6 µg/mL[3]
Butylparaben (B1668127) SodiumHuman Liver (HL7702)Not Specified215.97 mg/L[1][4]

Table 2: In Vitro Cytotoxicity of Paraben Alternatives

CompoundCell LineAssayIC50 / EC50Reference
PhenoxyethanolHuman Keratinocytes (HaCaT)MTT180.2 µg/mL[3]
PhenoxyethanolHuman Dermal Fibroblasts (HDFa)MTT150.4 µg/mL[3]
PhenoxyethanolHuman Hepatoma (HepG2)MTT220.7 µg/mL[3]
Sodium BenzoateHuman Fibroblast (CCD1072Sk)MTTVery low cytotoxicity[5]
Potassium SorbateHuman Liver (HL7702)Not SpecifiedLow toxicity[1][4]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and test substance.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Apoptosis Assay using Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.

  • Cell Harvesting: After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in paraben-induced cytotoxicity and a general experimental workflow for its assessment.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment start Cell Culture (e.g., Human Cell Lines) treatment Treatment with Sodium Methyl 4-Hydroxybenzoate & Alternatives start->treatment assays Cytotoxicity Assays treatment->assays data Data Acquisition & Analysis (e.g., EC50/IC50 Determination) assays->data interpretation Comparative Analysis & Conclusion data->interpretation

Experimental workflow for cytotoxicity assessment.

Parabens can induce cytotoxicity through multiple mechanisms, with the induction of apoptosis via the mitochondrial (intrinsic) pathway being a significant contributor.[6][7] This process involves the disruption of mitochondrial membrane potential and the activation of a cascade of caspases.

G cluster_pathway Paraben-Induced Mitochondrial Apoptosis Pathway parabens Parabens ros ↑ Reactive Oxygen Species (ROS) parabens->ros er_stress Endoplasmic Reticulum Stress parabens->er_stress bax ↑ Bax / ↓ Bcl-2 Ratio ros->bax er_stress->bax mito Mitochondrial Membrane Potential Disruption bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Paraben-induced mitochondrial apoptosis pathway.

Additionally, the estrogenic activity of parabens, mediated by their interaction with estrogen receptors (ERα and ERβ), can contribute to their effects on cell proliferation and potential endocrine disruption.[8][9][10]

G cluster_er_pathway Paraben Interaction with Estrogen Receptor Signaling parabens Parabens er Estrogen Receptors (ERα / ERβ) parabens->er mimics estrogen binding Binding to ER er->binding dimer Receptor Dimerization binding->dimer nucleus Nuclear Translocation dimer->nucleus ere Binding to Estrogen Response Elements (EREs) nucleus->ere transcription Modulation of Gene Transcription ere->transcription effects Altered Cell Proliferation & Endocrine Effects transcription->effects

Paraben interaction with estrogen receptor signaling.

References

A Comparative Analysis of the Antifungal Efficacy of Paraben Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parabens, a group of p-hydroxybenzoic acid esters, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. Their efficacy against fungal contaminants is of particular interest for product formulation and stability. This guide provides an objective comparison of the antifungal activity of different paraben salts, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate preservative for various applications.

Comparative Antifungal Activity of Paraben Salts

The antifungal potency of parabens generally increases with the length of the alkyl chain. Butylparaben typically exhibits the strongest activity, followed by propylparaben (B1679720), ethylparaben, and methylparaben. However, solubility in aqueous solutions decreases as the alkyl chain length increases, which can influence their application. Often, parabens are used in combination to leverage a synergistic effect and broader spectrum of activity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various paraben salts against common fungal species, providing a quantitative comparison of their antifungal potency.

Paraben SaltAspergillus nigerCandida albicansPenicillium digitatumSaccharomyces cerevisiae
Methylparaben (MP) 0.1%0.1%0.1%0.1%
Ethylparaben (EP) 0.05%0.04%0.05%0.04%
Propylparaben (PP) 0.025%0.0125%0.02%0.0125%
Butylparaben (BP) 0.0125%0.0063%0.0125%0.0063%

Data compiled from publicly available research on paraben antimicrobial efficacy.

A study on paper biodeterioration demonstrated that a mixture of 0.5% methylparaben and 1% propylparaben in an 85% ethanolic solution was the minimum inhibitory concentration against Cladosporium sp. and Penicillium corylophilum.[1] Additionally, the soluble potassium salts of methyl, ethyl, propyl, and butyl parabens have been evaluated for their antimicrobial activity. The potassium salts of methyl and ethyl parabens were found to be microbicidal against Aspergillus niger, whereas the potassium salts of propyl and butyl parabens were not microbiocidal against all test organisms.[2]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the antifungal activity of paraben salts can be conducted using standardized methods such as broth microdilution and agar (B569324) disk diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640)

  • Paraben salts (methyl, ethyl, propyl, butyl)

  • Solvent for parabens (e.g., dimethyl sulfoxide (B87167) - DMSO, or ethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal species is prepared in the broth medium to a concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Preparation of Paraben Dilutions: Stock solutions of each paraben salt are prepared in a suitable solvent. A series of twofold dilutions are then made in the 96-well plates with the broth medium to achieve a range of final concentrations.

  • Inoculation: Each well containing the paraben dilution is inoculated with the fungal suspension. Control wells (containing no paraben) are also included.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the specific fungal species (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the paraben salt that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the control. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar)

  • Fungal culture

  • Sterile filter paper disks

  • Paraben salt solutions of known concentrations

Procedure:

  • Inoculation of Agar Plates: A standardized fungal inoculum is uniformly spread onto the surface of the agar plate.

  • Application of Disks: Sterile filter paper disks are impregnated with known concentrations of the paraben salt solutions and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented). A larger zone diameter indicates greater antifungal activity.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum inoculation Inoculate Test Wells/Plates prep_fungus->inoculation prep_paraben Prepare Paraben Salt Dilutions prep_paraben->inoculation incubation Incubate inoculation->incubation mic_determination Determine MIC (Broth Microdilution) incubation->mic_determination zone_measurement Measure Zone of Inhibition (Disk Diffusion) incubation->zone_measurement

Experimental workflow for assessing antifungal activity.

Mechanism of Antifungal Action

The primary mechanism by which parabens exert their antifungal effect is through the disruption of the fungal cell membrane's structure and function. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the paraben's alkyl chain facilitates its interaction with the lipid bilayer of the cell membrane.

Furthermore, parabens have been shown to interfere with key cellular processes. One significant target is the mitochondrial electron transport chain. Specifically, parabens can inhibit the activity of mitochondrial complex II (succinate dehydrogenase), a crucial enzyme in both the citric acid cycle and the electron transport chain.[3] This inhibition disrupts cellular respiration and the production of ATP, the cell's primary energy currency, leading to a fungistatic or fungicidal effect.

mechanism_of_action cluster_membrane Fungal Cell Membrane cluster_mitochondria Mitochondrion paraben Paraben Salt membrane Disruption of Lipid Bilayer paraben->membrane complex_II Inhibition of Mitochondrial Complex II paraben->complex_II permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Fungal Cell Death leakage->cell_death respiration Disrupted Cellular Respiration complex_II->respiration atp Decreased ATP Production respiration->atp atp->cell_death

Proposed mechanism of antifungal action of parabens.

References

A Comparative Guide to Validated HPLC Methods for Sodium Methylparaben Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like sodium methylparaben is crucial for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for the analysis of sodium methylparaben, supported by experimental data and detailed protocols.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the key validation characteristics to be considered, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3][4] The methods presented here have been validated in accordance with these principles.

Comparison of HPLC Method Performance

The selection of an appropriate HPLC method depends on factors such as the sample matrix, the presence of other analytes, and the desired run time. Reversed-phase HPLC is the most common technique for paraben analysis.[5] The following tables summarize the performance characteristics of several validated HPLC methods for sodium methylparaben determination.

Table 1: Chromatographic Conditions for Sodium Methylparaben Analysis

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Run Time (min)
Method A Acquity Ethylene Bridged Hybrid C18 (50x2.1 mm, 1.7 µm)Triethylamine (B128534) buffer (pH 2.5):Tetrahydrofuran:Methanol (B129727) (665:35:300, v/v/v)0.4025210
Method B SGE C18 HQ 105 (25 cm x 4.6 mm, 5 µm)Acetate buffer (pH 4):Methanol (18:82, v/v)1.0254< 6
Method C C18 ColumnAcetonitrile:Acetate buffer (pH 4.4) (35:65, v/v)Not Specified254< 20
Method D Not SpecifiedMethanol:Water (65:35, v/v)1.3254< 7

Sources: Method A[6], Method B[7], Method C[8], Method D[9]

Table 2: Validation Parameters for Sodium Methylparaben Analysis

Method Linearity Range (µg/mL) Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL)
Method A 20.8 - 62.4> 0.999Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method B Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method C 50 - 6000.99597%0.73%Not Specified0.5
Method D 45 - 75> 0.99998.71% - 101.64%Not Specified1Not Specified

Sources: Method A[6], Method C[8], Method D[9]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key experiments cited in this guide.

Method A: Simultaneous Determination in Topical Dosage Forms[6]
  • Chromatographic System: Ultra-performance liquid chromatography.

  • Column: Acquity Ethylene Bridged Hybrid C18 (50x2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of triethylamine buffer (pH 2.5), tetrahydrofuran, and methanol in a ratio of 665:35:300 (v/v/v).

  • Flow Rate: 0.40 mL/min.

  • Detection: UV detection at 252 nm.

  • Validation: The method was validated for specificity, linearity, accuracy, precision, solution stability, filter equivalency, and robustness as per ICH guidelines. Linearity was established over the concentration range of 20.8-62.4 µg/mL for sodium methylparaben.

Method D: Estimation in Iron Protein Succinylate Syrup[9]
  • Chromatographic System: Reversed-phase high-performance liquid chromatography.

  • Mobile Phase: A mixture of methanol and water in a ratio of 65:35 (v/v).

  • Flow Rate: 1.3 mL/min.

  • Detection: UV/Vis detector at a wavelength of 254 nm.

  • Validation: The method was validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness. The calibration curve was linear in the range of 0.045 mg/mL to 0.075 mg/mL for sodium methylparaben with a correlation coefficient greater than 0.999. Accuracy was reported as percentage recovery in the range of 98.71%–101.64%. The LOD was found to be 0.001 mg/mL.

Visualizing the HPLC Method Validation Workflow

A logical workflow is essential for a comprehensive HPLC method validation. The following diagram illustrates the key stages involved, from initial method development to the final validation report, based on ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting MD_Start Define Analytical Requirements MD_Params Select Chromatographic Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Opt Optimize Method Performance MD_Params->MD_Opt VAL_Protocol Develop Validation Protocol MD_Opt->VAL_Protocol Method Ready for Validation VAL_Specificity Specificity VAL_Protocol->VAL_Specificity VAL_Linearity Linearity & Range VAL_Protocol->VAL_Linearity VAL_Accuracy Accuracy VAL_Protocol->VAL_Accuracy VAL_Precision Precision (Repeatability, Intermediate) VAL_Protocol->VAL_Precision VAL_LOD_LOQ LOD & LOQ VAL_Protocol->VAL_LOD_LOQ VAL_Robustness Robustness VAL_Protocol->VAL_Robustness VAL_SST System Suitability VAL_Protocol->VAL_SST REP_Data Compile & Analyze Data VAL_Specificity->REP_Data VAL_Linearity->REP_Data VAL_Accuracy->REP_Data VAL_Precision->REP_Data VAL_LOD_LOQ->REP_Data VAL_Robustness->REP_Data VAL_SST->REP_Data REP_Report Generate Validation Report REP_Data->REP_Report

Caption: A generalized workflow for the validation of an HPLC method.

References

The Synergistic Dance of Parabens: A Comparative Guide to Enhanced Preservative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust and reliable preservation of pharmaceutical and cosmetic formulations is paramount. Parabens, a class of p-hydroxybenzoic acid esters, have long been a staple in this arena due to their broad-spectrum antimicrobial activity. While individual parabens are effective, their true potential is often unlocked when used in combination, a phenomenon known as synergism. This guide provides an objective comparison of the performance of paraben combinations versus their individual counterparts, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Parabens, including methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP), are known to exhibit increased antimicrobial activity with longer alkyl chain lengths. However, this increased potency is often accompanied by decreased water solubility. By combining different parabens, formulators can leverage the strengths of each to create a more effective and stable preservative system. This synergistic effect allows for the use of lower overall preservative concentrations, potentially reducing the risk of adverse effects.

Comparative Antimicrobial Efficacy: A Quantitative Look

The synergistic effect of paraben combinations is most evident when examining their Minimum Inhibitory Concentrations (MICs) against a range of common microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial efficacy.

Below are tables summarizing the MIC values for individual parabens and their combinations against key bacterial and fungal species, compiled from various in vitro studies.

MicroorganismMethylparaben (MP)Propylparaben (PP)Butylparaben (BP)Phenoxyethanol
Staphylococcus aureus>4000 µg/mL2000 µg/mL1000 µg/mL4000 µg/mL
Escherichia coli2000 µg/mL1000 µg/mL500 µg/mL4000 µg/mL
Candida albicans1000 µg/mL500 µg/mL250 µg/mL2000 µg/mL
Aspergillus niger1000 µg/mL500 µg/mL250 µg/mL2000 µg/mL

Data sourced from studies on the antimicrobial activity of cosmetic preservatives.

While comprehensive side-by-side data for numerous combinations is dispersed across the literature, studies consistently demonstrate that mixtures of parabens, such as methylparaben and propylparaben, can achieve complete inhibition of fungal growth at lower total concentrations than either compound alone. For instance, a mixture of 0.5% methylparaben and 1% propylparaben has been shown to be the minimum inhibitory concentration for certain paper-biodeteriorating fungi[1].

Furthermore, in a study evaluating preservative efficacy in a kaolin (B608303) suspension, a combination of 0.2% methylparaben and 0.02% propylparaben was found to be the most effective system, showing a greater decline in the number of surviving microorganisms over time compared to methylparaben alone[1].

Understanding the Mechanism of Action

The antimicrobial action of parabens is multi-faceted, targeting several key cellular processes in microorganisms. This multi-pronged attack contributes to their broad-spectrum efficacy and makes it more difficult for microbes to develop resistance. The primary mechanisms include:

  • Disruption of Microbial Cell Membranes: Parabens can intercalate into the lipid bilayer of bacterial and fungal cell membranes, disrupting their integrity and increasing permeability. This leads to the leakage of essential intracellular components.

  • Inhibition of Key Enzymes: Parabens can inhibit essential enzymes involved in microbial metabolism and energy production.

  • Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can interfere with DNA and RNA synthesis, thereby preventing microbial replication.

The synergistic effect of paraben combinations can be attributed to the different physicochemical properties of the individual parabens. For example, the more water-soluble, shorter-chain parabens like methylparaben can be more effective in the aqueous phase of a formulation, while the more oil-soluble, longer-chain parabens like propylparaben can concentrate in the lipid phase or at interfaces, providing comprehensive protection in complex formulations.

cluster_ParabenAction Paraben Antimicrobial Mechanism Paraben Paraben Combination (e.g., Methyl + Propyl) Membrane Microbial Cell Membrane Disruption Paraben->Membrane Increased Permeability Enzyme Inhibition of Essential Enzymes Paraben->Enzyme Metabolic Disruption NucleicAcid Interference with Nucleic Acid Synthesis Paraben->NucleicAcid Inhibition of Replication CellDeath Microbial Cell Death or Growth Inhibition Membrane->CellDeath Enzyme->CellDeath NucleicAcid->CellDeath

Caption: Antimicrobial mechanism of paraben combinations.

Experimental Protocols for Evaluating Synergy

The synergistic preservative effects of paraben combinations are typically evaluated using established microbiological methods. The two most common in vitro techniques are the Checkerboard Assay and the Time-Kill Assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of each paraben are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The dilutions are arranged in a "checkerboard" pattern, with one agent diluted along the x-axis and the other along the y-axis. This creates a matrix of wells with various concentration combinations of the two parabens.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 35°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC of each individual paraben and each combination is determined as the lowest concentration that inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents. The formula is as follows:

    FIC Index = FIC of Agent A + FIC of Agent B

    Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    The results are interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

cluster_workflow Checkerboard Assay Workflow A1 Prepare Serial Dilutions of Paraben A A3 Dispense into 96-Well Plate (Checkerboard Pattern) A1->A3 A2 Prepare Serial Dilutions of Paraben B A2->A3 A4 Inoculate with Microorganism Suspension A3->A4 A5 Incubate Plate A4->A5 A6 Determine MIC of Combinations A5->A6 A7 Calculate FIC Index A6->A7 A8 Interpret Results (Synergy, Additive, etc.) A7->A8

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

The time-kill assay evaluates the rate at which an antimicrobial agent or combination kills a microbial population over time.

Methodology:

  • Preparation of Test Suspensions: Standardized suspensions of the test microorganism are prepared in a suitable broth.

  • Addition of Antimicrobials: The individual parabens and their combinations are added to the microbial suspensions at predetermined concentrations (often at or around their MIC values). A control with no antimicrobial is also included.

  • Sampling over Time: Aliquots are removed from each suspension at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Neutralization and Plating: The antimicrobial action in the collected samples is neutralized, and the samples are serially diluted and plated onto an appropriate agar (B569324) medium.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (colony-forming units or CFU/mL) is determined for each time point.

  • Data Analysis: The results are plotted as the log10 of the CFU/mL versus time. A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

cluster_workflow Time-Kill Assay Workflow B1 Prepare Microbial Suspension B2 Add Paraben(s) at Test Concentrations B1->B2 B3 Incubate and Sample at Time Intervals B2->B3 B4 Neutralize & Plate Serial Dilutions B3->B4 B5 Incubate Plates & Count Colonies (CFU/mL) B4->B5 B6 Plot Log10 CFU/mL vs. Time B5->B6 B7 Analyze Kill Rate for Synergy B6->B7

Caption: Workflow for the time-kill synergy assay.

References

Safety Operating Guide

Sodium;methyl 4-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of sodium methyl 4-hydroxybenzoate (B8730719) is critical to ensure personnel safety and environmental protection. This substance, also known as sodium methylparaben, is a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to local, state, and federal regulations is mandatory for all disposal methods.[4][5][6][7]

Hazard and Safety Data

This data informs the necessary precautions for handling and disposal. The primary risks associated with sodium methyl 4-hydroxybenzoate are its irritant properties and the potential for dust explosion.

Hazard Classification & Physical DataDescriptionSource(s)
GHS Hazard Statements Causes skin irritation, serious eye damage, and is harmful to aquatic life with long-lasting effects.[1][2][3]
Physical State White, odorless powder or crystalline solid.[4][7][8]
Combustibility Combustible solid. May burn but does not ignite readily.[1][5][9][10]
Dust Explosion Hazard Finely divided dust may form explosive mixtures with air. Dust clouds can be explosive.[1][9]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids, and moisture.[1][8][11][12]

Disposal Protocols

The following protocols provide a step-by-step guide for the safe disposal of sodium methyl 4-hydroxybenzoate and its contaminated packaging.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE and follow safe handling practices.

  • Engineering Controls : Handle the material in a well-ventilated area.[4][6][11][13] Use local exhaust ventilation or other engineering controls to minimize airborne dust levels.[5][13]

  • Eye Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4][13]

  • Hand Protection : Wear chemical-impermeable gloves (e.g., rubber gloves).[1][4][13] Inspect gloves prior to use and wash hands after handling.[4][13]

  • Body Protection : Wear a lab coat, and for larger spills or quantities, a complete suit protecting against chemicals may be necessary.[4][13]

  • Respiratory Protection : If ventilation is inadequate or dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[13]

  • Safe Handling Practices : Avoid contact with skin and eyes.[4][13] Minimize dust generation and accumulation.[1][6][10][11] Use non-sparking tools and ground all equipment to prevent fire from electrostatic discharge.[1][4]

Disposal of Sodium Methyl 4-hydroxybenzoate Waste

Disposal methods vary based on the quantity of waste material. In all cases, the material should be collected in suitable, closed containers labeled for disposal.[4][9][13]

  • Small Quantities / Spills :

    • Carefully sweep up the spilled solid material.[5][11]

    • Place the material into a suitable, closed, and properly labeled container for disposal.[9][13]

    • Avoid generating dust during cleanup.[6][7][9][11]

    • Some local guidelines may permit disposal of very small quantities covered with moist soil in an approved landfill; however, confirm this with your institution's environmental health and safety office.[9]

    • Clean the contaminated surface thoroughly with water, and collect the cleaning water for disposal as hazardous waste.[5][7]

  • Large Quantities :

    • Offer surplus and non-recyclable material to a licensed disposal company.[13]

    • The preferred method for large quantities is incineration.[2][9][13]

    • Dissolve or mix the material with a combustible solvent.[2][9][13]

    • Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber to neutralize toxic gases.[2][9][13]

Crucial Environmental Precaution : Do not allow the product to enter drains, surface water, or soil, as it is harmful to aquatic organisms.[1][2][4][7][12][13]

Disposal of Contaminated Packaging

Properly cleaned or disposed of packaging prevents environmental contamination and accidental exposure.

  • Recycling/Reconditioning : Containers can be triple rinsed with an appropriate solvent (or an equivalent cleaning method).[4] The rinsate should be collected and disposed of as hazardous chemical waste. After thorough cleaning, the container may be offered for recycling or reconditioning.[4]

  • Landfill Disposal : If recycling is not feasible, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, in accordance with local regulations.[4]

  • Incineration : For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of sodium methyl 4-hydroxybenzoate.

G start Start: Sodium Methyl 4-Hydroxybenzoate Disposal ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Ensure Adequate Ventilation start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste chem_waste Chemical Waste assess_waste->chem_waste  Solid Chemical packaging_waste Contaminated Packaging assess_waste->packaging_waste  Container/Packaging   assess_chem_qty Assess Quantity chem_waste->assess_chem_qty decontaminate_pkg Step 3: Decontaminate Packaging (e.g., Triple Rinse) packaging_waste->decontaminate_pkg small_qty Small Quantity / Spill assess_chem_qty->small_qty Small large_qty Large / Bulk Quantity assess_chem_qty->large_qty Large collect_small Collect in sealed, labeled container. Dispose via approved landfill (check local regulations) or waste management vendor. small_qty->collect_small collect_large Contact Licensed Disposal Company. Preferred Method: Dissolve in combustible solvent & incinerate with afterburner and scrubber. large_qty->collect_large end_node End of Procedure collect_small->end_node collect_large->end_node assess_decon Decontamination Successful? decontaminate_pkg->assess_decon recycle_pkg Recycle or Recondition Container assess_decon->recycle_pkg Yes dispose_pkg Puncture and dispose of in sanitary landfill or via controlled incineration. assess_decon->dispose_pkg No recycle_pkg->end_node dispose_pkg->end_node

Caption: Disposal workflow for Sodium Methyl 4-hydroxybenzoate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the secure handling and disposal of Sodium Methyl 4-hydroxybenzoate (B8730719) are critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and ensure operational integrity.

Sodium methyl 4-hydroxybenzoate, a common preservative in pharmaceuticals and cosmetics, requires careful handling to avoid potential health hazards. Adherence to established safety measures, including the use of appropriate personal protective equipment (PPE), is paramount.

Personal Protective Equipment (PPE)

When handling Sodium Methyl 4-hydroxybenzoate, a comprehensive PPE strategy is necessary to protect against skin and eye irritation, as well as respiratory exposure. The following table summarizes the required protective gear.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective glovesChemically resistant gloves should be worn.
Long-sleeved clothingTo prevent skin contact.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or if dust formation is likely.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Sodium Methyl 4-hydroxybenzoate will mitigate risks. The following workflow outlines the key steps from preparation to disposal.

  • Preparation and Engineering Controls :

    • Ensure adequate ventilation in the work area. The use of a fume hood or local exhaust ventilation is strongly recommended.[1][4]

    • Verify that eyewash stations and safety showers are readily accessible and in good working order.[1]

    • Keep the chemical away from incompatible materials such as strong oxidizing agents.[1][3][5]

  • Handling the Chemical :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust when handling the solid form of the compound.[1][3][5]

    • Wash hands thoroughly after handling the material.[1][5]

  • In Case of a Spill :

    • For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][5]

    • Avoid generating dust during cleanup.

    • For larger spills, it may be necessary to dissolve the material in a flammable solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Disposal Plan

Proper disposal of Sodium Methyl 4-hydroxybenzoate is crucial to prevent environmental contamination.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1]

  • Disposal Method :

    • For small quantities, the material can be covered with moist soil to prevent dust generation and disposed of in an approved landfill.[6]

    • Contaminated packaging should be emptied as much as possible and can be reused after appropriate cleaning.[3]

    • Do not allow the chemical to enter drains or waterways.[1][3]

Workflow for Safe Handling of Sodium Methyl 4-hydroxybenzoate cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_vent Ensure Adequate Ventilation prep_safety_equip Verify Eyewash/Shower prep_vent->prep_safety_equip prep_ppe Don Appropriate PPE prep_safety_equip->prep_ppe handle_avoid_dust Avoid Dust Formation prep_ppe->handle_avoid_dust handle_wash Wash Hands After Handling handle_avoid_dust->handle_wash spill_cleanup Sweep Up and Contain handle_avoid_dust->spill_cleanup If spill occurs disp_classify Classify Waste handle_wash->disp_classify After use spill_avoid_dust Avoid Dust During Cleanup spill_cleanup->spill_avoid_dust spill_avoid_dust->disp_classify disp_dispose Dispose per Regulations disp_classify->disp_dispose

Caption: Workflow for the safe handling of Sodium Methyl 4-hydroxybenzoate.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.